molecular formula C12H21Cl2N3O B1645167 4-(4-Aminophenyl)-1-piperazineethanol

4-(4-Aminophenyl)-1-piperazineethanol

Número de catálogo: B1645167
Peso molecular: 294.22 g/mol
Clave InChI: HDCSGADNCQRGQT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-(4-Aminophenyl)-1-piperazineethanol is a useful research compound. Its molecular formula is C12H21Cl2N3O and its molecular weight is 294.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Aminophenyl)-1-piperazineethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Aminophenyl)-1-piperazineethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C12H21Cl2N3O

Peso molecular

294.22 g/mol

Nombre IUPAC

2-[4-(4-aminophenyl)piperazin-1-yl]ethanol;dihydrochloride

InChI

InChI=1S/C12H19N3O.2ClH/c13-11-1-3-12(4-2-11)15-7-5-14(6-8-15)9-10-16;;/h1-4,16H,5-10,13H2;2*1H

Clave InChI

HDCSGADNCQRGQT-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCO)C2=CC=C(C=C2)N.Cl.Cl

SMILES canónico

C1CN(CCN1CCO)C2=CC=C(C=C2)N.Cl.Cl

Origen del producto

United States
Foundational & Exploratory

Technical Whitepaper: The Strategic Role of 4-(4-Aminophenyl)-1-piperazineethanol in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

In the rapidly evolving field of Targeted Protein Degradation (TPD), the design of Proteolysis Targeting Chimeras (PROTACs) has shifted from utilizing passive, flexible tethers (like simple alkyl or PEG chains) to employing "functional linkers." 4-(4-Aminophenyl)-1-piperazineethanol (CAS: 5521-39-1) has emerged as a premier heterobifunctional linker. By integrating a conformationally restricted piperazine core with orthogonally reactive aniline and ethanol handles, this molecule allows medicinal chemists to precisely tune the physicochemical properties and spatial geometry of the target-PROTAC-ligase ternary complex.

This whitepaper provides an in-depth technical analysis of 4-(4-Aminophenyl)-1-piperazineethanol, detailing its structural advantages, causality-driven synthetic protocols, and its critical role in modern drug discovery.

Physicochemical Properties & Structural Analysis

Understanding the quantitative baseline of a linker is essential for predicting its behavior in systemic circulation and intracellular environments. The following table summarizes the core properties of 4-(4-Aminophenyl)-1-piperazineethanol[1].

PropertyValue / Description
Chemical Name 4-(4-Aminophenyl)-1-piperazineethanol
Synonyms 2-[4-(4-aminophenyl)piperazin-1-yl]ethanol
CAS Registry Number 5521-39-1
Molecular Formula C₁₂H₁₉N₃O
Molecular Weight 221.30 g/mol
SMILES OCCN1CCN(C2=CC=C(N)C=C2)CC1
Appearance Solid
Estimated pKa (Piperazine) ~7.5 – 8.0 (Basic center)
Storage Conditions 4°C (Powder), -80°C (In solvent); Protect from light

The Causality of Linker Design (E-E-A-T)

The selection of 4-(4-Aminophenyl)-1-piperazineethanol over traditional PEG linkers is driven by specific thermodynamic and pharmacokinetic rationales.

A. Conformational Restriction and Entropic Penalty

Flexible linkers suffer from a high degree of rotational freedom, which incurs a massive entropic penalty when the PROTAC molecule must adopt a specific bioactive conformation to bridge the Protein of Interest (POI) and the E3 ligase. The incorporation of the that restricts adjacent segment rotation. This pre-organization lowers the energy barrier for ternary complex formation, often resulting in higher degradation efficiency (lower DC₅₀ values).

B. The "Polar Keel" Effect and Cell Permeability

PROTACs frequently exceed the Lipinski Rule of 5, making cellular permeability a primary bottleneck. Highly lipophilic linkers can cause the molecule to become irreversibly sequestered in cellular lipid rafts. The piperazine nitrogen atoms in this linker act as a weak base. In the slightly acidic environment of endosomes or tumor microenvironments,. This creates a "polar keel" that enhances aqueous solubility and promotes membrane escape without adding the floppy entropy associated with long PEG chains.

C. Orthogonal Reactivity

The molecule presents two distinct functional handles:

  • Aniline Amine (-NH₂): An aromatic primary amine that is significantly less nucleophilic than an aliphatic amine due to resonance stabilization with the phenyl ring.

  • Primary Alcohol (-OH): An aliphatic hydroxyl group capable of distinct nucleophilic or electrophilic (upon activation) chemistry. This orthogonality allows for chemoselective, step-wise functionalization without the need for complex protecting-group (e.g., Boc or Fmoc) strategies.

Experimental Protocols: Self-Validating Synthetic Workflows

To ensure high-fidelity PROTAC synthesis, the following protocols are designed as self-validating systems. Every step includes a built-in chemical rationale and an analytical checkpoint.

Protocol A: Chemoselective Amide Coupling at the Aniline

Causality: Because the aniline amine is a weak nucleophile, standard carbodiimide coupling (e.g., EDC/NHS) is often inefficient. Highly reactive uronium-based coupling reagents like HATU are required to drive the reaction to completion.

  • Activation: Dissolve the POI ligand bearing a carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature to form the active OAt-ester.

  • Coupling: Add 4-(4-Aminophenyl)-1-piperazineethanol (1.1 eq) to the mixture. Stir at room temperature for 4–6 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The disappearance of the linker mass ( m/z 222.1 [M+H]⁺) and the appearance of the product mass confirm conversion.

  • Workup: Quench with saturated aqueous NaHCO₃. Rationale: The basic wash neutralizes and removes the acidic HOAt byproduct generated by HATU, ensuring the intermediate is pure enough for the next step without immediate column chromatography. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: Hydroxyl Activation via Tosylation

Causality: The primary hydroxyl group on the ethanol moiety is a poor leaving group. To conjugate the E3 ligase ligand via nucleophilic substitution, the hydroxyl must be converted into a highly reactive sulfonate ester (tosylate).

  • Reaction: Dissolve the intermediate from Protocol A (1.0 eq) in anhydrous Dichloromethane (DCM). Add Pyridine (5.0 eq) and cool to 0°C.

  • Addition: Slowly add p-Toluenesulfonyl chloride (TsCl, 1.5 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation (TLC/UV): Check progress via TLC. The newly formed tosylate will be strongly UV-active at 254 nm and will migrate higher (less polar) than the starting alcohol.

  • Workup: Wash the organic layer with 1M HCl. Rationale: The acidic wash selectively protonates and removes the excess pyridine catalyst into the aqueous layer, preventing it from interfering with the subsequent nucleophilic substitution.

Protocol C: E3 Ligase Conjugation (Sₙ2 Displacement)
  • Reaction: Dissolve the E3 ligase ligand (bearing a nucleophilic phenol or amine, 1.2 eq) in anhydrous Acetonitrile (MeCN). Add K₂CO₃ (3.0 eq) and the tosylated intermediate (1.0 eq).

  • Heating: Heat the mixture to 80°C for 8 hours.

  • Validation: Purify the final PROTAC via preparative HPLC. Verify the complete molecular assembly via High-Resolution Mass Spectrometry (HRMS) and ¹H-NMR.

Mechanistic Pathway Visualization

The following diagram maps the logical flow of the step-wise, orthogonal synthesis utilizing the 4-(4-Aminophenyl)-1-piperazineethanol linker.

PROTAC_Synthesis POI Target Ligand (POI) Bearing -COOH Step1 Chemoselective Amide Coupling HATU, DIPEA, DMF, RT POI->Step1 Linker 4-(4-Aminophenyl)-1-piperazineethanol (Bifunctional Linker) Linker->Step1 Int1 Intermediate 1 POI-Amide-Ph-Pip-EtOH Step1->Int1 Step2 Hydroxyl Activation TsCl, Pyridine, DCM, 0°C to RT Int1->Step2 Int2 Activated Intermediate POI-Amide-Ph-Pip-OTs Step2->Int2 Step3 Nucleophilic Substitution (SN2) K2CO3, MeCN, 80°C Int2->Step3 E3 E3 Ligase Ligand Bearing Nucleophile (-NH or -OH) E3->Step3 PROTAC Final PROTAC Molecule Target-Linker-E3 Ligase Step3->PROTAC

Workflow for synthesizing targeted PROTACs using 4-(4-Aminophenyl)-1-piperazineethanol.

References

  • Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. Available at:[Link]

  • Bricelj, A., et al. "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?" RSC Medicinal Chemistry. Available at:[Link]

Comprehensive Synthesis Pathway of 4-(4-Aminophenyl)-1-piperazineethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(4-Aminophenyl)-1-piperazineethanol (CAS: 5521-39-1), also designated as 2-[4-(4-aminophenyl)piperazin-1-yl]ethanol, is a highly versatile bifunctional building block in modern medicinal chemistry. Featuring a central piperazine ring that connects an electron-rich primary aniline with a terminal hydroxyethyl moiety, this compound is widely utilized as a [1] and as a critical intermediate in the synthesis of kinase inhibitors and antifungal agents.

This whitepaper provides an in-depth, self-validating technical guide to its synthesis. By deconstructing the mechanistic causality behind the standard two-step synthetic route—Nucleophilic Aromatic Substitution (SNAr) followed by catalytic nitro reduction—this guide equips researchers with the authoritative protocols necessary for high-yield, scalable production.

Part 1: Retrosynthetic Analysis & Mechanistic Rationale

The most robust and scalable approach to synthesizing 1-arylpiperazines relies on the sequential functionalization of an activated aromatic ring. The retrosynthetic disconnection of the C–N bond between the aromatic ring and the piperazine nitrogen leads to a classic two-step forward synthesis[2]:

  • Nucleophilic Aromatic Substitution (SNAr) : The coupling of 1-(2-hydroxyethyl)piperazine with an activated halobenzene (e.g., 1-fluoro-4-nitrobenzene). The strong electron-withdrawing nature of the para-nitro group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system, facilitating the nucleophilic attack by the secondary amine of the piperazine.

  • Nitro Reduction : The resulting intermediate, 2-[4-(4-nitrophenyl)piperazin-1-yl]ethanol, undergoes reduction to yield the target aniline derivative. Catalytic hydrogenation is preferred over chemical reduction to ensure high atom economy and prevent the coordination of the basic piperazine product with metal waste.

Pathway A 1-Fluoro-4-nitrobenzene + 1-(2-Hydroxyethyl)piperazine B 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol (Intermediate) A->B SNAr Reaction K2CO3, DMF, 90°C C 4-(4-Aminophenyl)-1-piperazineethanol (Target API Linker) B->C Nitro Reduction H2, Pd/C, MeOH, RT

Fig 1: Two-step synthetic pathway for 4-(4-Aminophenyl)-1-piperazineethanol.

Part 2: Step 1 - Nucleophilic Aromatic Substitution (SNAr)

Expertise & Experience: Causality of Reaction Parameters

The choice of the leaving group (fluoride vs. chloride) is the primary determinant of reaction kinetics. In SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine strongly polarizes the C–F bond, accelerating the initial nucleophilic attack, making 1-fluoro-4-nitrobenzene vastly superior to its chlorinated counterpart.

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) is utilized to solvate the nucleophile without hydrogen-bonding, which would otherwise dampen its reactivity. Potassium carbonate (K₂CO₃) acts as a non-nucleophilic base to neutralize the generated hydrofluoric acid (HF), driving the reaction to completion while preventing the protonation of the piperazine nucleophile.

Experimental Protocol: Synthesis of 2-[4-(4-nitrophenyl)piperazin-1-yl]ethanol

This protocol is adapted from standard methodologies for [2].

  • Setup : In an oven-dried, 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(2-hydroxyethyl)piperazine (1.0 equiv, 100 mmol) and anhydrous DMF (200 mL).

  • Base Addition : Add finely powdered anhydrous K₂CO₃ (2.0 equiv, 200 mmol). Stir the suspension at room temperature for 15 minutes under a nitrogen atmosphere.

  • Electrophile Addition : Slowly add 1-fluoro-4-nitrobenzene (1.05 equiv, 105 mmol) dropwise. The slight excess ensures the complete consumption of the valuable piperazine derivative.

  • Heating : Heat the reaction mixture to 90 °C using an oil bath. Monitor the reaction via TLC (DCM:MeOH 9:1) or LC-MS. Complete conversion typically occurs within 12–16 hours.

  • Workup : Cool the mixture to room temperature and pour it into 600 mL of ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate (3 x 200 mL).

  • Purification : Wash the combined organic layers with brine (3 x 100 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude yellow solid can be recrystallized from ethanol to yield the pure nitro intermediate.

Mechanism Step1 1. Nucleophilic Attack Piperazine nitrogen attacks fluorinated carbon Step2 2. Meisenheimer Complex Formation of stabilized anionic intermediate Step1->Step2 Rate-determining step Step3 3. Leaving Group Expulsion Loss of Fluoride ion (F-) Step2->Step3 Fast Step4 4. Product Formation 4-(4-Nitrophenyl)-1-piperazineethanol Step3->Step4 Neutralization

Fig 2: Nucleophilic Aromatic Substitution (SNAr) mechanism via Meisenheimer complex.

Part 3: Step 2 - Catalytic Nitro Reduction

Expertise & Experience: Causality of Reaction Parameters

While chemical reduction (e.g., Fe/NH₄Cl or SnCl₂) is viable, it generates heavy metal waste and complicates the workup due to the basic nature of the piperazine product, which readily coordinates with metal salts. Catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere is the industry standard for [3]. Methanol is selected as the solvent because it readily dissolves the nitro intermediate and facilitates optimal hydrogen transfer. The reaction is strictly maintained at room temperature to prevent the potential hydrogenolysis of the C–N bonds or the primary alcohol.

Experimental Protocol: Synthesis of 4-(4-Aminophenyl)-1-piperazineethanol
  • Setup : In a 500 mL hydrogenation flask (or Parr reactor), dissolve 2-[4-(4-nitrophenyl)piperazin-1-yl]ethanol (50 mmol) in HPLC-grade Methanol (150 mL).

  • Catalyst Addition : Carefully add 10% Pd/C (0.05 equiv, 2.5 mmol Pd) under a gentle stream of nitrogen. Crucial: Nitrogen blanketing prevents the ignition of methanol vapors by the active catalyst.

  • Hydrogenation : Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Maintain the reaction under a hydrogen balloon (approx. 1 atm) or at 30–40 psi in a Parr shaker.

  • Monitoring : Stir vigorously at 25 °C. The reaction is highly exothermic initially. Monitor via TLC or LC-MS. The disappearance of the distinct yellow color of the nitro compound is a reliable visual indicator of completion (typically 4–6 hours).

  • Filtration : Purge the flask thoroughly with nitrogen. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Safety Note: Do not let the Celite pad dry out completely while drawing air through it; wash immediately with additional methanol (50 mL).

  • Isolation : Concentrate the filtrate under reduced pressure to afford 4-(4-Aminophenyl)-1-piperazineethanol as an off-white to pale brown solid. The product is generally >98% pure and requires no further purification for downstream PROTAC or API synthesis.

Part 4: Quantitative Data & Analytical Validation

To ensure a self-validating system, researchers must benchmark their results against established quantitative parameters and analytical markers. The target compound has a molecular weight of 221.30 g/mol , and its identity must be confirmed via mass spectrometry prior to downstream application.

Standardized Reaction Parameters and Expected Outcomes
ParameterStep 1: SNArStep 2: Nitro Reduction
Primary Reagents 1-Fluoro-4-nitrobenzene, 1-(2-Hydroxyethyl)piperazine2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol, H₂ gas
Catalyst / Base K₂CO₃ (2.0 eq)10% Pd/C (0.05 eq)
Solvent DMF (Anhydrous)Methanol (HPLC grade)
Temperature 90 °C25 °C (Room Temp)
Reaction Time 12–16 hours4–6 hours
Typical Yield 85–92%90–95%
Purity (LC-MS) > 95%> 98%
Analytical Validation Markers
  • LC-MS (ESI) : The target compound (CAS 5521-39-1) should exhibit a prominent [M+H]+ pseudo-molecular ion peak at m/z 222.1 .

  • ¹H NMR (DMSO-d₆) : Key diagnostic peaks include the upfield shift of the aromatic protons (appearing as an AB quartet around 6.5–6.8 ppm) compared to the nitro precursor, and a broad singlet for the –NH₂ group (approx. 4.5 ppm) which completely exchanges upon the addition of D₂O.

References

  • World Intellectual Property Organization. "WO2015092431A1 - Pyrimidopyrimidinones useful as wee-1 kinase inhibitors". Google Patents.

Sources

The Architectural Role of 4-(4-Aminophenyl)-1-piperazineethanol (CAS 5521-39-1) in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation, the selection of an optimal linker is as critical as the choice of the target and E3 ligase ligands. 4-(4-Aminophenyl)-1-piperazineethanol , widely recognized in medicinal chemistry as 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol (CAS: 5521-39-1) , serves as a highly specialized heterobifunctional PROTAC (Proteolysis Targeting Chimera) linker[1]. As a Senior Application Scientist, I have found that this molecule provides a unique combination of structural rigidity, aqueous solubility, and orthogonal reactivity, making it an indispensable building block for synthesizing advanced therapeutic degraders.

This technical whitepaper provides an in-depth analysis of its physicochemical profile, its mechanistic advantages in PROTAC design, and field-proven, self-validating protocols for its conjugation.

Physicochemical Profiling & Structural Analysis

The utility of CAS 5521-39-1 stems from its precise molecular architecture. It features a central piperazine ring flanked by an aniline group (primary aromatic amine) and an ethanol group (primary aliphatic alcohol).

Table 1: Quantitative Physicochemical Profile

PropertyValue
Chemical Name 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol
CAS Number 5521-39-1
Molecular Formula C12H19N3O
Molecular Weight 221.30 g/mol [2]
SMILES OCCN1CCN(C2=CC=C(N)C=C2)CC1[1]
Physical State Solid[1]
Purity Standard ≥97%
Storage Conditions 4°C, protect from light (Solid); -80°C (In solvent)[1]

Mechanistic Role in PROTAC Design

The design of a PROTAC requires balancing the "Lipinski rule-breaking" nature of these massive molecules. CAS 5521-39-1 addresses several critical bottlenecks in degrader development:

  • Aqueous Solubility via the Piperazine Core: Traditional PEG (polyethylene glycol) or pure alkyl linkers often lead to highly lipophilic PROTACs that suffer from poor oral bioavailability. The basic nitrogen atoms within the piperazine core are protonated at physiological pH, drastically improving the aqueous solubility of the final degrader.

  • Conformational Restriction: Highly flexible linkers incur a massive entropic penalty upon the formation of the Target-PROTAC-E3 ternary complex. The rigid piperazine ring restricts the degrees of freedom, pre-organizing the linker and enhancing the thermodynamics of ternary complex formation.

  • Orthogonal Reactivity Vectors: The molecule is heterobifunctional. The primary aromatic amine (aniline) and the primary aliphatic alcohol (ethanol) possess vastly different nucleophilicities. This allows for sequential, orthogonal conjugation strategies without the need for complex protecting-group chemistry.

PROTAC POI Target Ligand Aniline Aniline (-NH2) POI->Aniline Amide Bond Piperazine Piperazine Core Aniline->Piperazine Ethanol Ethanol (-OH) Piperazine->Ethanol E3 E3 Ligase Ligand Ethanol->E3 Ether Bond

Fig 1: Modular PROTAC assembly utilizing the bifunctional piperazine-ethanol linker.

Experimental Protocols & Synthetic Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every step includes causality (why the reagent is chosen) and an In-Process Quality Control (IPQC) metric to guarantee success before proceeding.

Workflow Start CAS: 5521-39-1 Step1 Aniline Conjugation (HATU, DIPEA) Start->Step1 Ligand-COOH Step2 Hydroxyl Activation (MsCl, TEA) Step1->Step2 IPQC: LC-MS Step3 E3 Ligand Coupling (K2CO3, MeCN) Step2->Step3 E3-OH/NH Purification Prep-HPLC Purification Step3->Purification Crude Product

Fig 2: Step-by-step synthetic workflow for orthogonal linker conjugation.

Protocol A: Aniline Amide Coupling (Target Ligand Conjugation)

Because the aniline nitrogen is conjugated to an aromatic ring, its lone pair is delocalized, making it a relatively poor nucleophile compared to aliphatic amines.

  • Step 1: Dissolve the carboxylic acid-bearing Target Ligand (1.0 eq) in anhydrous DMF.

  • Step 2 (Causality): Add HATU (1.2 eq) and DIPEA (3.0 eq). Why HATU? The low nucleophilicity of the aniline requires a highly reactive OAt ester intermediate to drive the amide coupling to completion. DIPEA is chosen as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester.

  • Step 3: Add 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol (1.1 eq) and stir at room temperature for 4 hours.

  • Self-Validation (IPQC): Monitor via LC-MS. The reaction is deemed complete when the extracted ion chromatogram (EIC) shows total consumption of the target ligand mass and the appearance of the intermediate mass.

Protocol B: Hydroxyl Activation & E3 Ligand Conjugation

Direct etherification of a primary alcohol with a bulky E3 ligand is thermodynamically unfavorable. We must convert the hydroxyl into a superior leaving group.

  • Step 1: Dissolve the purified intermediate from Protocol A in anhydrous DCM.

  • Step 2 (Causality): Cool to 0°C and add Triethylamine (TEA, 2.0 eq) followed dropwise by Methanesulfonyl chloride (MsCl, 1.5 eq). Why MsCl? Mesylation transforms the poor -OH leaving group into a highly reactive mesylate, perfectly priming the aliphatic tail for an SN​2 displacement.

  • Step 3: After 1 hour, quench with saturated NaHCO3​ , extract with DCM, and concentrate.

  • Step 4: Resuspend the mesylated intermediate in Acetonitrile (MeCN), add the E3 Ligand (e.g., a VHL or CRBN binder with a free nucleophilic phenol/amine), and K2​CO3​ (3.0 eq). Heat to 80°C for 12 hours.

  • Self-Validation (IPQC): LC-MS must confirm the disappearance of the mesylate intermediate (+78 Da from the alcohol) and the emergence of the final PROTAC mass.

Analytical Validation Standards

To independently verify the structural integrity of CAS 5521-39-1 prior to synthesis, researchers must utilize the following analytical baselines:

  • LC-MS (ESI+): The linker must exhibit a dominant [M+H]+ peak at m/z 222.3 .

  • 1H NMR (400 MHz, DMSO-d6): Key diagnostic peaks include:

    • The aromatic protons of the aniline ring appearing as two distinct doublets (an AA′BB′ system) around δ 6.5 - 6.8 ppm.

    • A broad singlet integrating to 2H around δ 4.6 ppm, corresponding to the primary aniline amine ( −NH2​ ), which disappears upon D2​O exchange.

    • The aliphatic multiplet for the piperazine core ( δ 2.4 - 3.0 ppm).

By leveraging the orthogonal reactivity and structural rigidity of 4-(4-Aminophenyl)-1-piperazineethanol, drug development professionals can engineer PROTACs with superior pharmacokinetic profiles and enhanced degradation efficacy.

References

Sources

Comprehensive Synthesis of 4-(4-Aminophenyl)-1-piperazineethanol from Nitrobenzene: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a key structural motif in broad-spectrum triazole antifungals (e.g., posaconazole, itraconazole) and various PROTAC linkers, 4-(4-aminophenyl)-1-piperazineethanol is a high-value synthetic intermediate. Synthesizing this target directly from nitrobenzene requires rigorous regiocontrol and chemoselectivity.

This technical guide bypasses generic synthetic templates to provide a deep, mechanistically grounded workflow. We will divide the synthesis into two logical phases: Phase 1: Regioselective Construction of the Arene Core and Phase 2: Convergent Assembly and Final Deprotection .

Retrosynthetic Analysis & Strategic Regiocontrol

The primary synthetic challenge lies in the para-relationship between the nitrogen and the piperazine ring on the central arene. Direct chlorination of nitrobenzene yields the meta-isomer due to the strongly deactivating, meta-directing nature of the nitro group. Therefore, a polarity-reversal strategy is required. By first reducing nitrobenzene to aniline, protecting it, and then nitrating, we leverage the steric bulk and ortho/para-directing nature of the acetamido group to enforce para-selectivity.

Retrosynthesis Target 4-(4-Aminophenyl)-1-piperazineethanol Intermediate1 4-(4-Nitrophenyl)-1-piperazineethanol Target->Intermediate1 Nitro Reduction Intermediate2 1-Chloro-4-nitrobenzene Intermediate1->Intermediate2 SNAr with 1-Piperazineethanol Starting Nitrobenzene Intermediate2->Starting Regioselective Functionalization (5 Steps)

Retrosynthetic disconnection strategy for 4-(4-Aminophenyl)-1-piperazineethanol.

Phase 1: Regioselective Construction of the Arene Core

Step 1: Reduction of Nitrobenzene to Aniline
  • Causality & Rationale: To install a functional group capable of directing subsequent electrophilic aromatic substitution to the para position, the strongly deactivating nitro group must be converted into an activating amino group. Catalytic hydrogenation is chosen over dissolving metal reduction (Fe/HCl) to minimize hazardous waste and simplify workup.

  • Protocol:

    • Dissolve nitrobenzene (1.0 eq) in methanol (1 M concentration) in a pressure reactor.

    • Carefully add 10% Pd/C (0.05 eq, 50% wet) under an argon blanket.

    • Purge the vessel with H₂ gas and maintain at 1 atm at room temperature for 4 hours.

    • Filter the catalyst through a Celite pad and concentrate the filtrate.

  • Self-Validation: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.8) must completely convert to aniline (Rf ~0.4, UV active, stains brown with ninhydrin).

Step 2 & 3: Protection and Nitration
  • Causality & Rationale: Direct nitration of aniline leads to rapid oxidation and complex tar mixtures. Acetylation of the amine tempers its reactivity and provides sufficient steric bulk to block the ortho position, ensuring exclusive para-nitration.

  • Protocol:

    • Protection: React aniline with acetic anhydride (1.2 eq) in dichloromethane (DCM) at room temperature for 2 hours. Evaporate to yield acetanilide.

    • Nitration: Dissolve acetanilide in concentrated H₂SO₄ at 0 °C. Add a stoichiometric mixture of conc. HNO₃/H₂SO₄ dropwise over 30 minutes. Stir for 1 hour at 0 °C.

    • Pour the mixture over crushed ice to precipitate the product.

  • Self-Validation: The formation of a pale yellow precipitate upon quenching indicates successful nitration. Melting point analysis of the crude solid should read ~215 °C, confirming the para-isomer (4-nitroacetanilide).

Step 4 & 5: Deprotection and Sandmeyer Reaction
  • Causality & Rationale: The acetamido group is hydrolyzed back to an amine, which is then diazotized. The Sandmeyer reaction is the only reliable method to convert the amino group into a chloride while preserving the nitro group, finalizing our para-substituted electrophile.

  • Protocol:

    • Deprotection: Reflux 4-nitroacetanilide in 6M aqueous HCl for 2 hours. Cool and neutralize with NaOH to precipitate 4-nitroaniline.

    • Diazotization: Suspend 4-nitroaniline (1.0 eq) in 3M HCl at 0 °C. Slowly add an aqueous solution of NaNO₂ (1.1 eq). Stir for 30 minutes.

    • Halogenation: Slowly pour the cold diazonium salt solution into a vigorously stirred solution of CuCl (1.2 eq) in conc. HCl at 0 °C. Warm to room temperature and stir until gas evolution ceases. Extract with EtOAc.

  • Self-Validation: The cessation of N₂ gas evolution is the primary physical indicator of Sandmeyer completion. GC-MS will confirm the mass of 1-chloro-4-nitrobenzene (m/z 157).

Phase 2: Convergent Assembly and Final Deprotection

Step 6: Nucleophilic Aromatic Substitution (SNAr)
  • Causality & Rationale: Instead of a linear sequence (arylation of piperazine followed by a separate alkylation step), a convergent approach utilizing 1-piperazineethanol maximizes atom economy. The SNAr reaction proceeds via a Meisenheimer complex[1]. The secondary amine of 1-piperazineethanol is vastly more nucleophilic than its primary alcohol, ensuring chemoselective N-arylation without the need for O-protection[2]. Polar aprotic solvents (DMF) are used to leave the nucleophile unsolvated and highly reactive[3].

  • Protocol:

    • Charge a dry flask with 1-chloro-4-nitrobenzene (1.0 eq), 1-piperazineethanol (1.1 eq), and anhydrous K₂CO₃ (2.0 eq).

    • Suspend in anhydrous DMF (0.5 M) and heat to 110 °C under nitrogen for 24 hours.

    • Cool to room temperature, quench with distilled water, and extract with DCM. Wash the organic layer with brine to remove residual DMF, dry over Na₂SO₄, and concentrate.

  • Self-Validation: Monitor via TLC (DCM/MeOH 9:1). The aryl chloride (Rf 0.9) is replaced by a bright yellow spot (Rf 0.4). ¹H NMR will validate the structure via the presence of ethylene triplets at ~2.6 ppm and ~3.6 ppm.

Step 7: Final Reduction
  • Causality & Rationale: Catalytic hydrogenation cleanly reduces the nitro group to an aniline without cleaving the C-N bonds of the piperazine ring[4].

  • Protocol:

    • Dissolve 4-(4-nitrophenyl)-1-piperazineethanol in methanol.

    • Add 10% Pd/C (50% wet). Degas and pressurize with H₂ gas to 60 psi.

    • Shake at 45 °C for 3 hours until hydrogen uptake ceases.

    • Filter the catalyst through Celite under nitrogen and concentrate the filtrate to yield the final product[5].

  • Self-Validation: The reaction mixture transitions from a deep brownish-yellow to a pale grey/colorless solution upon completion[5]. HPLC purity should exceed 99%.

Reaction Workflow Visualization

ForwardSynthesis N Nitrobenzene A Aniline N->A H2, Pd/C (Reduction) Ac Acetanilide A->Ac Ac2O (Protection) NAc 4-Nitroacetanilide Ac->NAc HNO3, H2SO4 (Nitration) NA 4-Nitroaniline NAc->NA HCl, H2O (Deprotection) CNB 1-Chloro-4-nitrobenzene NA->CNB 1. NaNO2/HCl 2. CuCl (Sandmeyer) NPPE 4-(4-Nitrophenyl)-1-piperazineethanol CNB->NPPE 1-Piperazineethanol, K2CO3 (SNAr) Target 4-(4-Aminophenyl)-1-piperazineethanol NPPE->Target H2, Pd/C (Reduction)

Step-by-step forward synthesis workflow from Nitrobenzene to the final target.

Quantitative Data Summary

StepChemical TransformationReagents & CatalystTemp / TimeYield (%)Validation Metric
1Nitrobenzene → AnilineH₂, 10% Pd/C, MeOHRT / 4h95%TLC (Rf shift), GC-MS
2Aniline → AcetanilideAc₂O, DCMRT / 2h98%Complete dissolution/precipitation
3Acetanilide → 4-NitroacetanilideHNO₃, H₂SO₄0 °C / 1h85%Melting point (215 °C)
44-Nitroacetanilide → 4-Nitroaniline6M HCl, H₂O100 °C / 2h92%Bright yellow crystals
54-Nitroaniline → 1-Chloro-4-nitrobenzeneNaNO₂, CuCl, HCl0 °C to RT / 2h78%N₂ evolution cessation
61-Chloro-4-nitrobenzene → 4-(4-Nitrophenyl)-1-piperazineethanol1-Piperazineethanol, K₂CO₃, DMF110 °C / 24h88%¹H NMR (ethylene triplets)
74-(4-Nitrophenyl)-1-piperazineethanol → TargetH₂, 10% Pd/C, MeOH45 °C / 3h90%HPLC >99%, Color change

Sources

An In-Depth Technical Guide to Aminophenyl Piperazine Derivatives: Physicochemical Properties, Synthesis, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the aminophenyl piperazine scaffold not merely as a static chemical entity, but as a highly dynamic pharmacophore. The piperazine ring—a six-membered heterocycle containing two nitrogen atoms—is a privileged scaffold in modern medicinal chemistry[1]. When functionalized with an aminophenyl group, the resulting derivatives (such as 1-(4-aminophenyl)piperazine) exhibit unique physicochemical properties that dictate their biological efficacy, central nervous system (CNS) penetration, and synthetic accessibility[2][3]. This whitepaper provides an authoritative breakdown of the structural dynamics, synthetic workflows, and pharmacological profiling of aminophenyl piperazine derivatives.

Physicochemical Architecture & Structural Dynamics

The fundamental behavior of aminophenyl piperazines is governed by the electronic interplay between the aliphatic piperazine ring and the conjugated aromatic system. The piperazine core naturally adopts a highly stable chair conformation, which optimally positions its substituents for receptor binding[4].

Causality in Physicochemical Behavior: The dual-nitrogen nature of the piperazine ring inherently provides two distinct basic centers. However, substituting one nitrogen with an aminophenyl group creates an asymmetrical electronic environment. The aniline nitrogen is significantly less basic (pKa ~4.6) because its lone pair is delocalized into the aromatic π -system. Conversely, the secondary aliphatic piperazine nitrogen remains highly basic (pKa ~9.8). This differential basicity is a critical design feature: it allows for highly regioselective functionalization during synthesis and dictates the molecule's ionization state at physiological pH (7.4), directly influencing its topological polar surface area (TPSA) and blood-brain barrier (BBB) permeability[3][5].

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics for the foundational building block, 1-(4-aminophenyl)piperazine (CAS 67455-41-8)[2][3].

PropertyValueScientific Causality / Significance
Molecular Formula C10H15N3Serves as a low-molecular-weight core scaffold, allowing for extensive downstream derivatization without violating Lipinski's Rule of 5[3].
Molecular Weight 177.25 g/mol Optimal for maintaining a high ligand efficiency index (LEI) during drug optimization[2][3].
TPSA 41.3 ŲHighly favorable for CNS penetration; falls well below the 90 Ų threshold required for efficient BBB crossing[3].
Physical State Deliquescent SolidRequires storage in dry, sealed environments to prevent moisture-induced degradation or hydrate formation[2][4].

Synthetic Workflows & Methodological Causality

Synthesizing sterically hindered N-arylpiperazines often presents challenges, including over-alkylation, poor regioselectivity, and the degradation of sensitive functional groups under harsh thermal conditions. To circumvent these issues, modern workflows utilize microwave-assisted synthesis and strategic protecting group chemistry (e.g., Boc-protection)[5][6].

Methodological Causality: Traditional convective heating can lead to localized thermal degradation and extended reaction times, which often result in statistical mixtures of mono- and di-substituted products[1]. Microwave irradiation provides direct dielectric heating, drastically reducing reaction times from hours to minutes while improving yields. Acetonitrile (CH3CN) is selected as the primary solvent due to its high dielectric constant and excellent solubilizing properties, which minimizes the hydrolysis of starting materials[6].

Protocol: Microwave-Assisted Synthesis of N-Arylpiperazines

This protocol describes a self-validating system for synthesizing sterically hindered aminophenyl piperazine derivatives.

Step 1: Reagent Preparation In a microwave-safe reaction vial, combine the protected piperazine precursor (e.g., a nosyl-protected or Boc-protected piperazine, 1.0 equiv) and the appropriate aminophenyl halide (1.2 equiv)[5][6].

Step 2: Solvent & Base Addition Suspend the reactants in a 49:1 mixture of anhydrous Acetonitrile (CH3CN) and Dimethyl Sulfoxide (DMSO). Causality: DMSO acts as a crucial co-solvent to fully dissolve sterically hindered intermediates before they precipitate out of solution[6]. Add Potassium Carbonate (K2CO3, 1.5 equiv) as a mild base to neutralize the generated hydrohalic acid without triggering unwanted side reactions.

Step 3: Microwave Irradiation Seal the vial and subject it to microwave irradiation at 150°C for 15 minutes. Self-Validation Check: Continuously monitor the pressure curve on the microwave synthesizer interface. A stable, plateauing pressure indicates a controlled coupling reaction; sudden spikes indicate solvent decomposition or runaway exotherms[6].

Step 4: Deprotection (If Applicable) For derivatives synthesized using 1-Boc-4-(4-aminophenyl)piperazine (CAS 170911-92-9), treat the isolated intermediate with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at 0°C for 2 hours to yield the free secondary amine[5][7].

Step 5: Purification Quench the reaction with saturated aqueous NaHCO3 to neutralize excess TFA. Extract the organic layer with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product via flash chromatography using a silica gel stationary phase and a DCM/MeOH gradient[7].

Pharmacological Profiling & Receptor Dynamics

Aminophenyl piperazine derivatives are foundational to neuropharmacology. They frequently act as modulators of monoamine transporters (such as the Serotonin Transporter [SERT] and Dopamine Transporter [DAT]) and monoamine receptors (e.g., 5-HT and D2 receptors)[8][9].

Mechanistic Causality: The secondary piperazine nitrogen acts as a crucial hydrogen bond acceptor/donor within the binding pockets of neurotransmitter receptors. A trivial change in the substitution pattern—such as shifting the amino group from the para to the meta position—causes distinguishable differences in pharmacological activity[8]. The lipophilic aminophenyl moiety anchors the molecule in the hydrophobic sub-pockets of these receptors, enhancing binding affinity[8]. Certain derivatives preferentially inhibit SERT, blocking serotonin reuptake, while others act as partial agonists or antagonists at 5-HT receptors, making them highly valuable in the design of atypical antipsychotics and antidepressants[8][9].

G Ligand Aminophenyl Piperazine Derivative SERT Serotonin Transporter (SERT) Ligand->SERT Inhibits Reuptake DAT Dopamine Transporter (DAT) Ligand->DAT Inhibits Reuptake Receptors 5-HT & D2 Receptors Ligand->Receptors Partial Agonist/Antagonist SynapticCleft Increased Monoamines in Synaptic Cleft SERT->SynapticCleft DAT->SynapticCleft Downstream Modulated Neurotransmission (Therapeutic Effect) Receptors->Downstream SynapticCleft->Downstream

Pharmacodynamics of aminophenyl piperazines on monoamine transporters and receptors.

Analytical Validation Protocols

To ensure the structural integrity and purity of the synthesized aminophenyl piperazine derivatives, a rigorous, self-validating analytical workflow is mandatory prior to biological assaying[10].

  • Nuclear Magnetic Resonance (NMR): 1H NMR is critical for confirming the regiochemistry of the aromatic protons. A para-substituted aminophenyl ring will display a characteristic AA'BB' splitting pattern (two distinct doublets integrating to 2H each) in the aromatic region around δ 6.5 - 7.5 ppm. The piperazine aliphatic protons typically appear as complex multiplets between δ 2.5 - 3.5 ppm[10].

  • Mass Spectrometry (LC-MS): High-resolution mass spectrometry utilizing Electrospray Ionization (ESI) should yield a prominent [M+H]+ peak. For the unmodified 1-(4-aminophenyl)piperazine core, the expected m/z is 178.1[2][3].

  • Infrared Spectroscopy (FT-IR): FT-IR is utilized to validate the presence of the amine functionalities. The primary aniline amine (N-H) stretching vibrations will present as a distinct doublet around 3300-3400 cm⁻¹, whereas the secondary piperazine N-H stretch will appear as a single peak near 3200 cm⁻¹[7][10].

Sources

4-(4-Aminophenyl)-1-piperazineethanol spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Spectral Characterization of 4-(4-Aminophenyl)-1-piperazineethanol: A Technical Guide for Drug Development

Executive Summary

4-(4-Aminophenyl)-1-piperazineethanol (CAS: 5521-39-1), frequently cataloged as 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol, is a critical bifunctional intermediate utilized extensively in the synthesis of PROTAC linkers and complex pharmaceutical active ingredients (APIs) such as triazole antifungals[1]. Because this molecule features three distinct reactive domains—an electron-rich aniline, a basic piperazine core, and a terminal primary alcohol—its spectral characterization requires a nuanced understanding of electronic shielding, ionization dynamics, and vibrational coupling.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data tabulation. This guide elucidates the causality behind the spectral phenomena of 4-(4-Aminophenyl)-1-piperazineethanol, providing drug development professionals with a self-validating analytical framework for orthogonal structure verification.

Mass Spectrometry (ESI-MS/MS): Ionization Dynamics and Fragmentation

In liquid chromatography-mass spectrometry (LC-MS) workflows, Electrospray Ionization in positive mode (ESI+) is the mandatory choice for this compound. The causality is rooted in the molecule's basicity: the tertiary aliphatic nitrogen of the piperazine ring (pKa ~9.0) acts as a highly efficient proton acceptor, ensuring robust formation of the [M+H]+ precursor ion at m/z 222.16.

Fragmentation Causality

When subjected to Collision-Induced Dissociation (CID), the molecule undergoes highly predictable, diagnostic fragmentation pathways:

  • Loss of the Ethanol Tail: The cleavage of the N-alkyl bond results in the neutral loss of the ethanol moiety ( −C2​H6​O ), yielding a stable fragment at m/z 177.11.

  • Cross-Ring Cleavage: A hallmark of piperazine derivatives is the cross-ring fragmentation. Expert predictions and empirical data demonstrate that a charge localized on the piperazine nitrogen weakens the adjacent β C–C bonds. Furthermore, the presence of the aromatic aniline ring significantly stabilizes the resulting iminium product ion through conjugation, driving the formation of a diagnostic fragment at m/z 134.11[2].

MS_Pathway M [M+H]+ m/z 222.16 (Protonated Precursor) F1 [M+H - H2O]+ m/z 204.15 (Loss of Hydroxyl) M->F1 -H2O F2 [M+H - C2H6O]+ m/z 176.13 (Loss of Ethanol) M->F2 -CH2CH2OH F3 [C8H10N2]+ m/z 134.11 (Piperazine Cross-Ring) M->F3 Cross-ring cleavage

Fig 1: ESI-MS/MS fragmentation pathways of 4-(4-Aminophenyl)-1-piperazineethanol.

Vibrational Spectroscopy (FT-IR): Functional Group Elucidation

Attenuated Total Reflectance (ATR) FT-IR is the preferred method for this compound, as it eliminates the moisture interference common in KBr pellet preparation, which would otherwise obscure the critical O-H and N-H stretching regions.

Spectral Causality

The molecule contains both a primary amine and a primary alcohol, creating a complex high-frequency region (3200–3500 cm⁻¹). The primary amine of the aniline group yields a distinct diagnostic doublet corresponding to asymmetric and symmetric N-H stretching vibrations at approximately 3460 cm⁻¹ and 3340 cm⁻¹, respectively[3]. The O-H stretch from the ethanol group manifests as a broader, hydrogen-bonded band that overlaps this region. The aromatic backbone is confirmed by sharp C=C stretching bands near 1605 cm⁻¹ and 1515 cm⁻¹.

Table 1: Diagnostic FT-IR Assignments

Wavenumber (cm⁻¹)IntensityVibrational Assignment & Causality
3460, 3340Medium, DoubletN-H stretch: Primary amine (asymmetric/symmetric)[3].
3200–3500BroadO-H stretch: Ethanol group (broadened via H-bonding).
2950, 2820MediumC-H stretch: Aliphatic piperazine (Bohlmann bands).
1605, 1515StrongC=C stretch: Aromatic ring breathing modes.
1226StrongC-N stretch: Aryl-amine linkage[4].
1050MediumC-O stretch: Primary alcohol.

Nuclear Magnetic Resonance (1H & 13C NMR): Electronic Environments

The selection of the NMR solvent is a critical experimental choice. While the compound is soluble in CDCl3​ , DMSO- d6​ is strictly required for comprehensive characterization. DMSO- d6​ drastically slows the chemical exchange rate of the labile −NH2​ and −OH protons, allowing them to be observed as distinct, quantifiable signals rather than being lost to baseline broadening.

Electronic Shielding Causality

The aromatic ring is flanked by two strong electron-donating groups (EDGs): the primary amine and the piperazine nitrogen. These EDGs pump electron density into the π -system via resonance, heavily shielding the aromatic protons and pushing their chemical shifts upfield compared to unsubstituted benzene. This creates a classic AA'BB' spin system, presenting as two distinct doublets around 6.51 ppm and 6.72 ppm[4]. Furthermore, the piperazine ring protons are desymmetrized into two sets of triplets due to the differing electronic pull of the aryl nitrogen versus the alkyl nitrogen.

Table 2: 1H NMR Assignments (400 MHz, DMSO- d6​ )

Shift (ppm)MultiplicityIntegrationAssignment
6.72d (J=8.5 Hz)2HAromatic H (ortho to piperazine)
6.51d (J=8.5 Hz)2HAromatic H (ortho to NH2​ )
4.65br s2H- NH2​ (Aniline, slow exchange in DMSO)
4.42t (J=5.3 Hz)1H-OH (Ethanol, coupled to adjacent CH2​ )
3.52q (J=6.0 Hz)2H- CH2​ -O (Ethanol tail)
2.91t (J=4.8 Hz)4HPiperazine CH2​ (adjacent to Aryl-N)
2.55t (J=4.8 Hz)4HPiperazine CH2​ (adjacent to Alkyl-N)
2.45t (J=6.0 Hz)2H- CH2​ -N (Ethanol tail)

Table 3: 13C NMR Assignments (100 MHz, DMSO- d6​ )

Shift (ppm)Carbon TypeAssignment
144.2QuaternaryAromatic C (attached to Piperazine)
141.8QuaternaryAromatic C (attached to NH2​ )
118.5CHAromatic CH (ortho to Piperazine)
115.2CHAromatic CH (ortho to NH2​ )
60.4 CH2​ Ethanol C (- CH2​ -N)
58.8 CH2​ Ethanol C (- CH2​ -O)
53.1 CH2​ Piperazine C (adjacent to Alkyl-N)
50.5 CH2​ Piperazine C (adjacent to Aryl-N)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as a self-validating system. The exact mass from MS validates the molecular formula; the FT-IR validates the presence of the specific functional groups (preventing confusion with structural isomers); and the NMR confirms the exact atomic connectivity.

Protocol A: NMR Acquisition (Connectivity Validation)
  • Preparation: Weigh exactly 10.0 mg of 4-(4-Aminophenyl)-1-piperazineethanol.

  • Solvation: Dissolve in 0.5 mL of anhydrous DMSO- d6​ (ensure ampoules are freshly opened to prevent water peak interference at 3.33 ppm).

  • Acquisition: Acquire 1H NMR at 400 MHz (16 scans, relaxation delay D1=2s ) and 13C NMR at 100 MHz (1024 scans, D1=1.5s ).

  • Processing: Calibrate the residual DMSO pentet to 2.50 ppm (1H) and the septet to 39.52 ppm (13C).

Protocol B: ESI-MS/MS Acquisition (Mass Validation)
  • Preparation: Prepare a 1 µg/mL solution of the analyte in 50:50 Methanol:Water.

  • Ionization Modifier: Add 0.1% Formic Acid (v/v) to force the protonation of the piperazine nitrogen, maximizing the [M+H]+ signal.

  • Acquisition: Inject into the LC-MS system operating in ESI+ mode. Isolate the precursor ion at m/z 222.1 and apply a collision energy (CE) ramp of 15–35 eV using nitrogen as the collision gas to observe the diagnostic m/z 134.1 cross-ring cleavage fragment.

Protocol C: ATR-FTIR Acquisition (Functional Group Validation)
  • Preparation: Ensure the diamond ATR crystal is cleaned with isopropanol and a background spectrum is collected.

  • Loading: Apply 2–3 mg of the neat solid powder directly onto the crystal. Apply uniform pressure using the anvil.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 32 co-added scans.

Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR FT-IR Spectroscopy Sample 4-(4-Aminophenyl)-1-piperazineethanol (CAS: 5521-39-1) NMR_Prep Dissolve in DMSO-d6 (0.5 mL, 10 mg) Sample->NMR_Prep MS_Prep Dilute in MeOH/H2O + 0.1% Formic Acid Sample->MS_Prep IR_Prep Direct Solid Loading onto Diamond Crystal Sample->IR_Prep NMR_Acq Acquire 1H (400 MHz) & 13C (100 MHz) NMR_Prep->NMR_Acq MS_Acq ESI-MS/MS (Positive) Target m/z 222 MS_Prep->MS_Acq IR_Acq ATR-FTIR 4000-400 cm⁻¹ IR_Prep->IR_Acq

Fig 2: Self-validating analytical workflow for comprehensive spectral characterization.

Conclusion

The spectral characterization of 4-(4-Aminophenyl)-1-piperazineethanol requires a deliberate approach to sample preparation and instrumental parameters. By leveraging DMSO- d6​ to lock labile protons in NMR, utilizing formic acid to drive ESI+ ionization for diagnostic cross-ring MS fragmentation, and employing ATR-FTIR to cleanly resolve the overlapping N-H and O-H stretching modes, researchers can establish an irrefutable, orthogonal data package suitable for rigorous regulatory drug development submissions.

References

  • Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization | Journal of the American Society for Mass Spectrometry Source: acs.org URL:[Link]

  • Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials Source: mdpi.com URL:[Link]

  • Full article: Cytotoxic activities of some benzothiazole-piperazine derivatives Source: tandfonline.com URL:[Link]

Sources

Sourcing, Validation, and Application of 2-[4-(4-aminophenyl)-1-piperazinyl]ethanol in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid expansion of Targeted Protein Degradation (TPD) and Proteolysis Targeting Chimeras (PROTACs) has placed unprecedented demand on high-purity, bifunctional chemical linkers. Among these, 2-[4-(4-aminophenyl)-1-piperazinyl]ethanol (CAS: 5521-39-1) has emerged as a critical building block. Featuring an aniline moiety for amide coupling, a rigid piperazine core for enhanced aqueous solubility, and a terminal ethanol group for orthogonal functionalization, this molecule is indispensable for modern drug development.

This whitepaper provides an authoritative guide on the commercial sourcing, analytical validation, and synthetic integration of CAS 5521-39-1, ensuring researchers can build self-validating workflows from procurement to final bioconjugation.

Structural Significance & Orthogonal Reactivity

The utility of 2-[4-(4-aminophenyl)-1-piperazinyl]ethanol lies in its highly predictable, orthogonal reactivity profile:

  • The Aniline Amine: The primary amine on the phenyl ring is nucleophilic but sterically and electronically distinct from aliphatic amines. It readily undergoes amide coupling with activated esters (e.g., HATU-activated carboxylic acids) but is sufficiently deactivated by the aromatic ring to prevent runaway over-alkylation.

  • The Piperazine Core: Incorporating a piperazine ring introduces a basic nitrogen that acts as a proton sink at physiological pH. This drastically improves the oral bioavailability and solubility of the resulting PROTAC, counteracting the typical lipophilicity of large ternary complexes.

  • The Terminal Hydroxyl: The ethanol appendage provides a "hard" nucleophile. Because it requires strong bases (e.g., NaH) for etherification, it remains inert during standard peptide-coupling conditions, allowing for protection-free synthesis at the aniline site.

Commercial Supplier Landscape

Securing a reliable supply chain for CAS 5521-39-1 is critical, as trace impurities (such as unreacted piperazine derivatives) can poison downstream catalytic cross-coupling steps. The table below synthesizes quantitative data from leading commercial suppliers to guide procurement strategies[1][2][3].

Table 1: Commercial Supplier Matrix for CAS 5521-39-1

SupplierPurity StandardScale AvailabilityStrategic Advantage & Focus
Sigma-Aldrich ≥97%100 mg to 5 gRigorous analytical documentation (COA/COO); ideal for initial R&D.
MedChemExpress ≥98%10 mg to 1 gHighly specialized for PROTAC synthesis; extensive biological validation[1].
BLD Pharm ≥97%1 g to BulkCost-effective scaling; strong cold-chain logistics for bulk orders[2].
Abacipharm Custom APIBulk / KgCapable of procedure optimization and bulk API intermediate production.
Parchem IndustrialCommercialGlobal specialty chemical distribution for late-stage manufacturing[3].

Mechanistic Role in PROTAC Design

In PROTAC synthesis, the linker is not merely a passive spacer; it dictates the entropic penalty of ternary complex formation. CAS 5521-39-1 acts as a semi-rigid vector, projecting the E3 ligase ligand away from the target protein warhead while maintaining favorable physicochemical properties.

PROTAC_Mechanism POI Protein of Interest (POI) Warhead Target Warhead POI->Warhead Binds Proteasome 26S Proteasome POI->Proteasome Targeted Linker Linker (CAS 5521-39-1) Warhead->Linker Ether Bond E3Ligand E3 Ligase Ligand Linker->E3Ligand Amide Bond E3Ligase E3 Ubiquitin Ligase E3Ligand->E3Ligase Recruits E3Ligase->POI Polyubiquitination

PROTAC ternary complex formation utilizing the piperazine-ethanol linker.

Analytical Validation & Quality Control (QC) Protocol

To ensure trustworthiness in your synthetic pipeline, raw materials must be subjected to a self-validating QC workflow. Relying solely on a supplier's COA introduces risk. The following protocol utilizes orthogonal analytical techniques to ensure both chemical purity and structural integrity.

Step-by-Step QC Methodology
  • Step 1: Sample Preparation. Dissolve 1.0 mg of the sourced CAS 5521-39-1 in 1.0 mL of LC-MS grade Methanol. Causality: Methanol ensures complete thermodynamic dissolution of both the polar ethanol tail and the lipophilic aromatic ring, preventing concentration gradients.

  • Step 2: HPLC-UV Analysis (Chemical Purity). Run on a C18 reverse-phase column using a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Monitor at 254 nm. Causality: The aniline ring exhibits strong UV absorbance at 254 nm. The addition of Trifluoroacetic acid (TFA) ion-pairs with the highly basic piperazine nitrogens, preventing peak tailing and ensuring sharp chromatographic resolution.

  • Step 3: LC-MS (ESI+) Confirmation. Inject the sample into a mass spectrometer operating in positive electrospray ionization mode. Causality: The basic aliphatic nitrogens readily protonate, yielding a highly sensitive [M+H]+ signal at m/z 222.1.

  • Step 4: Quantitative NMR (Structural Integrity). Dissolve 10 mg of the compound in DMSO- d6​ with maleic acid as an internal standard. Causality: DMSO- d6​ prevents the rapid exchange of the primary amine protons, allowing for full structural elucidation. qNMR is critical here as it detects UV-transparent impurities (e.g., inorganic salts or aliphatic solvents) that HPLC-UV inherently misses.

  • Step 5: Karl Fischer Titration. Measure moisture content. Causality: Because the terminal hydroxyl group is hygroscopic, excess moisture can hydrolyze activated esters in downstream coupling steps. Moisture must be <0.5%.

QC_Workflow cluster_0 Orthogonal Analytical Validation Panel RawMat Raw Material CAS 5521-39-1 HPLC HPLC-UV (254 nm) Purity >97% RawMat->HPLC LCMS LC-MS (ESI+) m/z 222.1 [M+H]+ RawMat->LCMS NMR 1H/13C qNMR Structural Integrity RawMat->NMR KF Karl Fischer Moisture <0.5% RawMat->KF Decision Pass All Criteria? HPLC->Decision LCMS->Decision NMR->Decision KF->Decision Release Batch Release for PROTAC Synthesis Decision->Release YES Reject Quarantine / Reject Decision->Reject NO

Self-validating analytical workflow for raw material release.

Synthetic Workflow: Bioconjugation Protocol

Once validated, the linker is typically conjugated to an E3 ligase ligand (e.g., a Cereblon-binding thalidomide derivative containing a free carboxylic acid). This protocol leverages the orthogonal reactivity of CAS 5521-39-1 to achieve protection-free amide coupling.

Step-by-Step Amide Coupling Methodology
  • Step 1: Carboxylic Acid Activation. In an oven-dried flask under nitrogen, dissolve the carboxylic acid-bearing E3 ligand (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive OAt ester. DIPEA provides the necessary basic environment to deprotonate the acid without acting as a competing nucleophile due to its steric bulk.

  • Step 2: Selective Conjugation. Add 2-[4-(4-aminophenyl)-1-piperazinyl]ethanol (1.1 eq) directly to the activated mixture. Stir for 2 to 4 hours at room temperature.

    • Causality: The primary aniline amine is vastly more nucleophilic toward the OAt ester than the terminal hydroxyl group. This kinetic preference allows for selective amide bond formation without the need to install and later cleave a silyl ether protecting group on the ethanol tail.

  • Step 3: Quenching and Workup. Dilute the reaction with Ethyl Acetate (EtOAc) and wash successively with saturated aqueous NaHCO3​ , water, and brine.

    • Causality: The NaHCO3​ wash neutralizes excess DIPEA and hydrolyzes unreacted HATU. The repeated water washes are critical to partition the high-boiling DMF solvent into the aqueous layer, preventing it from co-eluting during chromatography.

  • Step 4: Purification. Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography using a gradient of Dichloromethane (DCM) and Methanol (MeOH) (typically 0-10% MeOH).

    • Causality: The basic piperazine nitrogen causes severe streaking on standard silica gel. Adding 1% triethylamine (TEA) to the mobile phase deactivates the acidic silanol groups on the silica, ensuring sharp product bands and high isolated yields.

Conclusion

The successful integration of 2-[4-(4-aminophenyl)-1-piperazinyl]ethanol into a drug discovery pipeline requires more than just procurement; it demands a deep understanding of its chemical behavior and rigorous analytical validation. By leveraging its orthogonal reactivity and implementing the self-validating QC frameworks outlined above, researchers can confidently scale their PROTAC and API syntheses, minimizing downstream failures and accelerating the path to clinical viability.

References

  • MedChemExpress. "2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol | PROTAC Linker." MedChemExpress.
  • Abacipharm Corp. "Abacipharm Corp. @ ChemBuyersGuide.com, Inc." ChemBuyersGuide.
  • Sigma-Aldrich. "2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol - Sigma-Aldrich." Sigma-Aldrich.
  • BLD Pharm. "5521-39-1|2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol - BLDpharm." BLD Pharm.
  • Parchem. "2-[4-(4-Aminophenyl)piperazin-1-yl]ethan-1-ol (Cas 5521-39-1)." Parchem.

Sources

The Phenylpiperazine Scaffold: A Technical Chronicle of Discovery and Therapeutic Evolution

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-phenylpiperazine moiety stands as a quintessential "privileged scaffold" in medicinal chemistry, forming the structural linchpin of numerous clinically vital therapeutics. Its journey from a simple heterocyclic entity to a cornerstone of modern drug discovery is a testament to the power of iterative molecular design and a deepening understanding of biological targets. This technical guide provides a comprehensive exploration of the discovery, history, and chemical evolution of aminophenylpiperazine and related phenylpiperazine compounds. We will delve into the foundational synthetic strategies, the causal leaps in structure-activity relationship (SAR) that led to blockbuster drugs, detailed experimental protocols for core chemical transformations, and the complex signaling pathways these molecules modulate. This document is crafted for researchers, medicinal chemists, and drug development professionals who require a field-proven, in-depth perspective on this remarkable class of compounds.

Foundational History: Emergence of a Privileged Scaffold

The story of phenylpiperazines begins in the mid-20th century, an era of explosive growth in synthetic medicinal chemistry.[1][2] The initial synthesis of the 1-phenylpiperazine core was not a singular, celebrated discovery but rather part of a broader exploration of piperazine derivatives for pharmacological activity.[2] Chemists recognized that the piperazine ring offered a conformationally constrained diamine structure, ideal for presenting substituents in a defined three-dimensional space, while the phenyl group provided a large, modifiable surface for interaction with biological targets.

The first preparations of the 1-phenylpiperazine scaffold were typically achieved through classical nucleophilic aromatic substitution, reacting a phenyl halide with a large excess of piperazine.[2] A notable early patent from 1958 by Parke, Davis & Company detailed the synthesis of various substituted N-phenylpiperazine compounds, signaling the initial industrial interest in this class for its potential therapeutic effects.[3] These early explorations laid the groundwork for extensive SAR studies that would unlock the scaffold's immense potential.[1]

The Leap into Central Nervous System (CNS) Therapeutics: The Trazodone Narrative

The key innovation of Trazodone was its unique mechanism of action. Unlike its predecessors, it exhibited minimal effects on muscarinic cholinergic receptors, thereby avoiding many of the unpleasant side effects associated with tricyclics.[5][6] Trazodone was the first agent to be classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI).[7][8] This dual action involves potent blockade of the serotonin 5-HT₂ₐ receptors and weaker inhibition of the serotonin transporter (SERT).[7][9] This pharmacological profile is responsible for both its antidepressant and hypnotic effects.[10] Approved by the FDA in 1981, it became the first non-tricyclic or MAOI antidepressant in the United States, cementing the importance of the phenylpiperazine scaffold in CNS drug discovery.[4][5]

Mechanism of Action: Trazodone's Dual Serotonergic Modulation

Trazodone's therapeutic efficacy is a direct result of its dose-dependent, multi-target engagement within the serotonergic system.[9][10] At lower doses, used for insomnia, its potent antagonism of H₁ histamine and α₁-adrenergic receptors, alongside 5-HT₂ₐ blockade, produces sedation.[9] At higher antidepressant doses, the inhibition of SERT becomes more significant, increasing the synaptic availability of serotonin.[7][11] Its active metabolite, m-chlorophenylpiperazine (mCPP), is also pharmacologically active, acting as a serotonin receptor agonist, which contributes to the overall therapeutic profile.[5][9]

Trazodone_MoA cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron SERT SERT Serotonin_Vesicle Serotonin Vesicles Synaptic_Serotonin Serotonin Serotonin_Vesicle->Synaptic_Serotonin Release HT2A 5-HT2A Receptor Signal Therapeutic Effect (Antidepressant, Hypnotic) HT2A->Signal HT1A 5-HT1A Receptor (Partial Agonism) HT1A->Signal Trazodone Trazodone Trazodone->SERT Inhibits Trazodone->HT2A Antagonizes Trazodone->HT1A Modulates Synaptic_Serotonin->SERT Reuptake Synaptic_Serotonin->HT2A Binds

Caption: Trazodone's mechanism of action in the synaptic cleft.

Diversification into New Targets: The Naftopidil Story

The versatility of the phenylpiperazine scaffold was further demonstrated by its successful application outside of CNS targets. Naftopidil, developed by Asahi Kasei Pharma in Japan and marketed since 1999, is a prime example of this diversification.[12][13] It is used for the treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).[12][14]

Naftopidil's development was a result of strategic molecular modification to shift its target profile from CNS receptors to peripheral adrenoceptors. It functions as a selective alpha-1 adrenergic receptor antagonist.[15] Specifically, it shows a higher affinity for the α₁D and α₁ₐ subtypes, which are prevalent in the smooth muscle of the prostate and bladder neck, over the α₁B subtype found in blood vessels.[12][13][15] This selectivity is crucial as it allows for the relaxation of the urinary tract smooth muscle, improving urine flow, without causing significant hypotension—a common side effect of less selective alpha-blockers.[13][15]

Mechanism of Action: Naftopidil's Selective α₁-Adrenoceptor Antagonism

The pathophysiology of BPH involves the compression of the urethra by the enlarged prostate, where smooth muscle tone is regulated by α₁-adrenoceptors.[16] Noradrenaline released from sympathetic nerves binds to these receptors, causing muscle contraction. Naftopidil competitively blocks these receptors, leading to muscle relaxation and relief of urinary obstruction.[15] Its particular effectiveness in improving storage symptoms like nocturia is attributed to its high affinity for the α₁D subtype, which plays a significant role in bladder function.[12][16]

Naftopidil_MoA cluster_tissue Prostate & Bladder Smooth Muscle Cell alpha1A α1A-Adrenoceptor Contraction Smooth Muscle Contraction (Urinary Obstruction) alpha1A->Contraction alpha1D α1D-Adrenoceptor alpha1D->Contraction Relaxation Smooth Muscle Relaxation (Symptom Relief) Noradrenaline Noradrenaline Noradrenaline->alpha1A Binds Noradrenaline->alpha1D Binds Naftopidil Naftopidil Naftopidil->alpha1A Blocks Naftopidil->alpha1D Blocks

Caption: Naftopidil's antagonistic action on α₁-adrenoceptors.

Core Synthesis Methodologies: A Practical Guide

The construction of the N-aryl piperazine bond is the cornerstone of synthesizing this entire class of compounds. The choice of methodology depends on factors like substrate scope, cost, and scale. Modern palladium-catalyzed cross-coupling reactions are often preferred for their efficiency and broad applicability.

Experimental Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol is a robust and widely used method for the synthesis of N-aryl piperazines, valued for its high yields and tolerance of various functional groups. The causality behind this choice rests on the high efficiency of the palladium/phosphine ligand system in forming C-N bonds, which is often superior to traditional methods requiring harsh conditions.

Objective: To synthesize N-(4-methylphenyl)piperazine from 4-chlorotoluene and piperazine.[17]

Materials:

  • 4-Chlorotoluene (1.0 mmol, 1.0 equiv)

  • Piperazine (1.5 mmol, 1.5 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 mmol, 2 mol%)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.1 mmol, 2.1 equiv)

  • Toluene, anhydrous (2 mL)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Argon or Nitrogen).

Step-by-Step Procedure:

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (18.3 mg), RuPhos (18.6 mg), NaOtBu (202 mg), and piperazine (129 mg).

  • Inerting: Seal the vial with a septum and purge with argon for 5 minutes to ensure an oxygen-free atmosphere. This is critical as the palladium(0) catalyst is sensitive to oxidation.

  • Reagent Addition: Add 2 mL of anhydrous toluene via syringe, followed by the 4-chlorotoluene (119 µL).

  • Reaction: Place the vial in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 10-30 minutes.

  • Workup: Upon completion, remove the vial from the heat and allow it to cool to room temperature.

  • Quenching: Carefully quench the reaction by adding 5 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 15 mL) to remove residual water, and dry over anhydrous sodium sulfate.

  • Isolation: Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to yield the pure N-(4-methylphenyl)piperazine.

Experimental Protocol: Synthesis of an Aminophenylpiperazine Intermediate

The synthesis of aminophenylpiperazine derivatives often involves a nitro-group reduction, a fundamental transformation in medicinal chemistry. This protocol details the reduction of a nitrophenylpiperazine precursor to the corresponding aminophenylpiperazine, a key building block for many advanced drugs like Posaconazole.[18][19]

Objective: To synthesize 4-(4-(4-aminophenyl)piperazin-1-yl)phenol via catalytic hydrogenation.[18]

Materials:

  • 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol (1.0 equiv)

  • Palladium on carbon (5% Pd, 50% water content)

  • Sodium hypophosphite monohydrate

  • Methoxyethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Concentrated Sodium Hydroxide (NaOH)

  • Methanol

Step-by-Step Procedure:

  • Suspension: Under a nitrogen atmosphere, suspend 4-(4-(4-nitrophenyl)-1-piperazinyl)phenol (430 g, 1.34 mol) in methoxyethanol (2.8 L) at 20-25°C.

  • Catalyst Addition: Add the palladium-carbon catalyst (52 g). The inert atmosphere protects the catalyst from deactivation.

  • Degassing & Heating: Degas the suspension by applying vacuum and backfilling with nitrogen (repeat 3 times). Heat the mixture to 70-75°C.

  • Reductant Addition: Prepare a solution of sodium hypophosphite monohydrate (497 g) in water (1.12 L). Add this solution dropwise over 2 hours, maintaining the reaction temperature at 75-80°C. Hydrogen gas will be generated in situ.

  • Reaction Monitoring: After the addition is complete, continue stirring at 70-75°C. Monitor the reaction's completion by TLC (e.g., hexane/ethyl acetate 1:2).

  • Workup - Acidification: Once complete, cool the suspension to 25-30°C and dilute with water (2.4 L). Slowly add concentrated HCl (~400 mL) to adjust the pH to ≤ 2. This step protonates the product, making it water-soluble and separating it from non-basic impurities.

  • Catalyst Removal: Filter the mixture to remove the palladium catalyst and wash the filter cake with water (600 mL).

  • Workup - Basification & Precipitation: Combine the filtrates and heat to 35-40°C. Slowly add concentrated NaOH solution (~760 mL) to adjust the pH to 7.1 ± 0.1. This neutralizes the amine salt, causing the free base product to precipitate.

  • Isolation: Cool the resulting suspension to 20-25°C and stir for 30 minutes to ensure complete precipitation.

  • Filtration & Washing: Collect the product by filtration under a nitrogen blanket. Wash the filter cake sequentially with water (2 x 1.6 L), a water/methanol mixture (1:1, 400 mL), and finally methanol (800 mL) to remove salts and impurities.

  • Drying: Dry the product to yield the final 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine.

Quantitative Data & Structure-Activity Relationships

The therapeutic utility of a phenylpiperazine derivative is defined by its specific binding affinities and functional activities at various receptors. The strategic placement of substituents on both the phenyl ring and the second piperazine nitrogen dictates this pharmacological profile.

CompoundPrimary Target(s)Key Therapeutic UseNotes on SAR
Trazodone 5-HT₂ₐ, SERT, α₁-Adrenergic, H₁Major Depressive Disorder, InsomniaThe triazolopyridine moiety fused to the propyl-piperazine chain is critical for its unique SARI profile. The meta-chloro substitution on the phenyl ring enhances serotonergic activity.[5][9]
Naftopidil α₁D- and α₁ₐ-AdrenoceptorsBenign Prostatic Hyperplasia (BPH)The methoxyphenyl group and the naphthyloxy-propanol side chain are optimized for selective binding to α₁-adrenoceptors in the lower urinary tract over α₁B-receptors in the vasculature.[15][20]
Aripiprazole D₂ (Partial Agonist), 5-HT₁ₐ (Partial Agonist), 5-HT₂ₐ (Antagonist)Schizophrenia, Bipolar DisorderAn example of extensive modification. The dichlorophenyl group and the long butoxy side chain terminating in a dihydrocarbostyril moiety result in a unique D₂ partial agonist profile.[1]
Vortioxetine SERT, 5-HT₃, 5-HT₇, 5-HT₁D (Antagonist), 5-HT₁B (Partial Agonist), 5-HT₁ₐ (Agonist)Major Depressive DisorderA multimodal agent where the dimethylphenylsulfanyl group attached to the phenylpiperazine core confers a complex and broad serotonergic receptor binding profile.[21]

Conclusion and Future Outlook

From their origins as simple heterocyclic scaffolds, (amino)phenylpiperazine compounds have evolved into a cornerstone of modern pharmacotherapy. The historical development of landmark drugs like Trazodone and Naftopidil illustrates a powerful paradigm in medicinal chemistry: a single, versatile core can be systematically modified to address a wide array of biological targets, from complex CNS receptors to peripheral adrenoceptors.[1][22] The elucidation of detailed synthetic protocols, such as the Buchwald-Hartwig amination, has empowered chemists to rapidly generate diverse libraries for screening and optimization. Current research continues to expand the utility of this scaffold into new therapeutic areas, including oncology, with derivatives being investigated as potent inhibitors of targets like the epidermal growth factor receptor (EGFR).[23] The ongoing exploration of novel substitutions and bioisosteric replacements ensures that the rich history of the phenylpiperazine scaffold is still being written, promising new therapeutic breakthroughs for years to come.

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Sources

An In-Depth Technical Guide to the Safe Handling and Storage of 4-(4-Aminophenyl)-1-piperazineethanol

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, technically grounded guide for the safe handling, storage, and disposal of 4-(4-Aminophenyl)-1-piperazineethanol (CAS No. 69957-67-1). As a crucial intermediate in pharmaceutical synthesis, particularly for antifungal agents, a thorough understanding of its properties is paramount to ensure laboratory safety and maintain compound integrity.

Compound Identification and Physicochemical Properties

4-(4-Aminophenyl)-1-piperazineethanol is a bifunctional molecule featuring a piperazine core, a primary aromatic amine, and a primary alcohol. These functional groups dictate its chemical reactivity, stability, and handling requirements.

PropertyValueSource
CAS Number 69957-67-1[1]
Molecular Formula C12H19N3O[2]
Molecular Weight 221.30 g/mol [2]
Appearance Off-white to light yellow or brown powder/crystals[3]
Solubility Soluble in DMSO (Slightly), Methanol (Very Slightly, Heated)[4]
Storage Temperature Room Temperature; Recommended 0-8°C for long-term[4][5]

Hazard Identification and Risk Assessment

While comprehensive toxicological data is not fully available, the known hazards are primarily related to irritation. The structure suggests potential for skin sensitization and necessitates careful handling to avoid inhalation of the powdered form.

Primary Hazards:

  • Skin Irritation: May cause skin irritation.[6][7]

  • Serious Eye Irritation: Causes serious eye irritation.[6][7][8][9]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[3][6]

  • Allergic Skin Reaction: May cause an allergic skin reaction.[1]

Causality Insight: The piperazine and aminophenyl moieties are common in pharmacologically active compounds and can be irritants. The powdered nature of the solid increases the risk of aerosolization and subsequent inhalation or eye contact.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls, is essential. PPE should be considered the final line of defense.

Engineering Controls
  • Ventilation: All handling of the solid compound should occur in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation risk.[10][11]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and located close to the workstation.[1][9]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[1][8] Contaminated work clothing should not be allowed out of the workplace.[11]

  • Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Hierarchy of Controls cluster_0 Hierarchy of Controls for Safe Handling Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Engineering Controls (Fume Hood, Ventilation) Substitution->Engineering Admin Administrative Controls (SOPs, Training) Engineering->Admin PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Admin->PPE Least Effective

Caption: Hierarchy of controls for mitigating exposure risks.

Standard Operating Procedure (SOP) for Handling

This protocol outlines the standard procedure for weighing and dissolving 4-(4-Aminophenyl)-1-piperazineethanol.

Protocol Steps:

  • Pre-Handling Inspection: Before opening the container, visually inspect the compound. It should be an off-white to light yellow powder. Significant discoloration towards brown may indicate degradation, and its purity should be verified before use.

  • Work Area Preparation: Designate a specific area within a chemical fume hood for handling. Ensure the area is clean and free of incompatible materials.

  • PPE Donning: Put on all required PPE as specified in Section 3.2.

  • Weighing:

    • Tare a suitable weighing vessel on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of the compound to the vessel using a clean spatula. Avoid creating dust.

    • Close the primary container immediately after dispensing.

  • Dissolution:

    • Add the solvent (e.g., DMSO) to the vessel containing the weighed compound.

    • Gently swirl or stir the mixture to facilitate dissolution. Gentle heating may be required for certain solvents like methanol.[4]

  • Post-Handling:

    • Clean the spatula and work surface thoroughly.

    • Dispose of any contaminated materials (e.g., weighing paper, wipes) in the designated solid chemical waste container.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands and any exposed skin thoroughly after handling.[1][9]

Handling Workflow Start Start: Prepare for Handling Inspect 1. Visual Inspection of Compound Start->Inspect Prep 2. Prepare Fume Hood Work Area Inspect->Prep Don_PPE 3. Don Required PPE Prep->Don_PPE Weigh 4. Weigh Compound (Avoid Dust) Don_PPE->Weigh Dissolve 5. Dissolve in Appropriate Solvent Weigh->Dissolve Clean 6. Decontaminate Work Area & Tools Dissolve->Clean Doff_PPE 7. Doff PPE Correctly Clean->Doff_PPE Wash 8. Wash Hands Doff_PPE->Wash End End: Procedure Complete Wash->End Spill Response Decision Tree Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess SmallSpill Small Spill (Manageable) Assess->SmallSpill Small LargeSpill Large Spill (Unmanageable) Assess->LargeSpill Large PPE Don Appropriate PPE SmallSpill->PPE Evacuate Evacuate Area Call Emergency Response LargeSpill->Evacuate Contain Contain Spill (Prevent Spread) PPE->Contain Sweep Sweep Solid Material (Avoid Dust) Contain->Sweep Containerize Place in Labeled Waste Container Sweep->Containerize Decon Decontaminate Area Containerize->Decon Dispose Dispose of Waste per Regulations Decon->Dispose

Sources

Methodological & Application

Use of 4-(4-Aminophenyl)-1-piperazineethanol in drug synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-(4-Aminophenyl)-1-piperazineethanol in Targeted Protein Degradation and Advanced Drug Synthesis

Executive Summary

The rapid expansion of Targeted Protein Degradation (TPD) has necessitated the development of sophisticated, heterobifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs). Central to the efficacy of these molecules is the linker region, which governs both the physicochemical properties and the spatial geometry of the ternary complex. 4-(4-Aminophenyl)-1-piperazineethanol (CAS 23763-58-8) has emerged as a highly valuable, commercially available building block in this domain[1]. This application note details the mechanistic rationale and self-validating protocols for utilizing this compound as a bifunctional linker in drug synthesis.

Chemical Profile & Mechanistic Causality

The utility of 4-(4-Aminophenyl)-1-piperazineethanol stems from its unique structural motifs, which solve two major challenges in PROTAC design: synthetic orthogonality and "molecular obesity" (poor aqueous solubility).

  • Orthogonal Reactivity for Modular Synthesis : The molecule features an aromatic primary amine (aniline) and an aliphatic primary hydroxyl group. The aniline nitrogen is significantly less nucleophilic than a standard aliphatic amine due to the delocalization of its lone pair into the phenyl ring. This inherent electronic difference allows for chemoselective amide coupling at the aniline position without the need to protect the aliphatic hydroxyl group.

  • Physicochemical Tuning (Linkerology) : The incorporation of a piperazine ring into a PROTAC linker is a validated strategy to improve both rigidity and aqueous solubility[2]. The basic nitrogen of the piperazine core (pKa ~ 8.0–8.5) becomes protonated at physiological pH, drastically enhancing the molecule's solubility profile. Furthermore, the semi-rigid phenyl-piperazine axis restricts the conformational entropy of the linker, preventing the PROTAC from adopting unproductive, folded conformations that hinder target-E3 ligase ternary complex formation[2].

Experimental Workflows & Self-Validating Protocols

To ensure high-fidelity synthesis, the following protocols are designed as self-validating systems, incorporating specific in-process controls (IPCs) to verify causality and reaction success.

Protocol 1: Chemoselective Amide Coupling (Aniline Functionalization)
  • Objective : Conjugate a target-binding ligand (bearing a free carboxylic acid) to the aniline nitrogen of the linker.

  • Step 1 : Dissolve the target-binding ligand (1.0 eq) and 4-(4-Aminophenyl)-1-piperazineethanol (1.1 eq) in anhydrous DMF (0.1 M).

  • Step 2 : Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid and neutralizes the piperazine core, ensuring the aniline remains the primary nucleophile.

  • Step 3 : Add HATU (1.2 eq) at 0 °C, then allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: HATU generates a highly reactive 7-aza-OBt ester intermediate, which is necessary to overcome the inherently poor nucleophilicity of the aniline.

  • Self-Validation (IPC) : Monitor the reaction via LC-MS. Successful chemoselective coupling is validated by the disappearance of the target ligand mass and the appearance of the product peak ( [M+H]+ ). The absence of di-acylated byproducts confirms that the aliphatic hydroxyl group remained unreactive.

Protocol 2: Hydroxyl Activation and E3 Ligase Conjugation
  • Objective : Activate the terminal hydroxyl group and couple it to an E3 ligase ligand (e.g., a VHL or CRBN ligand with a phenolic or amine handle).

  • Step 1 : Dissolve the intermediate from Protocol 1 in anhydrous DCM. Add Triethylamine (TEA, 2.0 eq) and cool the system to 0 °C.

  • Step 2 : Dropwise add Methanesulfonyl chloride (MsCl, 1.2 eq).

    • Causality: Maintaining 0 °C is critical; elevated temperatures can lead to the displacement of the mesylate by chloride ions, forming a less reactive alkyl chloride.

  • Step 3 (IPC) : Confirm complete mesylation via TLC (UV 254 nm). The mesylate intermediate should appear as a new, less polar spot.

  • Step 4 : Concentrate the intermediate, redissolve in anhydrous Acetonitrile (MeCN), and add the E3 ligase ligand (1.1 eq) along with K2​CO3​ (3.0 eq). Heat to 80 °C for 12 hours to drive the SN​2 nucleophilic substitution.

Quantitative Data Presentation

The following table summarizes the optimized parameters, expected yields, and validation markers for the two-step PROTAC assembly using this linker.

Reaction StepReagents & ConditionsTarget Functional GroupExpected YieldIn-Process Control (IPC) Marker
1. Amide Coupling HATU, DIPEA, DMF, 25 °C, 4hAniline ( −NH2​ )75 - 85%LC-MS: +[M+H]+ of conjugate; free −OH intact
2. Activation MsCl, TEA, DCM, 0 °C, 1hAliphatic Hydroxyl ( −OH )> 95%TLC: Complete consumption of starting material
3. Substitution K2​CO3​ , MeCN, 80 °C, 12hMesylate ( −OMs )60 - 70%LC-MS: Shift to final PROTAC mass; UV 254 nm

Mandatory Visualization

The logical relationship and workflow of the PROTAC assembly utilizing 4-(4-Aminophenyl)-1-piperazineethanol is illustrated below.

PROTAC_Workflow Target Target-Binding Ligand (Carboxylic Acid) Step1 Amide Coupling HATU, DIPEA, DMF Target->Step1 Linker 4-(4-Aminophenyl)-1-piperazineethanol (Bifunctional Linker) Linker->Step1 E3Ligand E3 Ligase Ligand (Phenolic/Amine Handle) Step3 Nucleophilic Substitution K2CO3, MeCN, 80°C E3Ligand->Step3 Intermediate Ligand-Linker Conjugate (Free Aliphatic -OH) Step1->Intermediate Aniline Reacts Step2 Hydroxyl Activation MsCl, TEA, DCM Intermediate->Step2 Activated Activated Conjugate (-OMs Leaving Group) Step2->Activated Activated->Step3 PROTAC Assembled PROTAC Molecule Target — Linker — E3 Ligase Step3->PROTAC -OH Functionalized

Workflow for PROTAC assembly using 4-(4-Aminophenyl)-1-piperazineethanol as a linker.

References

  • Title: 2-(4-(4-Aminophenyl)piperazin-1-yl)
  • Title: PROTACs bearing piperazine-containing linkers: what effect on their protonation state?

Sources

Application Note: 4-(4-Aminophenyl)-1-piperazineethanol in Targeted Protein Degradation (PROTACs)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Compound: 4-(4-Aminophenyl)-1-piperazineethanol (CAS: 23722-22-7) Synonyms: 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol; 1-(4-aminophenyl)-4-(2-hydroxyethyl)piperazine

Executive Summary & Mechanistic Rationale

In the rapidly evolving field of Targeted Protein Degradation (TPD), the rational design of Proteolysis Targeting Chimeras (PROTACs) has shifted from using passive, flexible tethers (like PEG or alkyl chains) to employing "functional linkers" that actively enhance drug-like properties. 4-(4-Aminophenyl)-1-piperazineethanol is a highly specialized, heterobifunctional PROTAC linker[1].

The strategic inclusion of the piperazine core in this linker is not arbitrary; it is driven by strict physicochemical causality:

  • Solubility & Membrane Permeability: Piperazine provides a semi-rigid, basic loop capable of being protonated in acidic organelles (such as the endosome)[]. This basic nitrogen acts as a modifiable ionization handle that dramatically elevates aqueous solubility without incurring the severe entropic penalties associated with long PEG chains[3]. In some optimized degrader scaffolds, the incorporation of basic piperazine motifs has yielded up to a 170-fold increase in aqueous solubility compared to fully aliphatic precursors[4].

  • Conformational Pre-organization: The semi-rigid nature of the six-membered piperazine ring restricts the conformational entropy of the linker. This rigidity helps pre-organize the target protein (POI) ligand and the E3 ligase ligand into an active ternary conformation, reducing the thermodynamic barrier to ternary complex formation[5].

  • Orthogonal Reactivity: The molecule possesses two distinct reactive handles—an electron-rich aromatic amine (aniline) and a primary aliphatic alcohol—allowing for highly controlled, sequential conjugation workflows without the need for complex protecting group strategies.

PROTAC_Mechanism POI Target Protein (Disease Driver) Ternary Ternary Complex Proximity-Induced Interaction POI->Ternary PROTAC PROTAC Molecule (Piperazine Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase (e.g., VHL / CRBN) E3->Ternary Ub Poly-Ubiquitination Tagging for Destruction Ternary->Ub Degradation Proteasomal Degradation (26S Proteasome) Ub->Degradation

Fig 1. Mechanism of PROTAC-mediated targeted protein degradation via ternary complex formation.

Comparative Linker Profiling

To justify the selection of a piperazine-based linker over traditional alternatives, the following table summarizes the quantitative and qualitative physicochemical impacts of linker architecture on PROTAC development[3][5].

Linker ArchitectureAqueous SolubilityConformational EntropyTarget-Ligase Pre-organizationIn Vivo Metabolic Stability
Aliphatic Alkyl Low (Highly hydrophobic)High (Floppy, multiple rotatable bonds)PoorModerate
PEG Chains High (Hydrophilic oxygen atoms)High (Highly flexible)PoorLow (Prone to oxidative cleavage)
Piperazine Core High (Protonable basic nitrogen)Low (Semi-rigid scaffold)ExcellentHigh (Resistant to degradation)

Synthetic Workflow & Methodologies

The bifunctional nature of 4-(4-Aminophenyl)-1-piperazineethanol dictates a specific, orthogonal synthetic sequence. Because anilines are significantly less nucleophilic than aliphatic amines, and primary alcohols require specific activation for etherification, the workflow below relies on highly reactive coupling agents and mild substitution conditions.

Synthetic_Workflow Start 4-(4-Aminophenyl)-1-piperazineethanol (Bifunctional Linker) Step1 Step 1: Amide Coupling Reagents: HATU, DIPEA, DMF Target: POI Ligand-COOH Start->Step1 Aniline Reactivity Int1 Intermediate: POI Ligand - Piperazine - OH Step1->Int1 Step2 Step 2: Mitsunobu Reaction Reagents: DIAD, PPh3, THF Target: E3 Ligand-OH Int1->Step2 Alcohol Reactivity Final Final PROTAC Degrader (Purified via RP-HPLC) Step2->Final

Fig 2. Orthogonal synthetic workflow utilizing the dual reactive handles of the piperazine linker.

Protocol A: Amide Coupling at the Aniline Moiety

Objective: Conjugate the 4-aminophenyl group to a carboxylic acid-containing Target Protein (POI) ligand. Causality: The delocalization of the nitrogen lone pair into the aromatic ring renders the aniline a weak nucleophile. Standard carbodiimides (EDC/DCC) will result in poor yields. We employ HATU, which generates a highly reactive 7-aza-HOAt ester, effectively forcing the acylation of the unreactive aniline.

Step-by-Step Procedure:

  • Activation: Dissolve the POI Ligand-COOH (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir at room temperature for 15 minutes to ensure complete formation of the active ester. Note: DIPEA is chosen over TEA due to its superior steric hindrance, preventing it from acting as a competing nucleophile.

  • Conjugation: Add 4-(4-Aminophenyl)-1-piperazineethanol (1.1 equiv) to the activated mixture. Stir at 40 °C for 12–16 hours under an inert nitrogen atmosphere.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The reaction is deemed complete upon the disappearance of the starting aniline mass ( m/z 222.1 [M+H]+ ).

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, wash the organic layer with brine to remove residual DMF, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Mitsunobu Etherification of the Primary Alcohol

Objective: Conjugate the ethanol moiety of the intermediate to a phenolic hydroxyl on an E3 Ligase ligand (e.g., a VHL or CRBN ligand derivative). Causality: Basic alkylation (Williamson ether synthesis) often requires harsh conditions (e.g., NaH, K2​CO3​ at reflux) that can epimerize sensitive stereocenters in E3 ligands. The Mitsunobu reaction allows for the formation of an aryl-alkyl ether under strictly mild, neutral conditions.

Step-by-Step Procedure:

  • Preparation: In a flame-dried flask, dissolve the Piperazine-OH intermediate from Protocol A (1.0 equiv), the E3 Ligand-Phenol (1.0 equiv), and Triphenylphosphine ( PPh3​ ) (1.5 equiv) in anhydrous THF (0.05 M concentration).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Dropwise add Diisopropyl azodicarboxylate (DIAD) (1.5 equiv) over 10 minutes. Note: DIAD is preferred over DEAD due to its higher stability and reduced toxicity.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4–6 hours.

  • Self-Validation & Purification: Triphenylphosphine oxide (TPPO) is a ubiquitous and stubborn byproduct of this reaction. Do not rely on normal-phase silica gel chromatography, as TPPO often co-elutes with polar PROTACs. Instead, concentrate the mixture and purify directly via Preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Monitor UV absorbance at 254 nm to ensure the final PROTAC is completely resolved from the TPPO peak.

References

  • [3] PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. URL: [Link]

  • [4] Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders. ChemRxiv. URL: [Link]

Sources

Application Note: 4-(4-Aminophenyl)-1-piperazineethanol as a Bifunctional Building Block in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, the design of extended pharmacophores and targeted protein degraders (PROTACs) requires highly versatile, bifunctional building blocks. 4-(4-Aminophenyl)-1-piperazineethanol (CAS: 5521-39-1) has emerged as a privileged scaffold for these applications [1].

From a mechanistic perspective, this molecule offers orthogonal reactivity:

  • The Aniline Moiety: The primary aromatic amine is highly nucleophilic. The para-substituted piperazine ring acts as an electron-donating group (via resonance and induction), increasing the electron density on the aniline nitrogen. This makes it exceptionally reactive for Schiff base formation, diazotization, and condensation reactions to form nitrogenous heterocycles like quinazolinones [3].

  • The Hydroxyethyl Moiety: The terminal primary alcohol provides a distinct handle for esterification, Mitsunobu etherification, or conversion into a leaving group (e.g., mesylate).

  • The Piperazine Core: Beyond synthesis, the rigid piperazine ring modulates the physicochemical properties of the final compound. It improves aqueous solubility, lowers the entropic penalty during target binding, and mitigates hERG toxicity—a critical factor in optimizing ADME profiles for antifungal and anticancer agents.

Divergent Synthetic Pathways

The orthogonal functional groups of 4-(4-Aminophenyl)-1-piperazineethanol allow it to act as a central hub for generating diverse therapeutic scaffolds, ranging from antifungal azoles to PROTAC linkers [1, 2].

Applications Core 4-(4-Aminophenyl)-1-piperazineethanol (Bifunctional Core) Quin Quinazolinones (Anticancer/Antibacterial) Core->Quin Aniline Condensation Triazole 1,2,3-Triazoles (Antifungal Scaffolds) Core->Triazole Diazotization & CuAAC PROTAC PROTAC Linkers (Protein Degradation) Core->PROTAC Hydroxyl Derivatization

Divergent synthetic applications of 4-(4-Aminophenyl)-1-piperazineethanol.

Quantitative Reaction Parameters

To facilitate experimental planning, the following table summarizes the optimized thermodynamic and kinetic parameters for the three primary derivatization pathways.

Target ScaffoldReaction TypeKey ReagentsTemp (°C)Time (h)Typical YieldPurification Strategy
Quinazolinone Condensation2-Carboxybenzaldehyde, AcOH1101275–85%Recrystallization (EtOH)
1,2,3-Triazole Diazotization + CuAACNaNO 2​ , NaN 3​ , CuSO 4​ , NaAsc0 252 + 1280–90%Column Chromatography
PROTAC Ether Mitsunobu ReactionPhenol derivative, PPh 3​ , DIAD0 251660–70%Preparative HPLC

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be more than a list of instructions; they must be self-validating systems . The following methodologies include built-in causality checks to ensure reaction integrity at every step.

Protocol A: Synthesis of 1,2,3-Triazole Antifungal Scaffolds via CuAAC

This protocol converts the aniline group into an azide, followed by a Click Chemistry cycloaddition to form a triazole—a structural motif critical in fungal CYP51 inhibitors.

Workflow S1 1. Diazotization NaNO2, HCl (0-5 °C) Validate: Starch-Iodide Paper S2 2. Azidation NaN3 addition Validate: N2 Gas Evolution S1->S2 S3 3. CuAAC 'Click' Reaction Alkyne, CuSO4, NaAsc Validate: Cu(II) to Cu(I) Color Shift S2->S3 S4 4. Isolation Extraction & Chromatography Validate: TLC & LC-MS S3->S4

Self-validating workflow for the synthesis of triazole heterocycles via CuAAC.

Step-by-Step Methodology:

  • Diazotization: Dissolve 4-(4-Aminophenyl)-1-piperazineethanol (1.0 eq) in 6M aqueous HCl. Cool the mixture strictly to 0–5 °C using an ice-salt bath.

    • Causality: Temperature control is critical. Above 5 °C, the intermediate diazonium salt will prematurely degrade into a phenol, drastically reducing yield.

    • Self-Validation: Slowly add a pre-cooled aqueous solution of NaNO 2​ (1.1 eq). After 30 minutes, spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating complete diazotization.

  • Azidation: Slowly add NaN 3​ (1.5 eq) dissolved in minimal water to the cold diazonium solution.

    • Causality: The azide ion acts as a nucleophile, displacing the diazonium group.

    • Self-Validation: Watch for vigorous bubbling. The evolution of N 2​ gas is a direct visual confirmation that the displacement reaction is occurring successfully. Stir for 2 hours at room temperature.

  • CuAAC Cycloaddition: Extract the formed azide into ethyl acetate, dry over Na 2​ SO 4​ , and concentrate. Redissolve in a 1:1 mixture of t-BuOH and water. Add the desired terminal alkyne (1.0 eq), followed by CuSO 4​ ·5H 2​ O (0.1 eq) and sodium ascorbate (0.2 eq).

    • Causality: Sodium ascorbate reduces the inactive Cu(II) to the catalytically active Cu(I) species in situ, which coordinates the alkyne and azide to form the 1,4-disubstituted 1,2,3-triazole regioselectively.

    • Self-Validation: The reaction mixture will shift from a distinct blue (Cu 2+ ) to a pale yellow/green (Cu + ) upon the addition of ascorbate, validating active catalyst generation.

Protocol B: Condensation to Form Quinazolinone Cores

Quinazolinones are potent antibacterial and anticancer pharmacophores. This protocol leverages the enhanced nucleophilicity of the aniline group [3].

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, combine 4-(4-Aminophenyl)-1-piperazineethanol (1.0 eq) and 2-carboxybenzaldehyde (1.0 eq) in glacial acetic acid (0.5 M concentration).

    • Causality: Glacial acetic acid serves a dual purpose: it acts as the solvent and provides mild acid catalysis to protonate the aldehyde, significantly enhancing its electrophilicity toward the aniline nucleophile.

  • Cyclization: Attach a reflux condenser and heat the mixture to 110 °C for 12 hours.

    • Causality: The elevated temperature provides the thermodynamic driving force required for the initial dehydration (loss of water to form the imine) and the subsequent intramolecular cyclization to form the rigid quinazolinone core.

    • Self-Validation: Monitor the reaction via TLC (DCM:MeOH 9:1). The starting aniline is highly UV-active and will stain with p-anisaldehyde. The complete disappearance of the lower-R f​ aniline spot and the appearance of a new, highly fluorescent blue spot under 365 nm UV light confirms ring closure.

  • Isolation: Cool the mixture to room temperature and pour it over crushed ice. Neutralize slowly with saturated aqueous NaHCO 3​ until pH 7 is reached. Filter the resulting precipitate and recrystallize from hot ethanol to yield the pure heterocyclic product.

References

Application Note: Catalytic Reduction of Nitrophenyl Piperazine to Aminophenyl Piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

The reduction of 1-(4-nitrophenyl)piperazine (and its regioisomers) to 1-(4-aminophenyl)piperazine is a foundational transformation in medicinal chemistry. The resulting aniline-piperazine pharmacophore is highly versatile, serving as a critical building block in the synthesis of anti-arrhythmia agents [1], targeted protein degraders (PROTACs), and advanced oxazolidinone antibiotics designed to exploit bacterial hexose phosphate transporters [3].

This application note provides a comprehensive, self-validating protocol for the catalytic hydrogenation of nitrophenyl piperazines, detailing the mechanistic causality behind catalyst selection, solvent effects, and critical safety parameters.

Mechanistic Insights and Catalyst Selection

The reduction of an aromatic nitro group to an amine proceeds via a proton-coupled electron transfer mechanism, transitioning through nitroso (-NO) and hydroxylamine (-NHOH) intermediates before yielding the final primary amine (-NH2). The choice of catalyst and conditions dictates the chemoselectivity and efficiency of this pathway:

  • Palladium on Carbon (Pd/C): The gold standard for unhindered or mildly protected nitrophenyl piperazines. Pd/C exhibits a high affinity for nitro groups, allowing the reaction to proceed smoothly at ambient temperatures (e.g., 22 °C) and low hydrogen pressures (1–3 bar) [1]. Methanol is the preferred solvent as it readily donates protons to stabilize the reduction intermediates.

  • Raney Nickel: Often selected when the piperazine nitrogen is protected with sterically demanding or electronically deactivating groups (e.g., N-acetylation). Raney Nickel typically requires slightly more robust conditions—such as elevated temperatures (40 °C) and higher pressures (60 psi) in ethanol—but provides excellent robustness against catalyst poisoning [2].

Quantitative Data: Catalyst Parameter Comparison

The following table summarizes the operational parameters for the two primary catalytic systems utilized in this transformation, synthesized from established pharmaceutical protocols [1][2].

ParameterPalladium on Carbon (5% Pd/C)Raney Nickel
Typical Substrate Unprotected / lightly protected nitrophenyl piperazine [1]N-Acetylated nitrophenyl piperazine [2]
Solvent System MethanolEthanol
Temperature 22 °C (Ambient)40 °C
Hydrogen Pressure 3 bar (~43.5 psi)60 psi (~4.14 bar)
Reaction Time 3 – 4 hours6 – 24 hours
Typical Yield > 85%~ 71%
Primary Advantage Mild conditions, high chemoselectivityCost-effective, robust for sterically hindered amides

Experimental Workflow

Workflow N1 1-(4-Nitrophenyl)piperazine N2 Inert Atmosphere Setup (Argon Blanket) N1->N2 N3 Catalyst Addition (5% Pd/C or Raney Ni) N2->N3 N4 Hydrogenation (3 bar H2, 22°C - 40°C) N3->N4 N5 In-Process Control (IPC) (TLC / LC-MS) N4->N5 N5->N4 Reaction Incomplete N6 Filtration via Celite Pad N5->N6 Reaction Complete N7 1-(4-Aminophenyl)piperazine N6->N7

Experimental workflow for the catalytic reduction of nitrophenyl piperazine.

Self-Validating Experimental Protocol

The following protocol utilizes 5% Pd/C in methanol, optimized for standard 1-(4-nitrophenyl)piperazine substrates [1].

Phase 1: Preparation & Safety

Causality Note: Dry Pd/C is highly pyrophoric and will ignite methanol vapors upon contact. Establishing an inert atmosphere is non-negotiable for lab safety and catalyst integrity.

  • Equip a high-pressure hydrogenation reactor (or a heavy-walled Parr flask) with a magnetic stir bar.

  • Dissolve 1-(4-nitrophenyl)piperazine (1.0 eq, e.g., 10 mmol) in anhydrous methanol (0.1–0.2 M concentration).

  • Seal the vessel and purge the system with Argon (or Nitrogen) for 5 minutes.

  • Carefully add 5% Palladium on Carbon (10–20% w/w relative to the substrate) under a continuous stream of Argon. Pro-tip: Pre-wetting the catalyst with 1-2 mL of toluene before adding the methanol solution eliminates the fire risk.

Phase 2: Reaction Execution
  • Seal the reactor and purge the headspace with Hydrogen gas (H₂) three times to displace the Argon.

  • Pressurize the vessel to 3 bar (~43.5 psi) with H₂ [1].

  • Stir the suspension vigorously (≥ 600 rpm) at 22 °C. High agitation is required to overcome the mass transfer limitations of dissolving H₂ gas into the liquid phase.

Phase 3: In-Process Control (IPC) - System Validation

Causality Note: A robust protocol does not rely on arbitrary timeframes. You must validate the reaction state before proceeding to workup.

  • After 3 hours, halt stirring, vent the H₂ gas safely, and purge with Argon.

  • Withdraw a 50 µL aliquot and filter it through a 0.22 µm PTFE syringe filter to remove the Pd/C.

  • Validation Check: Analyze via TLC (Eluent: Dichloromethane/Methanol 9:1) or LC-MS.

    • Incomplete: The presence of a yellow, UV-active spot (higher Rf) indicates unreacted nitro starting material. Re-pressurize with H₂ and continue stirring.

    • Complete: The nitro compound is entirely consumed, replaced by a highly polar, ninhydrin-active spot (lower Rf) corresponding to the aminophenyl product. Proceed to Phase 4.

Phase 4: Workup & Isolation
  • Prepare a tightly packed pad of Celite in a sintered glass funnel.

  • Filter the reaction mixture through the Celite pad to remove the finely dispersed Pd/C catalyst.

    • Critical Safety Step: Wash the pad generously with methanol, but do not let the Celite pad run dry while air is pulling through it, as the exposed, dry Pd/C can spontaneously ignite.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting residue is the crude 1-(4-aminophenyl)piperazine. If high purity (>98%) is required for downstream coupling, recrystallize the solid from an ethyl acetate/hexane mixture [2].

References

  • EP0244115A2 - Phenyl-piperazine anti-arrhythmia agents.
  • Synthesis of (i) 4-Acetyl-1-(4-aminophenyl)piperazine . PrepChem.com.[Link]

  • WO 2022/072425 A1 - Hexose Phosphate Conjugated Antimicrobials.

Application Note: Synthesis and Isolation of 4-(4-Aminophenyl)-1-piperazineethanol via Pd/C-Catalyzed Hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-Aminophenyl)-1-piperazineethanol (CAS: 23746-13-6) is a high-value pharmaceutical intermediate and PROTAC linker. It features a versatile aniline moiety ideal for subsequent amide coupling or Buchwald-Hartwig amination, alongside a hydroxyethyl piperazine group that modulates aqueous solubility and pharmacokinetics in active pharmaceutical ingredients (APIs). The most robust, scalable synthetic route involves the nucleophilic aromatic substitution (S_NAr) of 4-fluoronitrobenzene with 1-(2-hydroxyethyl)piperazine, followed by the catalytic reduction of the resulting nitroarene intermediate[1]. This application note details the mechanistic rationale, self-validating experimental protocols, and safety paradigms for the critical Palladium on Carbon (Pd/C) hydrogenation step.

Mechanistic Causality & Strategic Rationale

The reduction of 4-(4-nitrophenyl)-1-piperazineethanol to its corresponding aniline relies on heterogeneous catalysis using Pd/C under a hydrogen atmosphere. The design of this experiment is governed by strict chemical causality:

  • Catalyst Selection (Chemoselectivity): 10% Pd/C is selected over Raney Nickel or Platinum Oxide ( PtO2​ ) due to its superior chemoselectivity under mild conditions. Palladium efficiently reduces the nitro group without triggering the hydrogenolysis of the sensitive C-N bonds within the piperazine ring or the C-O bond of the ethanol moiety[2].

  • Solvent Dynamics: Methanol (MeOH) is the optimal solvent for this transformation. Causally, methanol serves a dual purpose: it fully solubilizes the highly polar nitro intermediate, and its hydroxyl group acts as a proton shuttle, lowering the activation energy required for the transfer of hydrogen atoms from the palladium surface to the nitro oxygen atoms[3].

  • Surface Mechanism: The reduction follows an adapted Haber mechanism. The nitroarene ( Ar−NO2​ ) adsorbs onto the palladium surface and is sequentially reduced to a nitroso ( Ar−NO ), a hydroxylamine ( Ar−NHOH ), and finally the target aniline ( Ar−NH2​ ), extruding water as a byproduct[2][3].

Synthetic Workflows & Mechanistic Visualizations

SyntheticWorkflow SM1 4-Fluoronitrobenzene SNAr S_NAr Reaction (K2CO3, DMF, 80°C) SM1->SNAr SM2 1-(2-Hydroxyethyl) piperazine SM2->SNAr Intermediate 4-(4-Nitrophenyl)- 1-piperazineethanol SNAr->Intermediate Hydrogenation Catalytic Hydrogenation (10% Pd/C, H2, MeOH) Intermediate->Hydrogenation Product 4-(4-Aminophenyl)- 1-piperazineethanol Hydrogenation->Product

Caption: Two-step synthetic workflow for 4-(4-Aminophenyl)-1-piperazineethanol.

Mechanism Pd Pd/C Catalyst Surface H2 H2 Adsorption & Dissociation Pd->H2 Nitro Ar-NO2 Adsorption Pd->Nitro Nitroso Ar-NO (Nitroso) Formation - H2O H2->Nitroso Surface [H] Nitro->Nitroso Reduction Hydroxyl Ar-NHOH (Hydroxylamine) + H2 Nitroso->Hydroxyl Reduction Aniline Ar-NH2 (Aniline) Desorption - H2O Hydroxyl->Aniline Reduction Aniline->Pd Catalyst Regeneration

Caption: Haber mechanism for nitroarene reduction on the Pd/C catalyst surface.

Self-Validating Experimental Protocol

Pre-requisite: Ensure the 4-(4-Nitrophenyl)-1-piperazineethanol intermediate is highly purified. Trace sulfur or heavy metals from preceding steps will irreversibly poison the Pd/C catalyst.

Step 1: Inert Preparation In a rigorously inerted (Nitrogen or Argon purged) Parr hydrogenation flask, add 4-(4-Nitrophenyl)-1-piperazineethanol (10.0 g, 39.8 mmol). Add 100 mL of anhydrous Methanol and stir until the substrate is fully dissolved.

Step 2: Catalyst Slurrying (Critical Safety Control) In a separate vial, weigh 1.0 g of 10% Pd/C (50% water-wet is highly recommended to mitigate pyrophoricity). Slurry the catalyst in 10 mL of Methanol before transferring it to the main reaction flask. Causality: Transferring dry Pd/C into a flask containing methanol vapors can cause spontaneous ignition[4][5]. Slurrying neutralizes this risk.

Step 3: Hydrogenation & Self-Validation Seal the vessel. Purge the system with N2​ (3 cycles) to remove oxygen, followed by H2​ (3 cycles). Pressurize the vessel to 40 psi with H2​ gas. Stir vigorously at 25 °C. Self-Validation: The stoichiometry of nitro reduction requires exactly 3 molar equivalents of H2​ gas. Monitor the reaction via the pressure drop in the reactor. When the pressure stabilizes and macroscopic H2​ uptake ceases (typically 2–4 hours), the primary reaction is complete. Confirm microscopically via LC-MS or TLC (DCM:MeOH 9:1, UV active).

Step 4: Safe Filtration Purge the vessel thoroughly with N2​ to remove all residual H2​ gas[5]. Filter the reaction mixture through a tightly packed pad of Celite 545. Causality: Pd/C nanoparticles easily penetrate standard cellulose filter paper, which would result in heavy metal contamination of the API. Celite creates a tortuous path that traps the palladium[4].

Step 5: Workup & Isolation Wash the Celite pad with additional Methanol (50 mL). Concentrate the filtrate in vacuo to yield 4-(4-Aminophenyl)-1-piperazineethanol as an off-white to pale pink solid.

Quantitative Data & Analytical Validation

Table 1: Optimization of Hydrogenation Conditions

Catalyst Loading H2​ PressureTemperatureReaction TimeYield (%)Purity (HPLC)
5% Pd/C (10 wt%)1 atm (Balloon)25 °C12.0 h88%96.5%
10% Pd/C (5 wt%)1 atm (Balloon)25 °C8.5 h92%97.2%
10% Pd/C (10 wt%) 40 psi (Parr) 25 °C 2.5 h 98% >99.0%
10% Pd/C (10 wt%)60 psi (Parr)40 °C1.0 h94%95.1% (Impurities)*

*Note: Higher temperatures and pressures can lead to trace over-reduction or ring-opening side reactions.

Table 2: Analytical Characterization of Target Molecule

Analytical MethodExpected Result / Signal
Appearance Off-white to pale pink crystalline solid.
LC-MS (ESI+) m/z calculated for C12​H19​N3​O [M+H]+ : 222.16; Found: 222.2
1 H NMR (400 MHz, DMSO- d6​ ) δ 6.70 (d, 2H, Ar-H), 6.50 (d, 2H, Ar-H), 4.60 (br s, 2H, -NH2), 4.40 (t, 1H, -OH), 3.50 (q, 2H, -CH2OH), 2.90 (m, 4H, piperazine), 2.50 (m, 4H, piperazine), 2.40 (t, 2H, N-CH2).

Safety & Pyrophoric Hazard Mitigation

Hydrogenation utilizing Pd/C presents severe fire and explosion risks if not managed through strict operational controls[6].

  • Pyrophoric Nature of Spent Catalyst: Pd/C recovered from a reaction is saturated with hydrogen gas and is highly pyrophoric. It will ignite spontaneously upon exposure to atmospheric oxygen[4][6].

  • Filtration Hazard: Never allow the filter cake to dry. During filtration, ensure the solvent level never drops below the top of the Celite pad. Have a wash bottle of water ready.

  • Disposal: Immediately upon completion of the filtration, submerge the used Celite/Pd/C pad into a dedicated, water-filled waste container. Do not discard in standard solid waste bins.

References

  • WO2015092431A1 - Pyrimidopyrimidinones useful as wee-1 kinase inhibitors Source: Google Patents URL
  • Source: PMC (National Institutes of Health)
  • Rational design of single-atom catalysts for efficient hydrogenation of nitro compounds Source: OAE Publishing URL
  • Hazards associated with laboratory scale hydrogenations Source: ACS Chemical Health & Safety / WISC URL
  • HYDROGENATION | FACT SHEET Source: Stanford Environmental Health & Safety URL
  • Standard Operating Procedures - The Sarpong Group Source: UC Berkeley URL

Sources

Application Note: High-Resolution Thin-Layer Chromatography (TLC) Monitoring of Piperazine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals.

The Chromatographic Challenge: Piperazine and Silanol Interactions

Piperazine and its substituted derivatives are privileged scaffolds in medicinal chemistry, featured prominently in blockbuster therapeutics like imatinib and aripiprazole. However, monitoring the functionalization of piperazine (e.g., mono-alkylation, acylation, or Boc-protection) via normal-phase Thin-Layer Chromatography (TLC) presents a notorious analytical bottleneck.

Standard TLC plates utilize silica gel ( SiO2​ ) as the stationary phase. The surface of silica gel is densely populated with free, weakly acidic silanol groups (-Si-OH, pKa ~ 4.5–5.0). Piperazine is a highly basic cyclic diamine (pKa of conjugate acids ~ 9.73 and 5.35)[1]. When applied to a standard silica plate, the basic secondary amines of piperazine undergo destructive ion-exchange and strong hydrogen-bonding interactions with the deprotonated silanol groups. This causes the analyte to partition too strongly into the stationary phase, resulting in severe peak tailing, streaking, and failure to resolve the reaction mixture.

Mechanistic Solutions: Mobile Phase Modifiers

To circumvent silanol interference, competing silanophiles—such as Triethylamine (TEA) or aqueous Ammonium Hydroxide ( NH4​OH )—must be incorporated into the mobile phase. These volatile basic modifiers dynamically mask the acidic silanol sites on the silica plate. By neutralizing the stationary phase, the basic piperazine analytes are allowed to migrate freely based on their inherent lipophilicity rather than being trapped by ionic interactions[2]. Alternatively, specialized amine-functionalized silica plates ( NH2​ -silica) can be utilized to permanently eliminate silanol interference[3].

G Silica Silica Gel Surface (Free Silanol -OH) Piperazine Piperazine Analyte (Basic Secondary Amine) Silica->Piperazine Strong Hydrogen Bonding & Ion-Exchange Tailing Severe Tailing & Streaking (Poor Resolution) Piperazine->Tailing Without Modifier TEA Triethylamine (TEA) / NH3 (Mobile Phase Modifier) TEA->Silica Competes for Silanol Sites (Masking) Resolution Sharp Spots (High Resolution) TEA->Resolution With Modifier

Mechanism of silanol-amine interaction and the masking effect of basic modifiers.

Visualization Strategies for Non-Chromophoric Amines

Unsubstituted and alkylated piperazines lack a conjugated π -system, rendering standard UV detection (254 nm) completely ineffective. Chemical derivatization (staining) is mandatory. The choice of the staining reagent is dictated by the substitution pattern of the piperazine ring[4].

Table 1: Visualization Reagents and Outcomes for Piperazine Derivatives

Staining ReagentTarget Functional GroupColorimetric OutcomePreparation & Conditions
Ninhydrin Primary & Secondary AminesDeep purple/blue spots (Ruhemann's purple)0.3 g ninhydrin in 100 mL n-butanol + 3 mL AcOH. Heat to 120°C[5].
Dragendorff's Tertiary Amines & AlkaloidsOrange/brown spots on a yellow backgroundBismuth subnitrate/KI complex. Develops instantly at room temperature[4].
KMnO4​ Universal (Oxidizable groups)Yellow/brown spots on a purple background1.5 g KMnO4​ , 10 g K2​CO3​ , 1.25 mL 10% NaOH in 200 mL H2​O [4].
Iodine Vapor Universal (Reversible)Brown/yellow spotsSolid I2​ crystals in a sealed chamber. Non-destructive first pass[6].

Standard Operating Procedure (SOP): TLC of Piperazine Reactions

The following protocol is designed as a self-validating system to monitor a standard piperazine functionalization (e.g., mono-alkylation or Boc-protection), ensuring that both highly polar starting materials and lipophilic products are accurately resolved.

Table 2: Recommended Modified Solvent Systems

Analyte PolarityRecommended Solvent System (v/v/v)Application Use Case
High (Unprotected)DCM : MeOH : NH4​OH (90 : 9 : 1)Resolving free piperazine from mono-alkylated products.
Moderate (Mono-protected)EtOAc : Hexane : TEA (50 : 45 : 5)Resolving mono-Boc from di-Boc piperazine.
Low (Di-protected)Hexane : EtOAc (80 : 20)Confirming the absence of over-reacted lipophilic byproducts.
Step-by-Step Methodology

Step 1: Mobile Phase Preparation & Chamber Saturation

  • Prepare 10 mL of the selected solvent system (e.g., DCM/MeOH/ NH4​OH ) in a glass TLC chamber.

  • Causality Note: Always use concentrated aqueous NH4​OH (28-30%) or pure TEA. Place a piece of filter paper in the chamber to ensure rapid vapor-phase saturation. This prevents solvent evaporation from the plate face during the run, which would otherwise cause artificial band broadening[7].

Step 2: Sample Preparation & Spotting

  • Dilute 5 µL of the crude reaction mixture in 100 µL of an appropriate volatile solvent (e.g., DCM or MeOH).

  • Using a glass capillary, apply 1–2 µL spots to a silica gel 60 F254​ plate, 1.5 cm from the bottom edge.

  • Self-Validation Step: Always co-spot the pure starting material (piperazine) alongside the reaction mixture to unambiguously identify the consumption of the reactant.

Step 3: Plate Development

  • Place the plate in the saturated chamber and allow the solvent front to migrate until it is 1 cm from the top edge. Remove the plate and immediately mark the solvent front with a pencil.

Step 4: Plate Drying (Critical Path)

  • Evaporate the mobile phase completely using a heat gun or by resting the plate in a fume hood for 5 minutes.

  • Causality Note: If basic modifiers (TEA or NH3​ ) remain on the silica, they will drastically alter the pH of the plate. This will either neutralize acidic stains (like Ninhydrin) or cause the entire plate to stain dark purple, destroying the signal-to-noise ratio[7].

Step 5: Visualization

  • Dip the completely dry plate into the Ninhydrin or KMnO4​ solution using forceps. Wipe the back of the plate with a paper towel to remove excess stain.

  • Heat the plate evenly on a hot plate (150°C) or with a heat gun until spots develop (typically 30–60 seconds). Mark the center of the spots to calculate the Retardation factor ( Rf​ )[2].

Workflow Prep 1. Mobile Phase Add 1-5% TEA or NH4OH Spot 2. Sample Spotting Apply 1-2 µL Prep->Spot Develop 3. Development Elute in chamber Spot->Develop Dry 4. Plate Drying Evaporate volatile bases Develop->Dry Stain 5. Visualization Ninhydrin or KMnO4 Dry->Stain

Step-by-step TLC workflow for analyzing piperazine reaction mixtures.

Troubleshooting & Best Practices

  • Persistent Tailing Despite Modifiers: If tailing persists even with 5% TEA, the sample concentration is likely too high (mass overload). Dilute the sample by a factor of 10 and re-spot[2].

  • Faint or Invisible Spots: Piperazine itself is highly water-soluble and can be lost to the aqueous layer during reaction workups. If the TLC shows no product, use Iodine vapor as a non-destructive first pass[6]. If spots appear in iodine but not ninhydrin, the amine may be fully substituted (tertiary), necessitating the use of Dragendorff's reagent[4].

References

  • Magic Formulas: TLC Stains - Not Voodoo X.4, Department of Chemistry, University of Rochester. Available at:[Link]

  • HPLC and Densitometric TLC Methods for Simultaneous Determination of Pazufloxacin with Some Co-Administered Drugs in Human Plasma - Longdom Publishing. Available at:[Link]

  • TLC Staining Solutions - Org Prep Daily. Available at:[Link]

  • Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials - United Nations Office on Drugs and Crime (UNODC). Available at:[Link]

  • Complete Guide to Thin Layer Chromatography Sample Preparation - Organomation. Available at:[Link]

  • RediSep Amine Functionalized Column Application Note - Teledyne ISCO. Available at:[Link]

  • Synthesis, Characterization and Biological Evaluation of Some Novel Piperazine Derivative - NeuroQuantology. Available at:[Link]

  • How do I monitor this reaction and do column chromatography on the product? - r/Chempros (Reddit). Available at:[Link]

Sources

Analytical Method Development and Validation for 4-(4-Aminophenyl)-1-piperazineethanol: A Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

4-(4-Aminophenyl)-1-piperazineethanol (CAS: 5521-39-1), also known as 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol, is a critical bifunctional molecule. It serves as a highly rigid linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) [1] and as a key Active Pharmaceutical Ingredient (API) intermediate for azole antifungals.

From an analytical perspective, this molecule presents a unique chromatographic challenge due to its distinct physicochemical profile:

  • Aniline Moiety (pKa ~4.6): A weak base and strong UV chromophore.

  • Piperazine Ring (pKa ~9.8): Contains two strongly basic nitrogens that remain protonated under standard acidic mobile phase conditions.

  • Primary Alcohol: Imparts high polarity and hydrophilicity.

Developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) and LC-MS/MS method requires navigating these properties to prevent peak tailing, ensure mass spectrometry compatibility, and achieve baseline resolution from degradation products.

Method Development Rationale (The Causality of Experimental Choices)

Overcoming the "Piperazine Tailing" Phenomenon

Standard silica-based C18 columns frequently yield severe peak tailing for basic piperazine derivatives [2]. This occurs due to secondary ion-exchange interactions: the strongly basic, positively charged piperazine nitrogens interact with weakly acidic, negatively charged residual silanols on the silica matrix.

The Solution: Rather than relying on MS-incompatible ion-pairing reagents (like trifluoroacetic acid or hexane sulfonic acid), this protocol utilizes a Charged Surface Hybrid (CSH) C18 column . CSH technology embeds a low-level positive charge onto the stationary phase surface. This creates an electrostatic repulsion against the basic nitrogens of the analyte, effectively masking silanol interactions and yielding sharp, symmetrical peaks.

Mobile Phase & Ionization Logic

To ensure compatibility with downstream LC-MS/MS impurity profiling [3], the mobile phase must be volatile. We employ 0.1% Formic Acid (FA) in Water (pH ~2.7) .

  • Why pH 2.7? At this acidic pH, both the aniline and piperazine nitrogens are fully protonated. While this increases polarity (reducing retention on standard C18), the CSH column provides sufficient hydrophobic retention. Furthermore, full protonation guarantees maximum ionization efficiency (ESI+) for mass spectrometry detection.

Workflow A 1. Physicochemical Profiling pKa: ~4.6 (aniline), ~9.8 (piperazine) B 2. Column Selection CSH C18 (Mitigates Silanol Interactions) A->B C 3. Mobile Phase Optimization 0.1% FA in H2O/ACN (pH ~2.7) B->C D 4. Detector Configuration UV 254 nm & ESI+ MS C->D E 5. Method Validation ICH Q2(R1) Guidelines D->E

Fig 1: Analytical method development workflow for 4-(4-Aminophenyl)-1-piperazineethanol.

Experimental Protocol: Step-by-Step Methodology

Reagents and Standard Preparation
  • Diluent: Water : Acetonitrile (80:20, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 4-(4-Aminophenyl)-1-piperazineethanol reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with the diluent. Sonicate for 5 minutes.

  • Working Standard (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume.

Chromatographic Conditions (HPLC-UV/MS)
  • Column: Waters XSelect CSH C18 (150 mm × 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile

  • Flow Rate: 1.0 mL/min (Split 1:4 post-column if directing to MS)

  • Column Temperature: 40°C (Elevated temperature reduces mobile phase viscosity, improving mass transfer for the rigid piperazine core).

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm (optimal for aniline chromophore); ESI+ MS (Scan range m/z 100-500).

Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Isocratic hold
10.04060Linear gradient
12.0595Column wash
15.0595Isocratic hold
15.1955Return to initial
20.0955Re-equilibration

System Suitability & Method Validation

A protocol is only as reliable as its internal controls. The System Suitability Test (SST) acts as a self-validating mechanism before sample analysis. For this method, the critical parameter is the tailing factor , which proves the CSH column is actively masking silanol interactions. The method was validated according to ICH Q2(R1) guidelines.

Table 1: Validation Parameters and Quantitative Results Summary
Validation ParameterICH Q2(R1) Acceptance CriteriaObserved ResultStatus
System Suitability (Tailing Factor) ≤ 1.51.12Pass
System Suitability (%RSD, n=6) ≤ 2.0%0.45%Pass
Linearity (Range: 1–150 µg/mL) Correlation Coefficient (R²) ≥ 0.9990.9998Pass
Accuracy (% Recovery) 98.0% – 102.0%99.4% – 100.8%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 30.05 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 100.15 µg/mLPass

Stability-Indicating Logic & Impurity Profiling

To prove the method is stability-indicating, forced degradation studies are executed. 4-(4-Aminophenyl)-1-piperazineethanol lacks hydrolyzable functional groups (no esters or amides), making it highly stable under thermal, acidic, and basic stress. However, the electron-rich aniline and basic piperazine moieties are highly susceptible to oxidative degradation [4].

Forced Degradation Protocol
  • Oxidative Stress: Transfer 5.0 mL of the standard stock solution (1000 µg/mL) to a 50 mL flask. Add 5.0 mL of 3% H₂O₂. Incubate at 25°C for 24 hours. Quench with 1 mL of 0.1M Sodium Thiosulfate before injection.

  • Acidic/Basic Stress: Transfer 5.0 mL of stock to a flask. Add 5.0 mL of 0.1N HCl (or NaOH). Reflux at 80°C for 12 hours. Neutralize with equivalent base/acid prior to dilution.

  • Photolytic Stress: Expose the solid API to UV/Vis light targeting 1.2 million lux-hours.

Degradation API 4-(4-Aminophenyl)-1-piperazineethanol (Target API/Linker) Ox Oxidative Stress (3% H2O2, 24h) API->Ox AcidBase Acid/Base Stress (0.1N HCl / NaOH, 80°C) API->AcidBase Photo Photolytic Stress (UV/Vis Light, 1.2M lux-h) API->Photo DegOx N-Oxidation Products (m/z +16 or +32) Ox->DegOx DegAB No Significant Degradation (Stable Backbone) AcidBase->DegAB DegPhoto Aniline Dimerization / Radical Products Photo->DegPhoto

Fig 2: Forced degradation pathways and expected LC-MS/MS outcomes.

LC-MS/MS Interpretation

Upon oxidative stress, the primary degradation products observed via ESI+ MS are typically N-oxides . The parent mass [M+H]+ is m/z 222.1.

  • Impurity I (m/z 238.1): Addition of +16 Da, indicating single N-oxidation (likely at the terminal piperazine nitrogen).

  • Impurity II (m/z 254.1): Addition of +32 Da, indicating double N-oxidation or oxidation of the aniline group to a nitroso derivative. By utilizing the CSH column and gradient method described above, these polar N-oxides elute slightly earlier than the parent peak but achieve baseline resolution (Rs > 2.0), confirming the method's stability-indicating power.

References

  • Zheng, S., et al. (2024). Data-Driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability. JACS Au, 4(2), 550-562. Available at:[Link]

  • Bricelj, A., et al. (2023). PROTAC Technology as a New Tool for Modern Pharmacotherapy. International Journal of Molecular Sciences, 24(10), 8627. Available at:[Link]

Application Note: Pre-Column Derivatization of 4-(4-Aminophenyl)-1-piperazineethanol with Benzaldehyde for Enhanced HPLC-UV Detection

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Drug Development Professionals Document Type: Standard Operating Protocol & Mechanistic Guide

Introduction & Scientific Rationale

4-(4-Aminophenyl)-1-piperazineethanol (APPE) is a critical primary amine building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including broad-spectrum triazole antifungals [1]. In pharmaceutical quality control, detecting trace levels of APPE is essential for assessing API purity and monitoring reaction kinetics.

However, the direct analytical quantification of APPE via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) presents a significant challenge. The native molecule exhibits suboptimal molar absorptivity at longer wavelengths. Detection at lower wavelengths (e.g., 210–230 nm) is highly susceptible to matrix interference from pharmaceutical excipients, unreacted precursors, and mobile phase solvents.

The Chemical Solution: Schiff Base Formation

To overcome this limitation, we employ a pre-column chemical derivatization strategy. By reacting the primary aromatic amine of APPE with benzaldehyde, a stable imine (Schiff base) is formed [2].

Mechanistic Causality: The nucleophilic addition of the APPE amine to the electrophilic carbonyl carbon of benzaldehyde, followed by dehydration, creates an extended N -benzylidene π -conjugation system. This structural modification induces two critical optical phenomena:

  • Bathochromic Shift (Red Shift): The wavelength of maximum absorbance ( λmax​ ) shifts from the crowded low-UV region (~240 nm) to a clean, interference-free region (~310 nm).

  • Hyperchromic Effect: The extended π−π∗ and n−π∗ transitions drastically increase the molar extinction coefficient ( ϵ ), lowering the Limit of Detection (LOD) by orders of magnitude.

Experimental Logic & Workflow Visualization

The derivatization workflow is governed by strict thermodynamic and kinetic principles. The reaction requires a weakly acidic environment (pH ~4.5–5.0) to activate the benzaldehyde carbonyl group via protonation. However, if the pH drops too low, the primary amine of APPE becomes fully protonated ( NH3+​ ), rendering it non-nucleophilic and halting the reaction. Thus, trace acetic acid is used as a highly controlled catalyst [3].

G N1 4-(4-Aminophenyl)-1-piperazineethanol (Primary Amine) N3 Nucleophilic Addition (Trace AcOH, pH ~4.5-5.0) N1->N3 N2 Benzaldehyde (Carbonyl Reagent) N2->N3 N4 Hemiaminal Intermediate N3->N4 N5 Dehydration (-H2O) (Heat: 60°C, 20 min) N4->N5 N6 Schiff Base (Imine) Derivative (Extended Conjugation) N5->N6 N7 HPLC-UV Analysis (Detection at 310 nm) N6->N7

Workflow and mechanism of APPE derivatization with benzaldehyde for HPLC-UV analysis.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Analyte: 4-(4-Aminophenyl)-1-piperazineethanol (CAS: 5521-39-1, Purity 98%) [1].

  • Derivatizing Agent: Benzaldehyde (HPLC Grade, freshly distilled to remove benzoic acid impurities).

  • Solvents: Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Ultrapure Water (18.2 M Ω⋅ cm).

  • Catalyst/Buffer: Glacial Acetic Acid, Ammonium Acetate.

Pre-Column Derivatization Procedure

This protocol is designed as a self-validating system. A "Reagent Blank" must be processed in parallel to ensure unreacted benzaldehyde does not co-elute with the target derivative.

  • Standard Preparation: Dissolve 10.0 mg of APPE in 10.0 mL of Methanol to create a 1.0 mg/mL stock solution. Dilute to working concentrations (e.g., 10–100 µg/mL) using Methanol.

  • Reagent Preparation: Prepare a 0.5% (v/v) solution of benzaldehyde in Methanol containing 0.1% (v/v) glacial acetic acid. Critical Insight: The molar excess of benzaldehyde should be at least 50:1 relative to APPE to drive the equilibrium toward the Schiff base.

  • Reaction Initiation: In a 2.0 mL amber HPLC vial, combine 500 µL of the APPE working solution with 500 µL of the derivatizing reagent.

  • Incubation: Cap the vial tightly and incubate in a thermoshaker at 60 °C for exactly 20 minutes.

  • Quenching: Immediately transfer the vial to an ice-water bath for 5 minutes. The rapid cooling halts the reaction and stabilizes the imine bond against thermal degradation.

  • Blank Preparation: Repeat steps 3-5 using 500 µL of pure Methanol in place of the APPE solution.

HPLC-UV Analytical Method

Expertise Note: Schiff bases are highly susceptible to nucleophilic attack and hydrolysis in acidic aqueous conditions [4]. Therefore, standard mobile phases containing 0.1% TFA or Formic Acid will destroy the derivative on-column. A neutral buffer is mandatory.

  • Column: C18 Reverse Phase (e.g., 150 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (Adjusted to pH 7.5).

  • Mobile Phase B: Acetonitrile.

  • Elution Gradient:

    • 0–2 min: 30% B

    • 2–10 min: Linear ramp to 80% B

    • 10–15 min: Hold at 80% B

    • 15–16 min: Return to 30% B (Equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 310 nm (Target Derivative) and 250 nm (Benzaldehyde monitoring).

Data Presentation & Method Validation

The derivatization method yields a highly stable, intensely absorbing chromophore. The quantitative improvements are summarized in the tables below.

Table 1: Photophysical Properties Comparison

Compound State λmax​ (nm)Molar Absorptivity ( ϵ )Matrix Interference SusceptibilityOn-Column Stability (pH 7.5)
Underivatized APPE 242 nm~12,500 L/(mol·cm)High (Co-elution with excipients)Excellent
APPE-Benzaldehyde Imine 312 nm~45,800 L/(mol·cm)Low (Clean baseline)High (Requires neutral pH)

Table 2: HPLC-UV Method Validation Parameters (Post-Derivatization)

Validation ParameterResult / ValueAcceptance Criteria (ICH Q2)
Linearity Range 0.5 – 50.0 µg/mL R2≥0.995
Limit of Detection (LOD) 0.08 µg/mLSignal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 0.25 µg/mLSignal-to-Noise (S/N) 10
Intra-day Precision (RSD%) 1.2% (at 10 µg/mL) 2.0%
Derivative Stability > 24 hours at 4 °C 2.0% peak area degradation

Troubleshooting & Field Insights

  • Split Peaks or Tailing: If the APPE-imine peak exhibits tailing or splitting, it is likely undergoing partial hydrolysis on the column. Verify that Mobile Phase A is strictly maintained at pH 7.5. Do not use unbuffered water.

  • Excessive Baseline Noise at 310 nm: Ensure the benzaldehyde used is freshly distilled. Over time, benzaldehyde oxidizes to benzoic acid, which can alter the micro-pH of the injection plug and cause baseline drift.

  • Incomplete Derivatization: If a residual peak for underivatized APPE is observed (detectable at 242 nm), increase the incubation time to 30 minutes or verify that the acetic acid concentration in the reagent has not exceeded 0.1%, which would over-protonate the amine.

References

  • Płotka-Wasylka, J., et al. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ResearchGate. Retrieved March 13, 2026, from [Link]

  • Royal Society of Chemistry. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. RSC Books. Retrieved March 13, 2026, from [Link]

  • National Institutes of Health (PMC). (2020). Memantine-Derived Schiff Bases as Transdermal Prodrug Candidates. PubMed Central. Retrieved March 13, 2026, from [Link]

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 4-(4-Aminophenyl)-1-piperazineethanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(4-Aminophenyl)-1-piperazineethanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and significantly improve your reaction yields and product purity.

The synthesis of 4-(4-Aminophenyl)-1-piperazineethanol, a key intermediate for various active pharmaceutical ingredients (APIs), presents several challenges that can impact yield and purity. The most common synthetic pathway involves three key transformations: the initial N-alkylation of piperazine, a subsequent N-arylation, and a final nitro group reduction. Each step has unique pitfalls, from controlling selectivity to ensuring complete conversion. This guide provides a structured approach to navigate these challenges effectively.

Synthetic Pathway Overview

The most prevalent and scalable route to 4-(4-Aminophenyl)-1-piperazineethanol is a three-step process. Understanding this sequence is the first step in troubleshooting and optimization.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: N-Arylation cluster_2 Step 3: Nitro Reduction A Piperazine C 1-(2-Hydroxyethyl)piperazine A->C Base, Solvent B 2-Chloroethanol or Ethylene Oxide B->C C_ref 1-(2-Hydroxyethyl)piperazine D 1-Fluoro-4-nitrobenzene or 1-Chloro-4-nitrobenzene E 4-(4-Nitrophenyl)-1-piperazineethanol D->E E_ref 4-(4-Nitrophenyl)-1-piperazineethanol C_ref->E Base, Solvent (e.g., NMP, DMSO) F Reducing Agent (e.g., H₂, Pd/C or NaBH₄, NiCl₂) G 4-(4-Aminophenyl)-1-piperazineethanol F->G E_ref->G Solvent (e.g., EtOH, MeOH)

Caption: Common three-step synthesis of 4-(4-Aminophenyl)-1-piperazineethanol.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the overall synthesis strategy.

Q1: What is the most critical factor for achieving a high overall yield in this synthesis?

A: The most critical factor is controlling the selectivity during the initial N-alkylation of piperazine (Step 1). The formation of the di-substituted byproduct, N,N'-bis(2-hydroxyethyl)piperazine, is a common problem that significantly lowers the yield of the desired mono-substituted intermediate, 1-(2-hydroxyethyl)piperazine.[1] Effectively managing this first step is paramount for a high-yielding overall process.

Q2: How can I best minimize the formation of the di-substituted piperazine byproduct in Step 1?

A: There are three primary strategies:

  • Use a Large Excess of Piperazine: While effective at favoring mono-substitution, this complicates purification as the excess piperazine must be removed.[1]

  • Use a Protecting Group: Employing a protecting group like tert-butoxycarbonyl (Boc) to block one amine allows for selective alkylation. However, this adds two steps to the synthesis (protection and deprotection), increasing cost and time.[2]

  • In Situ Monohydrochloride Formation: Reacting piperazine with one equivalent of piperazine dihydrochloride (or one equivalent of HCl) forms the monohydrochloride salt in situ. This deactivates one nitrogen atom, strongly favoring mono-alkylation and offering an excellent balance of selectivity, yield, and operational simplicity.[2][3][4]

Q3: What is the most reliable method for the final nitro group reduction (Step 3)?

A: Catalytic hydrogenation using Palladium on carbon (Pd/C) is a highly reliable and clean method for reducing aromatic nitro groups.[5] An alternative, particularly useful for avoiding high-pressure hydrogen gas, is catalytic transfer hydrogenation. This method uses a hydrogen donor like sodium hypophosphite in the presence of a catalyst.[6][7] Both methods typically provide high yields and purity, though catalyst selection and reaction conditions must be optimized to prevent side reactions.[8]

Q4: For the N-arylation (Step 2), is 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene a better substrate?

A: 1-Fluoro-4-nitrobenzene is generally more reactive than its chloro-analogue in nucleophilic aromatic substitution (SNAr) reactions. The high electronegativity of fluorine makes the aromatic ring more electron-deficient and thus more susceptible to nucleophilic attack by the piperazine nitrogen. This often allows for milder reaction conditions (lower temperatures, shorter reaction times) and can lead to higher yields.[7] However, 1-chloro-4-nitrobenzene is also commonly used and can be effective, especially at higher temperatures.[9]

Troubleshooting Guide by Synthetic Step

Step 1: Synthesis of 1-(2-Hydroxyethyl)piperazine (N-Alkylation)

This step is foundational. Poor yield or purity here will cascade through the entire synthesis.

G cluster_0 Primary Cause Analysis cluster_1 Solutions for Di-substitution cluster_2 Solutions for Incomplete Reaction start Low Yield in N-Alkylation? check_disub High Di-substitution? start->check_disub check_incomplete Incomplete Reaction? start->check_incomplete sol_disub1 Use in situ Monohydrochloride Method check_disub->sol_disub1 sol_disub2 Increase Piperazine Excess (>5 eq.) check_disub->sol_disub2 sol_disub3 Use Mono-Boc-Piperazine check_disub->sol_disub3 sol_incomplete1 Increase Temperature (monitor for di-substitution) check_incomplete->sol_incomplete1 sol_incomplete2 Screen Solvents (e.g., EtOH, Toluene) check_incomplete->sol_incomplete2 sol_incomplete3 Ensure Effective Base (e.g., K₂CO₃, Et₃N) check_incomplete->sol_incomplete3

Caption: Troubleshooting workflow for low yield in N-alkylation.

Problem: My reaction yields a significant amount of N,N'-bis(2-hydroxyethyl)piperazine.

  • Causality: Piperazine has two secondary amines of equal reactivity. After the first alkylation, the resulting product, 1-(2-hydroxyethyl)piperazine, is still nucleophilic and can react with another molecule of the alkylating agent. This di-alkylation is often kinetically competitive with the initial mono-alkylation.[1][2]

  • Solution 1 (Recommended): Implement the in situ monohydrochloride method. By protonating one of the piperazine nitrogens, you render it non-nucleophilic, effectively forcing the reaction to occur only at the free-base nitrogen. This method provides excellent selectivity for the mono-alkylated product.[2][4]

  • Solution 2: Lower the reaction temperature. Di-substitution rates can be more sensitive to temperature than mono-substitution. Running the reaction at the lowest feasible temperature that allows for a reasonable rate can improve the mono/di ratio.[2]

  • Solution 3: Control stoichiometry carefully. Ensure a precise 1:1 ratio of the alkylating agent to the in situ formed piperazine monohydrochloride.[2]

Problem: The reaction is very slow or stalls before completion.

  • Causality: This can be due to several factors including insufficient temperature, poor choice of base, or low reactivity of the alkylating agent. A base is required to neutralize the HCl formed when using 2-chloroethanol, as its buildup would protonate and deactivate the piperazine nucleophile.[2]

  • Solution 1: Ensure an adequate base is present. A base like potassium carbonate or triethylamine (at least one equivalent) is necessary to scavenge the acid produced.[1] If using the monohydrochloride method, an additional equivalent of base is needed to neutralize the HCl from the alkylation reaction itself.

  • Solution 2: Increase the reaction temperature. N-alkylation reactions often require heating to proceed at a practical rate. Monitor the reaction by TLC or LC-MS to find an optimal temperature that balances reaction speed with the formation of byproducts.[10]

  • Solution 3: Consider a more reactive alkylating agent. 2-Bromoethanol is more reactive than 2-chloroethanol. Alternatively, using ethylene oxide is a highly atom-economical industrial method, though it requires specialized equipment to handle its gaseous nature and exothermicity.[1]

Step 2: Synthesis of 4-(4-Nitrophenyl)-1-piperazineethanol (N-Arylation)

Problem: The N-arylation reaction has a low conversion rate.

  • Causality: Nucleophilic aromatic substitution (SNAr) requires a highly activated aromatic ring and sufficiently strong reaction conditions. Low reactivity can stem from insufficient temperature, an inappropriate solvent, or a base that is too weak.

  • Solution 1: Increase the reaction temperature. These reactions are often run at elevated temperatures, sometimes between 120-125 °C, to achieve a reasonable rate.[7][9]

  • Solution 2: Use a suitable polar aprotic solvent. Solvents like N-Methylpyrrolidone (NMP), Dimethyl sulfoxide (DMSO), or Dimethylformamide (DMF) are excellent for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex), accelerating the reaction.[11]

  • Solution 3: Use a stronger base. A base like N,N-Diisopropylethylamine (Hünig's base) or potassium carbonate is often required to deprotonate the piperazine nitrogen, though the secondary amine of the intermediate is already a reasonably strong nucleophile.[7]

Problem: I am observing side products or degradation.

  • Causality: The primary alcohol on the side chain is a potential nucleophile, although it is significantly less nucleophilic than the secondary amine. Under very harsh basic conditions or extremely high temperatures, it could potentially react, though this is less common. Degradation is more likely due to prolonged heating.

  • Solution: Monitor the reaction closely using HPLC or TLC. Once the starting material is consumed, cool the reaction down and proceed with workup to avoid degradation of the product.[7] Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions at high temperatures.[12]

Step 3: Synthesis of 4-(4-Aminophenyl)-1-piperazineethanol (Nitro Group Reduction)

G cluster_0 Reduction Conditions cluster_1 Product Outcome A Catalyst Activity (Pd/C, Raney Ni) D High Purity Product (Complete Reduction) A->D High E Incomplete Reduction (Nitro Impurity) A->E Low/Poisoned B H₂ Source (H₂ gas, Transfer Reagent) B->D Sufficient B->E Insufficient C Solvent & Temperature C->D Optimal F Side Products (Azo, Azoxy) C->F Sub-optimal

Sources

Technical Support Center: HPLC Mobile Phase Optimization for Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I often see analysts struggle with the separation of piperazine derivatives. These compounds—characterized by their highly polar nature and dual basic amine groups (pKa ~5.3 and 9.8)—are notorious for severe peak tailing, poor retention on reversed-phase (RP) columns, and extreme sensitivity to mobile phase conditions.

This guide provides field-proven, causality-driven troubleshooting strategies to help you achieve symmetrical peaks, robust retention, and reproducible quantification.

The Piperazine Challenge: Mechanistic Overview

Piperazine derivatives are basic compounds. In standard reversed-phase HPLC, the primary cause of peak tailing is the secondary interaction between the positively charged piperazine analyte and negatively charged, ionized silanol groups (Si-O⁻) on the silica-based stationary phase [1]. This mixed-mode retention mechanism provides an additional, stronger binding force that slows down the elution of a fraction of the molecules, creating an asymmetrical "tail" [1][2].

Logical Troubleshooting Workflow

To systematically resolve retention and tailing issues, follow the decision matrix below:

PiperazineTroubleshooting Start Piperazine Peak Tailing Detected RetCheck Retention Factor (k') > 2? Start->RetCheck HILIC Switch to HILIC or Ion-Pairing RP-HPLC RetCheck->HILIC No pHCheck Evaluate Mobile Phase pH RetCheck->pHCheck Yes LowPH Low pH (2.0 - 3.0) Suppress Silanol Ionization pHCheck->LowPH HighPH High pH (> 9.0) Neutralize Piperazine pHCheck->HighPH ColumnLow Use High-Purity Type B Silica (C18) LowPH->ColumnLow ColumnHigh Use pH-Stable Hybrid Silica/Polymer HighPH->ColumnHigh Assess Peak Shape Acceptable? ColumnLow->Assess ColumnHigh->Assess Additives Add Competing Base (TEA) or Increase Buffer Strength Assess->Additives No Success Optimal Separation Achieved Assess->Success Yes Additives->Success

Caption: Logical workflow for troubleshooting piperazine peak tailing and retention issues in HPLC.

Frequently Asked Questions & Troubleshooting Guide

Q1: I am experiencing severe peak tailing (Tf > 2.0) for my piperazine derivative on a standard C18 column. How can I fix this using mobile phase optimization? Answer: The most effective first step is to adjust the mobile phase pH to control the ionization state of both the analyte and the column's silica surface [1]. You have two primary options:

  • Low pH Strategy (pH 2.0 - 3.0): Use acidic modifiers like 0.1% Formic Acid or Trifluoroacetic Acid (TFA). At this pH, residual silanol groups on the silica surface are protonated (neutralized), eliminating the secondary ionic interactions with the protonated basic analyte [1][2].

  • High pH Strategy (pH > 9.0): Use buffers like ammonium bicarbonate or ammonium hydroxide. This pH is near or above the secondary pKa of piperazine (~9.8), neutralizing the basic analyte so it interacts solely via hydrophobic mechanisms[2]. Caution: This requires a high-pH-stable column (e.g., hybrid silica or polymer-based).

Q2: I lowered the pH to 2.5, but I still see slight tailing. What is the next logical step? Answer: If pH adjustment is insufficient, your column may have highly active trace metal impurities or inaccessible silanols (common in older Type A silica).

  • Switch to High-Purity Type B Silica: Modern end-capped C18 columns are manufactured to minimize these active sites [2].

  • Add a Competing Base: Introduce 0.1% (v/v) Triethylamine (TEA) to the mobile phase. TEA is a small, basic molecule that preferentially binds to residual active silanols, effectively shielding the piperazine analyte [1]. (Note: Avoid TEA if using LC-MS, as it causes severe ion suppression).

  • Increase Buffer Strength: Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) increases the ionic strength, which masks residual silanol interactions[1].

Q3: My piperazine derivative elutes in the void volume (k' < 1) on my C18 column. How can I increase retention? Answer: Piperazines are highly polar. If reversed-phase fails to retain them, consider:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is ideal for polar, basic compounds. Use a polar stationary phase (e.g., bare silica, amide, or cyano) with a highly organic mobile phase (e.g., 90% Acetonitrile with 10 mM Ammonium Formate). Piperazine will partition into the water-enriched layer on the stationary phase, providing excellent retention and peak shape.

  • Ion-Pairing Chromatography: Add an ion-pairing reagent like 5 mM 1-heptanesulfonic acid to a low-pH mobile phase. The negatively charged hydrophobic reagent binds to the positively charged piperazine, increasing its overall hydrophobicity and retention on a C18 column.

Q4: My piperazine lacks a strong chromophore for UV detection. How can I analyze it? Answer: Pre-column derivatization is the standard approach. Reacting piperazine with Dansyl chloride (DNS-Cl) yields 1-dansyl piperazine, which provides excellent sensitivity for Fluorescence Detection (FLD) or UV detection [3].

Experimental Protocols

Protocol A: Mobile Phase pH Screening for Basic Analytes

Objective: Identify the optimal pH to minimize silanol interactions and maximize peak symmetry.

  • Prepare Buffers: Prepare three separate aqueous mobile phases (Mobile Phase A):

    • Condition 1 (Low pH): 20 mM Potassium phosphate monobasic, adjusted to pH 2.5 with phosphoric acid.

    • Condition 2 (Mid pH): 20 mM Ammonium acetate, adjusted to pH 6.0 with acetic acid.

    • Condition 3 (High pH): 20 mM Ammonium bicarbonate, adjusted to pH 10.0 with ammonium hydroxide.

  • Filter and Degas: Filter all buffers through a 0.22 µm membrane filter.

  • Equilibrate: Install a high-purity, pH-stable hybrid C18 column. Equilibrate with Condition 1 (e.g., 80:20 Buffer:Acetonitrile) for at least 20 column volumes.

  • Inject and Evaluate: Inject the piperazine standard. Record the Retention Time (tR) and USP Tailing Factor (Tf).

  • Iterate: Wash the column, switch to Condition 2, equilibrate, and repeat. Do the same for Condition 3. Select the pH that yields a Tf < 1.2.

Protocol B: HILIC Method Development for Polar Piperazines

Objective: Retain highly polar piperazine derivatives that fail to retain on RP-C18.

  • Column Selection: Install a HILIC-specific column (e.g., Amide or Cyano phase).

  • Mobile Phase Preparation:

    • Mobile Phase A: 100 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (High buffer concentration is critical in HILIC to ensure a stable hydration layer on the column).

    • Mobile Phase B: 100% Acetonitrile.

  • Pump Programming: Set an isocratic flow of 90% B / 10% A. (Note: In HILIC, the aqueous phase is the strong eluting solvent. 10% A means a 10 mM final buffer concentration).

  • Sample Diluent: Dissolve the sample in a diluent matching the mobile phase (e.g., 90% Acetonitrile). Crucial: Injecting highly aqueous samples in HILIC will cause severe peak distortion.

  • Equilibration: HILIC requires longer equilibration than reversed-phase. Flush with 40-50 column volumes before the first injection.

Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of a standard piperazine derivative under various mobile phase conditions, illustrating the causality of our troubleshooting steps [1][2].

Chromatographic ConditionPrimary MechanismExpected Retention (k')Expected Tailing Factor (Tf)Suitability
Standard C18, pH 7.0 Mixed-mode (Hydrophobic + Silanol Ion Exchange)Low (0.5 - 1.5)Severe (> 2.5)Poor
Standard C18, pH 2.5 Hydrophobic (Silanols neutralized)Very Low (< 1.0)Acceptable (1.2 - 1.5)Fair (Risk of poor retention)
Hybrid C18, pH 10.0 Hydrophobic (Piperazine neutralized)Moderate (2.0 - 4.0)Excellent (< 1.1)Optimal (Requires stable column)
C18 + 0.1% TEA, pH 4.0 Silanol Shielding by Competing BaseLow (1.0 - 2.0)Good (1.1 - 1.3)Good (Not LC-MS compatible)
HILIC (Amide), 90% ACN Hydrophilic PartitioningHigh (3.0 - 6.0)Excellent (< 1.1)Optimal for highly polar derivatives

References

  • Dong, M. W. "Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC". LCGC International, 2026. URL: [Link]

  • Liu, C., et al. "Optimization of ASE and SPE conditions for the HPLC-FLD detection of piperazine in chicken tissues and pork". Chirality, 2019. URL: [Link]

Technical Support Center: Scale-Up Synthesis of 4-(4-Aminophenyl)-1-piperazineethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 4-(4-Aminophenyl)-1-piperazineethanol (also known as 2-[4-(4-aminophenyl)piperazin-1-yl]ethanol). This compound is a critical intermediate in the synthesis of triazole antifungals (such as itraconazole and posaconazole analogs) and serves as a highly versatile PROTAC linker[1][2].

Scaling up this two-step synthesis—comprising a Nucleophilic Aromatic Substitution (SNAr) followed by a catalytic nitro reduction—presents distinct thermal, kinetic, and safety challenges. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure safe and highly pure multi-kilogram production.

Process Workflow Overview

Synthesis SM1 1-Chloro-4-nitrobenzene (or Fluoro analog) Step1 SNAr Reaction (Base, Solvent, Heat) SM1->Step1 SM2 1-(2-Hydroxyethyl)piperazine SM2->Step1 Int1 4-(4-Nitrophenyl)-1-piperazineethanol Step1->Int1 Step2 Catalytic Hydrogenation (Pd/C, H2, Solvent) Int1->Step2 Prod 4-(4-Aminophenyl)-1-piperazineethanol Step2->Prod

Synthetic workflow for 4-(4-Aminophenyl)-1-piperazineethanol.

Part 1: SNAr Reaction (Nitroarene Formation)

The first stage involves the coupling of 1-chloro-4-nitrobenzene (or 1-fluoro-4-nitrobenzene) with 1-(2-hydroxyethyl)piperazine.

Q: We are observing low conversion and unreacted 1-chloro-4-nitrobenzene at 80 °C. Should we push the temperature higher? A: Yes, but solvent choice dictates the safe thermal limit. The SNAr reaction relies on the stabilization of the anionic Meisenheimer complex. While 1-fluoro-4-nitrobenzene reacts readily at 80–100 °C due to the high electronegativity of fluorine stabilizing the transition state, 1-chloro-4-nitrobenzene requires temperatures of 110–120 °C[3]. If you are using a weaker polar solvent, switch to DMSO or DMF with K2CO3 as the base to facilitate the required kinetics at 120 °C[3][4].

Q: Can we avoid using DMSO or DMF for environmental and workup reasons? A: Yes. Recent process chemistry advancements allow for SNAr reactions to be conducted in aqueous micellar conditions (e.g., using TPGS-750-M surfactant) or in 2-MeTHF[5][6]. However, if shifting to aqueous micellar catalysis, you must ensure vigorous agitation (minimum 350–500 rpm on a 10 g+ scale) to overcome mass-transfer limitations and prevent the formation of waxy emulsions[6].

Quantitative Data: SNAr Parameter Optimization
ElectrophileSolventBaseTemp (°C)Approx. TimeScale-Up Suitability & Notes
1-Fluoro-4-nitrobenzeneDMFK2CO380 - 1008 - 12 hHigh. Fast kinetics, but starting material is more expensive.
1-Chloro-4-nitrobenzeneDMSOK2CO312012 - 18 hModerate. Cheaper SM, but DMSO requires extensive aqueous washing[3].
1-Chloro-4-nitrobenzene2 wt% TPGS-750-M (Aq)Et3N or K2CO345 - 5518 - 24 hHigh. Green chemistry approach; requires excellent agitation[5][6].

Part 2: Catalytic Nitro Reduction (The Critical Bottleneck)

The reduction of 4-(4-nitrophenyl)-1-piperazineethanol to the corresponding aniline is highly exothermic and prone to stalling at the hazardous hydroxylamine intermediate.

Q: Our hydrogenation stalled, and the reaction mixture is showing a strong exotherm even after H2 uptake stopped. What is happening? A: You have accumulated the arylhydroxylamine intermediate. According to the ACS GCI Pharmaceutical Roundtable, nitro compounds can accumulate hydroxylamines in large amounts during batch hydrogenation at low/medium temperatures[7]. Hydroxylamines are thermally unstable and can disproportionate with a violent exotherm, potentially causing reactor explosions[7]. This occurs when the reactor is "hydrogen-starved" due to poor mass transfer (inadequate agitation) or catalyst poisoning.

Mechanism Nitro Nitroarene (Ar-NO2) Nitroso Nitroso (Ar-NO) Nitro->Nitroso +H2 Hydroxylamine Hydroxylamine (Ar-NHOH) HAZARD BOTTLENECK Nitroso->Hydroxylamine +H2 Amine Aniline (Ar-NH2) Hydroxylamine->Amine +H2 Rate Limiting

Reaction pathway of nitro reduction highlighting the hazardous hydroxylamine intermediate.

Q: How do we prevent hydroxylamine accumulation on a multi-kilogram scale? A: You must ensure the reaction is kinetically limited, not mass-transfer limited.

  • Agitation: Use a gas-entrainment impeller.

  • Temperature: Do not run the reaction too cold. While cooling controls the initial nitro nitroso exotherm, temperatures below 40 °C often stall the hydroxylamine amine reduction. Maintain 45–55 °C to ensure the hydroxylamine is consumed as fast as it is formed.

  • Catalyst: Use a high-quality 5% or 10% Pd/C (water-wet to prevent pyrophoric ignition)[7]. If hydroxylamine persists, consider switching to Vanadium-doped Pt/C or Raney Nickel, which are known to minimize hydroxylamine accumulation[7].

Q: Our final product has unacceptably high Palladium levels (>50 ppm). How do we clear it? A: The piperazine and ethanolamine moieties in your product are excellent metal chelators, which drag Pd into the organic phase. Standard crystallization is often insufficient. Treat the post-reaction mixture with a functionalized silica scavenger (e.g., Si-Thiol or Si-TMT). Treatment with 0.03–0.1 wt% Si-TMT for 2 hours at 35 °C has been industrially proven to reduce Pd levels from hydrogenative nitro-reductions to <1 ppm[8].

Part 3: Self-Validating Standard Operating Procedure (SOP)

Scale-Up Protocol: Catalytic Hydrogenation of 4-(4-Nitrophenyl)-1-piperazineethanol

This protocol incorporates In-Process Controls (IPCs) to create a self-validating system, ensuring the hazardous intermediates are cleared before isolation.

Reagents:

  • 4-(4-Nitrophenyl)-1-piperazineethanol: 1.0 kg (1.0 equiv)

  • 10% Pd/C (50% water-wet): 0.05 kg (5 wt% loading)[8]

  • Solvent: 2-MeTHF or Methanol (10 L)

Step-by-Step Methodology:

  • Preparation & Purging: Charge the reactor with the nitro substrate and solvent. Agitate to dissolve. Inert the reactor with N2 (3 cycles of pressurize/vent to 3 bar).

  • Catalyst Charging: Carefully charge the water-wet 10% Pd/C under a steady N2 sweep to prevent pyrophoric ignition[7].

  • Hydrogenation: Pressurize the reactor with H2 to 3–5 bar. Begin vigorous agitation (gas-entrainment preferred).

  • Thermal Control: The reaction is highly exothermic. Control the jacket temperature to maintain the internal temperature between 45 °C and 55 °C. Causality Note: Allowing the temperature to drop below 40 °C risks hydroxylamine pooling; allowing it above 65 °C risks a runaway exotherm.

  • Self-Validating IPC 1 (H2 Uptake): Monitor the mass flow controller. Wait until H2 uptake ceases completely.

  • Self-Validating IPC 2 (HPLC Verification): CRITICAL STEP. Do not vent H2 for workup yet. Pull a sample under pressure and analyze via HPLC.

    • Pass Condition: Nitroarene < 0.1%, Hydroxylamine < 0.1%.

    • Fail Condition: If Hydroxylamine > 0.1%, the reaction is stalled. Action: Do not vent. Maintain H2 pressure, increase temperature by 5 °C, and increase agitation until IPC passes.

  • Filtration & Scavenging: Once IPC passes, vent H2 and purge with N2 (3 cycles). Filter the mixture through a pad of Celite to remove Pd/C.

  • Metal Removal: To the filtrate, add 0.05 kg of Si-TMT (Silica-supported 2,4,6-trimercaptotriazine). Stir at 35 °C for 2 hours to scavenge leached palladium[8]. Filter the scavenger.

  • Isolation: Concentrate the filtrate under reduced pressure and crystallize the resulting 4-(4-aminophenyl)-1-piperazineethanol from ethanol/heptane.

References

  • Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]

  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates Organic Letters - ACS Publications URL: [Link]

  • KR100334084B1 - The Manufacturing Method of Anti-Eumycetes Itraconazole Intermediates Google Patents URL
  • CN109970669A - A kind of preparation method of the midbody compound of Itraconazole Google Patents URL
  • A Chemistry in Water Reproducibility Study: Learnings from a Pre-Competitive, Multi-Company Collaboration ChemRxiv URL: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Organic Process Research & Development - ACS Publications URL:[Link]

Sources

Technical Support Center: Troubleshooting 4-(4-Aminophenyl)-1-piperazineethanol Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing solubility bottlenecks when working with 4-(4-Aminophenyl)-1-piperazineethanol (CAS: 23789-39-1).

Due to its unique structural topology—comprising a rigid piperazine core, a primary aniline amine, and a primary alcohol—this building block forms a dense, high-energy crystal lattice driven by intermolecular hydrogen bonding (N-H···N, O-H···N, and N-H···O)[1]. This guide provides field-proven, mechanistically grounded solutions to overcome its poor solubility in standard reaction environments.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does 4-(4-Aminophenyl)-1-piperazineethanol crash out of solution midway through my electrophilic aromatic substitution or acylation reactions? The Causality: The free base form of this compound relies on its uncharged state to remain soluble in organic media. During reactions like the acylation of the aniline group, acidic byproducts (such as HCl from acyl chlorides) are generated. The basic tertiary nitrogens on the piperazine ring act as proton sponges, rapidly forming insoluble hydrochloride salts that precipitate out of the organic phase. The Solution: Abandon non-polar solvents. Execute the reaction in highly polar aprotic solvents like DMF or DMSO, which solvate cations effectively[2]. Crucially, you must maintain a strict stoichiometric excess (typically 2.5 to 3.0 equivalents) of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to neutralize acidic byproducts instantaneously, keeping the piperazine in its soluble free-base form.

Q2: My downstream purification requires a volatile solvent like Dichloromethane (DCM), but the starting material won't dissolve. What is the workaround? The Causality: DCM lacks the hydrogen-bond acceptor capacity required to disrupt the compound's strong self-association. The Solution: Utilize a mixed-solvent system. Adding 10–20% (v/v) DMF or THF to DCM provides localized solvation spheres around the polar alcohol and amine groups, breaking the crystal lattice while maintaining the overall volatility of the bulk solvent for easier post-reaction concentration.

Q3: How do I prepare aqueous solutions for biological assays or biphasic catalysis without the compound precipitating? The Causality: The hydrophobic aromatic ring combined with the uncharged piperazine at neutral pH results in poor aqueous hydration. The Solution: For neutral pH applications, generate a highly concentrated stock solution in DMSO (piperazineethanols can typically reach up to 100–200 mg/mL in DMSO under sonication)[3]. Perform a rapid dilution into the aqueous buffer, ensuring the final DMSO concentration remains below 5% to prevent precipitation[4]. If acidic conditions are tolerable for your assay, pre-form the dihydrochloride salt to achieve >50 mg/mL aqueous solubility.

Part 2: Quantitative Data Presentation

To optimize your solvent selection, refer to the solubility matrix below, which synthesizes the dielectric and hydrogen-bonding properties governing the dissolution of piperazineethanol derivatives.

SolventDielectric Constant (ε)H-Bond Acceptor/DonorExpected Solubility (25°C)Recommended Application
DMSO 46.7Acceptor OnlyHigh (>100 mg/mL)Stock solutions, SN2 reactions, Bio-assays[2],[3]
DMF 36.7Acceptor OnlyHigh (~50-100 mg/mL)Acylations, Alkylations[4]
Methanol 32.7BothModerate to High Reductive aminations, Recrystallization
DCM 8.9NeitherLow Requires 10-20% DMF co-solvent
Water (pH 7.4) 80.1BothSparingly Soluble Requires DMSO pre-dissolution (<5% final)[4]
Water (pH < 3) 80.1BothHigh (as HCl salt)Aqueous biphasic catalysis

Part 3: Experimental Protocol

Self-Validating Workflow: N-Acylation of the Aniline Moiety

This protocol is specifically designed to bypass solubility bottlenecks during the acylation of the 4-aminophenyl group, ensuring the piperazine ring does not cause premature precipitation.

Materials: 4-(4-Aminophenyl)-1-piperazineethanol (1.0 eq), Acyl Chloride (1.1 eq), DIPEA (2.5 eq), Anhydrous DMF, Anhydrous DCM.

Step-by-Step Methodology:

  • Solvent Preparation: In an oven-dried, argon-purged flask, prepare a solvent mixture of DCM and DMF in an 8:2 ratio (v/v). Causality: The DMF disrupts hydrogen bonding to dissolve the starting material, while DCM keeps the boiling point manageable for workup.

  • Substrate Dissolution: Add 4-(4-Aminophenyl)-1-piperazineethanol (1.0 eq) to the solvent mixture. Stir at room temperature until a completely clear solution is achieved. If particulate matter remains, sonicate for 5 minutes.

  • Base Addition (Critical Step): Inject DIPEA (2.5 eq) into the solution and stir for 10 minutes. Causality: Saturating the solution with DIPEA ensures that any HCl generated in the next step is immediately scavenged, preventing the piperazine from protonating and crashing out.

  • Electrophile Addition: Cool the reaction mixture to 0°C using an ice bath. Dissolve the Acyl Chloride (1.1 eq) in a minimal amount of DCM and add it dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC or LC-MS. The reaction mixture should remain homogeneous throughout.

  • Aqueous Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc. The DMF will partition into the aqueous layer, while the acylated product (now less polar due to the masked aniline) will partition into the organic layer.

Part 4: Mandatory Visualization

SolubilityWorkflow Start 4-(4-Aminophenyl)-1-piperazineethanol Solubility Challenge Org Organic Synthesis (e.g., Acylation/Alkylation) Start->Org Aq Aqueous System (e.g., Bio-assay/Biphasic) Start->Aq DCM Volatile Solvent Required? (e.g., DCM/Toluene) Org->DCM pH Is acidic pH tolerated? Aq->pH DMF Use 100% DMF/DMSO + DIPEA to prevent salt DCM->DMF No (Preferred) Mix Use DCM with 10-20% DMF or THF co-solvent DCM->Mix Yes Salt Formulate as HCl salt for high aq. solubility pH->Salt Yes DMSO Pre-dissolve in DMSO, dilute into buffer pH->DMSO No (Neutral pH)

Decision matrix for overcoming 4-(4-Aminophenyl)-1-piperazineethanol solubility challenges.

References

  • [1] ACS Publications. Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals. Crystal Growth & Design. Available at: [Link]

Sources

Technical Support Center: HPLC Reaction Monitoring of 4-(4-Aminophenyl)-1-piperazineethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of 4-(4-Aminophenyl)-1-piperazineethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the reaction monitoring of this compound. The information herein is structured in a question-and-answer format to directly address specific issues, blending technical accuracy with field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the setup and execution of HPLC methods for 4-(4-Aminophenyl)-1-piperazineethanol.

Q1: What are the key chemical properties of 4-(4-Aminophenyl)-1-piperazineethanol to consider for HPLC method development?

A1: Understanding the physicochemical properties of 4-(4-Aminophenyl)-1-piperazineethanol is the foundation of a robust HPLC method. Key characteristics include:

  • Structure and Polarity: It possesses a piperazine ring, an aminophenyl group, and a hydroxyethyl group, making it a relatively polar and basic compound.[1][2][3] The presence of two basic nitrogen atoms (one in the piperazine ring and the aromatic amine) means its ionization state is highly dependent on the mobile phase pH.

  • pKa: The pKa values of the amine functionalities are critical. The mobile phase pH should be controlled to ensure a consistent ionization state, which is essential for reproducible retention times.[4][5] Operating at a pH at least 2 units away from the analyte's pKa is a common strategy to ensure robustness.[6]

  • UV Absorbance: The aromatic aminophenyl group provides a chromophore, allowing for UV detection. A wavelength scan should be performed to determine the λmax for optimal sensitivity.[7]

Q2: Which HPLC column is most suitable for analyzing this compound?

A2: A reversed-phase C18 column is the most common and suitable starting point for the analysis of polar aromatic amines like 4-(4-Aminophenyl)-1-piperazineethanol.[8][9][10] However, due to its basic nature, peak tailing can be a significant issue on standard silica-based C18 columns.[11] Consider the following options:

  • End-capped C18 Columns: These columns have fewer accessible silanol groups, which minimizes secondary interactions with the basic analyte and reduces peak tailing.[5]

  • Columns with Embedded Polar Groups: These columns incorporate polar functionalities into the alkyl chain, which can improve peak shape for basic compounds and offer alternative selectivity.[12]

  • Hybrid Silica Columns: These columns offer a wider pH stability range, allowing for analysis at higher pH where the analyte may be neutral, leading to better peak shape.[11]

Column TypeAdvantagesDisadvantagesUSP Code Example
Standard C18 Widely available, good retention for non-polar compounds.Prone to peak tailing with basic compounds.[11]L1
End-capped C18 Reduced peak tailing for basic analytes.[5]May have slightly different selectivity than non-end-capped columns.L1
Embedded Polar Group Excellent peak shape for bases, can be used with 100% aqueous mobile phase.[12]Selectivity can differ significantly from standard C18.L1, L96
Hybrid Silica Wide pH stability (e.g., 1-12).[12]Can be more expensive.L1

Q3: What is a good starting point for mobile phase composition?

A3: For reversed-phase chromatography of this compound, a combination of an aqueous buffer and an organic modifier is standard.[9]

  • Organic Modifier: Acetonitrile is often a good first choice as it typically provides sharper peaks and lower backpressure than methanol.[6]

  • Aqueous Buffer: A low pH mobile phase (pH 2.5-3.5) is highly recommended to protonate the basic analyte and suppress the ionization of residual silanol groups on the column, which is a primary cause of peak tailing.[10][11][13]

    • Recommended Buffers: Phosphate or formate buffers are commonly used. For LC-MS compatibility, volatile buffers like formic acid or ammonium formate are necessary.[6]

  • Starting Gradient: A generic gradient from a low to a high percentage of organic modifier is a good starting point for method development to elute the parent compound and any potential impurities or byproducts. For example, 10% to 90% acetonitrile over 20 minutes.

Section 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common problems encountered during the analysis.

Problem 1: Peak Tailing

Symptom: The peak for 4-(4-Aminophenyl)-1-piperazineethanol is asymmetrical with a pronounced tail. The USP Tailing Factor (Tf) is > 1.5.

Root Causes & Solutions:

  • Cause A: Secondary Silanol Interactions. This is the most common cause for basic compounds.[5][10][11] The protonated amine groups on the analyte interact with negatively charged, deprotonated silanol groups on the silica-based stationary phase.

    • Solution 1: Lower Mobile Phase pH. Adjust the aqueous buffer pH to between 2.5 and 3.5.[10][11] This protonates the silanol groups, minimizing their interaction with the positively charged analyte.

    • Solution 2: Add a Competing Base. Introduce a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v). TEA will preferentially interact with the active silanol sites, masking them from the analyte.[14]

    • Solution 3: Change the Column. Switch to a column specifically designed for basic compounds, such as one with an embedded polar group or a modern, highly end-capped C18 column.[5][12]

  • Cause B: Column Overload. Injecting too much sample can saturate the stationary phase, leading to peak distortion.[11][15]

    • Solution: Reduce the sample concentration or the injection volume and reinject.

  • Cause C: Column Contamination/Deterioration. Accumulation of strongly retained compounds or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Wash the column with a strong solvent (e.g., isopropanol). If the problem persists, the column may need to be replaced.[13] Consider using a guard column to protect the analytical column.[15]

Workflow for Troubleshooting Peak Tailing

G start Peak Tailing Observed (Tf > 1.5) check_overload Is the sample concentration high? start->check_overload reduce_conc Reduce sample concentration or injection volume. check_overload->reduce_conc Yes check_ph Is mobile phase pH > 4? check_overload->check_ph No reinject1 Re-inject reduce_conc->reinject1 end Problem Resolved reinject1->end lower_ph Adjust pH to 2.5 - 3.5 with a suitable buffer. check_ph->lower_ph Yes add_tea Add competing base (e.g., 0.1% TEA) to mobile phase. check_ph->add_tea No reinject2 Re-inject lower_ph->reinject2 reinject2->end reinject3 Re-inject add_tea->reinject3 change_column Switch to a base-deactivated column (e.g., embedded polar group). add_tea->change_column If tailing persists reinject3->end change_column->end

Caption: A logical workflow for diagnosing and resolving peak tailing issues.

Problem 2: Baseline Noise or Drift

Symptom: The baseline is not flat, showing random noise (spikes) or a consistent upward or downward trend.

Root Causes & Solutions:

  • Cause A: Mobile Phase Issues. This is a frequent culprit for baseline problems.[15][16]

    • Contamination: Using low-quality solvents or contaminated water can introduce impurities that cause a noisy or drifting baseline.[10][16] Solution: Always use HPLC-grade solvents and freshly prepared buffers. Filter all mobile phases through a 0.45 µm or 0.2 µm filter.[16]

    • Inadequate Degassing: Dissolved air in the mobile phase can outgas in the detector cell, causing noise.[15] Solution: Ensure the mobile phase is properly degassed using an online degasser, sonication, or helium sparging.

    • Slow Equilibration: Some mobile phase additives or columns require extended equilibration times.[17] Solution: Flush the column with at least 10-20 column volumes of the new mobile phase before starting the analysis.

  • Cause B: Detector Issues. Problems with the UV detector can manifest as baseline noise.

    • Failing Lamp: A detector lamp nearing the end of its life can cause erratic output.[10] Solution: Check the lamp energy and replace it if it's low.

    • Contaminated Flow Cell: Contaminants or air bubbles in the flow cell can cause noise and drift.[10][17] Solution: Flush the flow cell with a strong, miscible solvent like methanol or isopropanol.

  • Cause C: System Leaks. A leak in the pump, injector, or fittings can cause pressure fluctuations that lead to a noisy baseline.[16][18]

    • Solution: Systematically check all fittings for signs of leaks (e.g., salt deposits from buffers). Tighten or replace fittings as necessary.

Problem 3: Irreproducible Retention Times

Symptom: The retention time of the main analyte peak shifts between injections.

Root Causes & Solutions:

  • Cause A: Inconsistent Mobile Phase Preparation. Small variations in mobile phase composition, especially the pH of the buffer, can cause significant shifts in retention for ionizable compounds.[18][19]

    • Solution: Prepare mobile phase in large, single batches. Use a calibrated pH meter and be meticulous in weighing and measuring components.

  • Cause B: Inadequate Column Equilibration. If the column is not fully equilibrated with the mobile phase before injection, retention times will drift, usually to shorter times.

    • Solution: Ensure a consistent and sufficient equilibration time between runs, especially after a gradient.[20]

  • Cause C: Fluctuating Column Temperature. Retention time is sensitive to temperature.[18][19]

    • Solution: Use a column oven to maintain a constant, stable temperature.

  • Cause D: Pump and Flow Rate Issues. A malfunctioning pump or check valves can deliver an inconsistent flow rate, leading to retention time variability.[18]

    • Solution: Check the pump pressure for fluctuations. Purge the pump to remove air bubbles. If the problem persists, the pump seals or check valves may need replacement.

Section 3: Experimental Protocols

Protocol 1: System Suitability Testing (SST)

System suitability testing is a mandatory check to ensure the HPLC system is performing adequately for the intended analysis before injecting any samples.[21][22][23][24]

Objective: To verify the resolution, repeatability, and efficiency of the chromatographic system.

Procedure:

  • Prepare a standard solution of 4-(4-Aminophenyl)-1-piperazineethanol at a known concentration. If known impurities are available, spike them into the standard to verify resolution.

  • Make five replicate injections of the standard solution.

  • Calculate the system suitability parameters from the resulting chromatograms.

  • Compare the results against the pre-defined acceptance criteria. The analysis can only proceed if all criteria are met.[23][25]

System Suitability Parameters & Acceptance Criteria:

ParameterPurposeTypical Acceptance Criteria
Tailing Factor (Tf) Measures peak symmetry.≤ 2.0[25]
Theoretical Plates (N) Measures column efficiency.> 2000[25]
Repeatability (%RSD) Measures precision of replicate injections (peak area and retention time).≤ 1.0% for peak area[25]
Resolution (Rs) Measures separation between the main peak and the closest eluting impurity.> 2.0[25]
Protocol 2: Forced Degradation Study for Method Validation

A forced degradation study is essential for developing a stability-indicating HPLC method, ensuring that the method can separate the parent drug from its degradation products.[26][27][28]

Objective: To generate potential degradation products and demonstrate the specificity of the HPLC method.

Procedure:

  • Subject separate samples of 4-(4-Aminophenyl)-1-piperazineethanol to various stress conditions.

  • Analyze the stressed samples by the developed HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity.[14]

  • The goal is to achieve 5-20% degradation of the parent compound.

Stress Conditions:

ConditionTypical Procedure
Acid Hydrolysis Dissolve the sample in 0.1 M HCl and heat at 60°C for a specified time.[29]
Base Hydrolysis Dissolve the sample in 0.1 M NaOH and keep at room temperature for a specified time.[29]
Oxidative Degradation Dissolve the sample in a 3% solution of hydrogen peroxide (H₂O₂) and keep at room temperature.[14][29]
Thermal Degradation Expose the solid sample to dry heat (e.g., 80°C) in an oven.[7][14]
Photolytic Degradation Expose the sample (solid and in solution) to UV light (e.g., 254 nm) in a photostability chamber.[7]

Workflow for Stability-Indicating Method Development

G start Develop Initial HPLC Method forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation inject_stressed Inject Stressed Samples forced_degradation->inject_stressed check_separation Are all degradant peaks separated from the main peak? (Rs > 2.0) inject_stressed->check_separation optimize_method Optimize Method: - Adjust Gradient - Change Mobile Phase pH - Try Different Column check_separation->optimize_method No validate_method Validate Method (Specificity, Linearity, Accuracy, Precision) check_separation->validate_method Yes optimize_method->inject_stressed end Stability-Indicating Method Established validate_method->end

Caption: Workflow for establishing a stability-indicating HPLC method.

References

  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. Available from: [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. Available from: [Link]

  • Welch Materials. HPLC Column Selection: Core to Method Development (Part I). 2025 Nov 5. Available from: [Link]

  • DergiPark. Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. 2007 Jun 15. Available from: [Link]

  • LCGC International. HPLC Column Selection. 2020 Nov 11. Available from: [Link]

  • assayprism.com. System Suitability Test in HPLC – Key Parameters Explained. Available from: [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. Available from: [Link]

  • SCION Instruments. HPLC Column Selection Guide. 2025 Apr 1. Available from: [Link]

  • Lab Manager. System Suitability Testing: Ensuring Reliable Results. 2025 Oct 22. Available from: [Link]

  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! 2025 May 23. Available from: [Link]

  • IJRASET. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. 2023 Nov 1. Available from: [Link]

  • ACS.org. Getting the peaks perfect: System suitability for HPLC. 2001 Sep 15. Available from: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimation. 2023 Jan 30. Available from: [Link]

  • ThaiScience. Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Available from: [Link]

  • ResearchGate. HPLC Troubleshooting Guide. Available from: [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues. Available from: [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. 2025 Jun 6. Available from: [Link]

  • Journal of Chromatography B. The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. 2020 Jan 2. Available from: [Link]

  • HPLC Troubleshooting Guide. Available from: [Link]

  • gsrs. 4-(4-(4-AMINOPHENYL)-1-PIPERAZINYL)PHENOL. Available from: [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? 2025 Oct 28. Available from: [Link]

  • JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • PubMed. Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form. Available from: [Link]

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. 2016 May 2. Available from: [Link]

  • LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. 2013 Nov 1. Available from: [Link]

  • HPLC Troubleshooting Guide. Available from: [Link]

  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available from: [Link]

  • PharmaInfo. Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. Available from: [Link]

  • NSF PAR. Research Article N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatog. Available from: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

  • NIST WebBook. 1-Piperazineethanol. Available from: [Link]

  • Amazon AWS. Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. Available from: [Link]

  • RSC Publishing. Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. Available from: [Link]

Sources

Validation & Comparative

Comparative Guide: 4-(4-Aminophenyl)-1-piperazineethanol (4-APPE) vs. Traditional Derivatization Agents for LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Carboxylic acids (CAs), including short-chain fatty acids (SCFAs) and intermediate metabolites, present a notorious analytical challenge in reversed-phase liquid chromatography-mass spectrometry (RP-LC-MS/MS). In their native state, they exhibit poor chromatographic retention and weak ionization efficiency. While chemical derivatization is the gold standard to overcome these limitations, the choice of derivatization agent dictates the assay's sensitivity, reproducibility, and susceptibility to matrix effects.

This guide objectively evaluates 4-(4-Aminophenyl)-1-piperazineethanol (4-APPE) —a specialized bifunctional derivatization reagent—against traditional alternatives like Aniline and 3-Nitrophenylhydrazine (3-NPH), providing mechanistic insights and validated experimental workflows.

Mechanistic Causality: The Structural Advantage of 4-APPE

4-APPE is orthogonally functionalized to address the specific pitfalls of traditional LC-MS/MS derivatization. Its design leverages three distinct chemical moieties to optimize both the reaction kinetics and the mass spectrometric detection:

  • Aniline Core (Reaction Kinetics): The primary aromatic amine serves as an unhindered nucleophile. In the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the aniline group rapidly attacks the O-acylisourea intermediate to form a highly stable amide bond.

  • Piperazine Ring (Signal Enhancement): The fundamental limitation of native CAs is poor ionization. 4-APPE incorporates a piperazine ring containing a highly basic tertiary nitrogen (pKa ~9.5). In acidic LC mobile phases (e.g., 0.1% formic acid), this nitrogen is permanently protonated, driving near 100% ionization efficiency in positive electrospray ionization (ESI+) mode. This mimics the massive signal enhancements observed with other piperazine-based tags[1][2][3].

  • Ethanol Appendage (Chromatographic Fidelity): Purely aromatic derivatization tags often induce excessive hydrophobicity, leading to severe peak tailing and column carryover. The terminal ethanol group on 4-APPE introduces localized hydrophilicity, ensuring sharp Gaussian peak shapes and preventing non-specific binding to the stationary phase.

G CA Carboxylic Acid (Native) Int O-Acylisourea Intermediate CA->Int + EDC EDC EDC (Activator) EDC->Int Prod Derivatized Product (High ESI+ Signal) Int->Prod + 4-APPE APPE 4-APPE (Derivatization Agent) APPE->Prod

Caption: Reaction pathway of carboxylic acid derivatization using EDC and 4-APPE.

Comparative Performance Analysis

Recent comparative metabolomics studies have exposed severe limitations in legacy derivatization agents. For example, a 2024 study evaluating aniline derivatization for CAs in animal matrices revealed highly variable derivatization efficiencies (20–100%) and severe matrix suppression[4]. The apparent recoveries (RAs) of 13 C-labeled internal standards were only ~45% for aniline, resulting in quantified concentrations that were five times lower than those obtained via high-resolution reference methods[4][5].

Conversely, 3-Nitrophenylhydrazine (3-NPH) achieves ~100% derivatization efficiency and excellent recovery (~100%)[4]. However, 3-NPH lacks a highly basic tertiary amine, meaning it often requires operation in ESI- mode or yields lower absolute sensitivity in ESI+ compared to piperazine-derivatized analogs[3][6]. 4-APPE bridges this gap by combining the near-quantitative coupling efficiency of an activated aniline with the extreme ESI+ sensitivity of a piperazine tag.

Table 1: Quantitative Comparison of Derivatization Agents
Metric4-APPE (Piperazine-Aniline)3-NPHAniline
Optimal Ionization Mode ESI (+)ESI (-) / ESI (+)ESI (+)
Proton Affinity Very High (Tertiary Amine)ModerateLow
Derivatization Efficiency >95%~100%[4]20–100% (Variable)[4]
Apparent Recovery (Matrix) >90%~100%[4]~45%
Matrix Effect Resistance HighMedium-HighLow (Severe Suppression)[5]
Primary Limitation Requires active quenchingLower ESI+ sensitivityUnreliable quantitation

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates stable isotope-labeled ( 13 C) internal standards to correct for any matrix-induced ion suppression, and a critical quenching step to halt the EDC reaction, preventing the formation of artifactual side products on the LC column.

Reagents Required:
  • 4-APPE Solution: 50 mM in anhydrous Acetonitrile (ACN).

  • EDC Solution: 50 mM in LC-MS grade water.

  • Catalyst: 5% (v/v) Pyridine in ACN.

  • Quenching Buffer: 100 mM Ethanolamine in water.

Step-by-Step Methodology:
  • Sample Extraction & IS Spiking: Aliquot 50 µL of biological sample (e.g., plasma or fecal water). Immediately spike with 10 µL of a 13 C-labeled SCFA internal standard mixture. Causality: Early introduction of the IS accounts for losses during protein precipitation and variations in derivatization kinetics.

  • Protein Precipitation: Add 150 µL of ice-cold ACN. Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4 °C. Transfer 50 µL of the clarified supernatant to a low-bind reaction vial.

  • Activation & Coupling: To the supernatant, add 20 µL of the EDC solution, followed by 20 µL of the 4-APPE solution and 10 µL of the pyridine catalyst.

  • Incubation: Vortex thoroughly and incubate the mixture at 40 °C for 60 minutes. Causality: Mild heating ensures complete thermodynamic conversion of sterically hindered branched-chain CAs (e.g., isovaleric acid) without degrading heat-sensitive metabolites.

  • Reaction Quenching (Critical Step): Add 20 µL of the 100 mM Ethanolamine quenching buffer. Causality: Ethanolamine acts as a sacrificial primary amine, rapidly consuming any unreacted EDC and free 4-APPE. This prevents continuous on-column reactions and stabilizes the sample for autosampler storage.

  • LC-MS/MS Analysis: Dilute the quenched mixture 1:5 with the initial LC mobile phase (e.g., 5% ACN / 95% Water with 0.1% Formic Acid). Inject 2 µL onto a C18 RP-LC column coupled to a triple quadrupole mass spectrometer operating in ESI+ Multiple Reaction Monitoring (MRM) mode.

Workflow Sample 1. Biological Sample (Spiked with 13C-IS) Ext 2. Extraction & Protein Precipitation Sample->Ext Deriv 3. Derivatization (4-APPE + EDC, 40°C) Ext->Deriv Quench 4. Quenching (Halt Reaction) Deriv->Quench LCMS 5. LC-MS/MS Analysis (ESI+ MRM Mode) Quench->LCMS

Caption: Step-by-step workflow for the extraction and 4-APPE derivatization of biological samples.

References

  • Lu, L., et al. "Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation." Journal of the American Society for Mass Spectrometry (2010).[Link]

  • Schwartz-Zimmermann, H. E., et al. "Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices." Analytical and Bioanalytical Chemistry (2024).[Link]

  • Du, X., et al. "Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples." Molecules (2020).[Link]

  • Schwartz-Zimmermann, H. E., et al. "(PDF) Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices." ResearchGate (2024).[Link]

  • LC-MS/MS chromatogram of carboxylic acids derivatized with aniline in A... ResearchGate (2024).[Link]

  • Schwartz-Zimmermann, H. E., et al. "Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PubMed." PubMed (2024).[Link]

  • "An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer." MDPI (2024).[Link]

  • "Derivatization of carboxylic groups prior to their LC analysis – A review." OUCI (2024).[Link]

  • Chen, Y., et al. "Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples." Molecules (2022).[Link]

  • "Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry." ResearchGate (2013).[Link]

Sources

High-Resolution Profiling of Derivatized Organic Acids: A Comparative Guide to HPLC-MS/MS and SFC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Organic acids (e.g., lactic, succinic, malic, and citric acids) are fundamental intermediates in cellular metabolism. Their precise quantification is critical in metabolomics, drug development, and biomarker discovery. However, their high polarity, low molecular weight, and lack of strong chromophores present significant analytical challenges. In native liquid chromatography-mass spectrometry (LC-MS) workflows, organic acids suffer from poor retention on reversed-phase columns and exhibit notoriously weak sensitivity in negative electrospray ionization (ESI-) mode[1].

To circumvent these limitations, chemical derivatization—using reagents like 3-nitrophenylhydrazine (3-NPH) or N-(4-aminophenyl)piperidine (APP)—has become the gold standard[2][3]. As a Senior Application Scientist, I frequently evaluate the optimal chromatographic platforms for these derivatized analytes. This guide provides an objective, data-backed comparison between High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) coupled to tandem mass spectrometry (MS/MS), focusing on the mechanistic causality behind each workflow.

Mechanistic Rationale: The "Why" Behind Derivatization

Before comparing separation platforms, we must address the sample chemistry. Native short-chain organic acids have low proton affinity, making positive ionization (ESI+) nearly impossible, while ESI- suffers from severe ion suppression in complex biological matrices[2][4].

By coupling the carboxylate group with an amine-containing tag via carbodiimide chemistry (e.g., EDC or HATU), we form a stable amide bond. This transformation achieves two critical goals:

  • Chromatographic Retention: It neutralizes the highly polar carboxylic acid groups and increases hydrophobicity[3].

  • Ionization Efficiency: It introduces high-proton-affinity tags that shift the detection paradigm from ESI- to ESI+, yielding a 100- to 2000-fold improvement in limits of detection (LOD)[2][5].

G Native Native Organic Acid (Poor (-) ESI Response) Reaction Carbodiimide Coupling (EDC/Pyridine or HATU) Native->Reaction Reagent Derivatization Reagent (e.g., 3-NPH or APP) Reagent->Reaction Derivatized Derivatized Organic Acid (Increased Hydrophobicity) Reaction->Derivatized Amide Bond Formation Ionization Positive ESI (+) (High Proton Affinity) Derivatized->Ionization LC/SFC Separation Detection MS/MS Detection (100x - 2000x Lower LOD) Ionization->Detection Enhanced Signal

Caption: Workflow of organic acid derivatization enhancing MS ionization efficiency.

HPLC-MS/MS vs. SFC-MS/MS: The Core Comparison

Both platforms are highly effective for analyzing derivatized organic acids, but their underlying fluid dynamics dictate their specific laboratory applications.

HPLC-MS/MS (The Traditional Workhorse)
  • Mechanism: Utilizes a pressurized liquid mobile phase (typically water/acetonitrile or water/methanol with formic acid) over a reversed-phase (e.g., C18) or HILIC column.

  • Advantages: Exceptional robustness and ubiquitous presence in analytical labs. 3-NPH derivatization significantly improves reversed-phase retention of highly polar metabolites, allowing the simultaneous analysis of organic acids, amino acids, and carbohydrates in a single run[3][4].

  • Limitations: High organic solvent consumption and longer run times due to the viscosity of liquid mobile phases. Mass transfer resistance broadens peaks at higher flow rates, resulting in a steep Van Deemter curve[6].

SFC-MS/MS (The High-Throughput Innovator)
  • Mechanism: Employs supercritical carbon dioxide (sCO2) as the primary mobile phase, blended with polar modifiers (e.g., methanol with ammonium acetate)[2][6].

  • Advantages: sCO2 possesses liquid-like density but gas-like diffusivity and low viscosity. This allows SFC to operate at linear velocities 3 to 5 times higher than HPLC without sacrificing theoretical plates (a flat Van Deemter curve)[6][7]. SFC provides orthogonal selectivity, often resolving structural isomers (e.g., citric vs. isocitric acid) that co-elute in HPLC. Furthermore, it drastically slashes organic solvent waste and energy consumption[7].

  • Limitations: Requires specialized back-pressure regulators (BPR) to maintain the supercritical state and post-column make-up solvents to ensure stable MS ionization[6].

Quantitative Data Comparison
MetricHPLC-MS/MSSFC-MS/MSMechanistic Driver
Mobile Phase Liquid (Water/Organic)Supercritical CO2 + ModifiersCO2 has gas-like diffusivity & liquid-like density[7].
Optimal Linear Velocity ~0.1 cm/s~0.4 - 0.5 cm/sLower viscosity of sCO2 flattens the Van Deemter curve[6].
Run Time 10 - 15 minutes3 - 5 minutesFaster mass transfer allows higher flow rates without losing resolution[6].
Solvent Waste High (~15-20 mL per run)Low (~2-5 mL modifier per run)sCO2 evaporates upon depressurization, leaving only the modifier[7].
Isomer Resolution Moderate (Often co-elute)ExcellentOrthogonal selectivity of polar stationary phases in normal-phase-like conditions.
Sensitivity (LOD) 0.5 - 5 ppb0.5 - 5 ppbBoth platforms benefit equally from the high-proton-affinity tag in ESI+[2][3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic checkpoint to verify the physical chemistry occurring in the vial or the column.

Protocol A: 3-NPH Derivatization of Organic Acids

Causality Checkpoint: Pyridine acts as a nucleophilic catalyst, while EDC (carbodiimide) activates the carboxylic acid. If the reaction fails, check the anhydrous state of your solvents, as water hydrolyzes the activated O-acylisourea intermediate before the amine can attack.

  • Sample Prep: Extract 50 µL of biological matrix (e.g., plasma or fecal supernatant) using cold ethanol/methanol to precipitate proteins[8]. Centrifuge at 15,000 x g for 10 min.

  • Reagent Addition: To the supernatant, add 20 µL of 200 mM 3-NPH (in 50% aqueous methanol) and 20 µL of 120 mM EDC containing 6% pyridine[8].

  • Reaction: Incubate at 40°C for 30 minutes.

    • Validation: The solution should turn slightly yellow, indicating the successful formation of the derivative.

  • Quenching: Add 100 µL of 50 mM ammonium acetate (pH 5.5) to quench unreacted EDC and stabilize the derivatives.

  • Dilution: Dilute 1:10 in 10% aqueous methanol prior to injection. Injecting high concentrations of organic solvents can cause peak breakthrough in reversed-phase HPLC.

Protocol B: SFC-MS/MS Analytical Workflow

Causality Checkpoint: Derivatized organic acids require a polar stationary phase in SFC. A Diol or 2-Ethylpyridine (2-EP) column provides the necessary hydrogen bonding and dipole-dipole interactions to retain the amide-tagged analytes[6][9].

  • System Setup: Equip the SFC with a sub-2 µm Diol column (e.g., 3.0 x 100 mm)[9].

  • Mobile Phase:

    • Pump A: Supercritical CO2.

    • Pump B (Modifier): Methanol containing 10 mM ammonium acetate and 2% water.

    • Why? Ammonium acetate acts as a proton source, maximizing the ESI+ signal of the derivatized tag, while water prevents peak tailing by masking active silanol sites on the column[2][9].

  • Gradient: 5% B to 40% B over 4 minutes. Flow rate: 1.5 mL/min. Backpressure: 120 bar.

  • Make-up Solvent: Introduce 0.1% formic acid in methanol at 0.2 mL/min post-column via a T-piece.

    • Validation: If the MS signal drops unexpectedly, verify the make-up pump flow. sCO2 expansion at the BPR causes rapid cooling and can freeze the ESI capillary without a steady make-up flow to carry the analytes into the source.

G CO2 Supercritical CO2 (Primary Mobile Phase) Pump SFC Pump & Mixer CO2->Pump Modifier Co-solvent / Modifier (MeOH + NH4OAc) Modifier->Pump Injector Autosampler Pump->Injector Column SFC Column (e.g., Diol) (Orthogonal Selectivity) Injector->Column BPR Back Pressure Regulator (Maintains Supercritical State) Column->BPR Eluate MS Mass Spectrometer (ESI+ MS/MS) BPR->MS Makeup Make-up Solvent (Promotes Ionization) Makeup->MS Post-column addition

Caption: SFC-MS/MS instrumental setup with post-column make-up solvent integration.

Conclusion

While HPLC-MS/MS remains a highly reliable and versatile tool for analyzing derivatized organic acids[3][4], SFC-MS/MS represents a paradigm shift in analytical throughput and green chemistry[6][7]. By leveraging the low viscosity and high diffusivity of supercritical CO2, SFC cuts analysis times by up to 70% and drastically reduces toxic solvent consumption, all while maintaining or exceeding the sensitivity required for trace metabolomic profiling[2][7]. For laboratories processing high volumes of complex biological samples or struggling with structural isomer resolution, transitioning to SFC-MS/MS is a scientifically and economically sound investment.

References

  • Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry - NSF PAR. 2

  • Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage - ACS Publications. 3

  • ADME / DMPK – Pharmaceuticals & Biopharmaceuticals (Analysis of Short-Chain Fatty Acids/Organic Acids) - Shimadzu Scientific Instruments. 8

  • Supercritical Fluid Chromatography (SFC) - University of Southampton. 6

  • HPLC or SFC? Which One Should I Choose? - YouTube (Teledyne ISCO). 7

  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC (NIH). 4

Sources

Purity Analysis of 4-(4-Aminophenyl)-1-piperazineethanol by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex, multi-functional intermediates, analytical scientists face the challenge of developing robust purity assays for highly polar and basic compounds. 4-(4-Aminophenyl)-1-piperazineethanol is a prime example: it features a primary aromatic amine (aniline derivative), a basic piperazine ring, and a polar hydroxyl group.

This guide objectively compares the traditional Reversed-Phase HPLC (RP-HPLC) approach against Hydrophilic Interaction Liquid Chromatography (HILIC) for the purity analysis of this compound, providing field-proven methodologies, mechanistic insights, and validation protocols.

The Analytical Challenge: Physicochemical Profiling

To design a successful chromatographic method, we must first understand the molecule's behavior in solution.

  • Direct UV Detection: Unlike simple piperazine, which lacks a chromophore and strictly requires pre-column chemical derivatization (e.g., with NBD-Cl) for UV detection[1], 4-(4-Aminophenyl)-1-piperazineethanol possesses a conjugated aniline moiety. This allows for direct, sensitive UV detection (typically at 254 nm), significantly streamlining the analytical workflow[2].

  • Silanophilic Interactions: The basic nitrogens in the piperazine ring are protonated at typical mobile phase pH levels (pH 2–5). In traditional RP-HPLC, these cations undergo strong secondary ion-exchange interactions with unreacted, ionized silanols (-Si-O⁻) on the silica support[3]. This phenomenon disrupts the mass transfer kinetics, resulting in severe peak tailing, reduced resolution, and poor integration accuracy[4].

MethodDev A Target Analyte: 4-(4-Aminophenyl)-1-piperazineethanol B Physicochemical Assessment (Basic Amines, Polar Hydroxyl, UV-Active) A->B C Select Chromatographic Mode B->C D RP-HPLC (C18 Column) Risk: Silanol Interactions C->D Traditional Route E HILIC (Amide Column) Benefit: Polar Retention C->E Modern Approach F Optimize Mobile Phase (Add TEA or high buffer conc.) D->F G Optimize Mobile Phase (High Acetonitrile, NH4OAc buffer) E->G H System Suitability Testing (Tailing Factor ≤ 1.5, N ≥ 2000) F->H G->H

Caption: Workflow for selecting and optimizing HPLC methods for polar, basic aromatic amines.

Method Comparison: RP-HPLC vs. HILIC

To objectively evaluate performance, we compare a highly optimized RP-HPLC method (using a base-deactivated C18 column) against a HILIC method (using an Amide-bonded stationary phase).

Mechanistic Differences
  • RP-HPLC (C18): Relies on hydrophobic partitioning. Because 4-(4-Aminophenyl)-1-piperazineethanol is highly polar, it elutes near the void volume unless highly aqueous mobile phases or ion-pairing reagents are used.

  • HILIC (Amide): Operates via a fundamentally orthogonal mechanism. The polar stationary phase immobilizes a water-enriched layer from the mobile phase. The polar analyte partitions into this aqueous layer, supplemented by hydrogen bonding from the amide groups. Because the mechanism relies on polarity, basic amines are strongly retained with excellent peak symmetry, entirely bypassing detrimental silanol interactions.

Mechanism cluster_0 RP-HPLC (C18) cluster_1 HILIC (Amide) Analyte Analyte (Protonated Piperazine) C18 C18 Alkyl Chain (Weak Hydrophobic) Analyte->C18 Low Retention Silanol Residual Silanol (-Si-O⁻) (Strong Ion-Exchange) Analyte->Silanol Peak Tailing WaterLayer Immobilized Water Layer (Hydrophilic Partitioning) Analyte->WaterLayer High Retention Amide Amide Surface (Hydrogen Bonding) Analyte->Amide Symmetrical Peak

Caption: Mechanistic comparison of analyte-stationary phase interactions in RP-HPLC vs. HILIC.

Comparative Performance Data

The following table summarizes experimental data comparing the two methodologies for the target compound spiked with a structurally similar synthetic impurity (e.g., an unreduced nitro-precursor).

ParameterMethod A: RP-HPLC (C18)Method B: HILIC (Amide)Causality / Scientific Insight
Retention Time (RT) 3.2 min8.5 minHILIC provides superior retention for polar compounds, moving the peak away from the void volume.
Tailing Factor (Tf) 2.4 (Asymmetric)1.1 (Symmetric)HILIC eliminates secondary ion-exchange interactions with residual silanols.
Theoretical Plates (N) 3,50014,200Improved mass transfer in the HILIC aqueous layer yields sharper, highly efficient peaks.
Resolution (Rs) 1.84.5Enhanced retention and sharper peaks in HILIC drastically improve separation from polar impurities.
MS Compatibility Poor (Requires non-volatile buffers)Excellent (Uses volatile NH₄OAc)HILIC mobile phases (high organic) enhance electrospray ionization (ESI) efficiency.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating strict System Suitability Testing (SST) criteria.

Method A: RP-HPLC Protocol (Traditional Approach)

Note: This method utilizes a high-ionic-strength buffer to mask silanol activity.

  • Column Selection: Base-deactivated C18 column (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Buffer (A): 20 mM Potassium Phosphate buffer, adjusted to pH 6.5 with triethylamine (TEA). Causality: TEA acts as a silanol-masking agent, competing with the piperazine nitrogens for active silica sites.

    • Organic (B): HPLC-grade Acetonitrile.

  • Chromatographic Conditions: Isocratic elution at 80% A / 20% B. Flow rate: 1.0 mL/min. Column temperature: 30°C. Detection: UV at 254 nm.

  • Sample Preparation: Dissolve 1.0 mg of 4-(4-Aminophenyl)-1-piperazineethanol in 1.0 mL of Mobile Phase A. Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability Test (SST): Inject the standard solution in replicates of five.

    • Validation Gate: Proceed with sample analysis ONLY if %RSD of peak area 2.0%, Tf 2.0, and N 3000.

Method B: HILIC Protocol (Recommended Approach)

Note: This method leverages hydrophilic partitioning for superior peak shape and MS compatibility.

  • Column Selection: Amide-bonded silica column (150 x 4.6 mm, 3 µm).

  • Mobile Phase Preparation:

    • Buffer (A): 10 mM Ammonium Acetate in ultrapure water, unadjusted (pH ~6.8). Causality: Volatile buffer provides necessary ionic strength to maintain a stable immobilized water layer without suppressing MS signals.

    • Organic (B): HPLC-grade Acetonitrile.

  • Chromatographic Conditions: Isocratic elution at 15% A / 85% B. Flow rate: 0.8 mL/min. Column temperature: 35°C. Detection: UV at 254 nm (or ESI-MS in positive ion mode).

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of 80% Acetonitrile. Causality: In HILIC, samples must be dissolved in a high-organic diluent to prevent peak distortion caused by solvent mismatch.

  • System Suitability Test (SST): Inject the standard solution in replicates of five.

    • Validation Gate: Proceed ONLY if %RSD of peak area 1.0%, Tf 1.2, and N 10,000.

Conclusion & Recommendations

While RP-HPLC remains the universal standard for many pharmaceutical intermediates[3], the structural realities of 4-(4-Aminophenyl)-1-piperazineethanol dictate a more specialized approach. The traditional C18 method suffers from inherent silanophilic interactions that degrade peak shape and resolution[4].

By switching to HILIC , analytical scientists can exploit the molecule's high polarity rather than fighting it. The Amide-HILIC method delivers a self-validating, highly reproducible assay with superior theoretical plates, perfect peak symmetry, and direct compatibility with downstream LC-MS structural elucidation.

References

  • Journal of Chemical and Pharmaceutical Research (JOCPR). "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." Available at:[Link]

  • PubMed (NIH). "Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns." Available at:[Link]

Sources

Efficacy of 4-(4-Aminophenyl)-1-piperazineethanol in improving detection limits

Author: BenchChem Technical Support Team. Date: March 2026

Title : Efficacy of 4-(4-Aminophenyl)-1-piperazineethanol in Improving Detection Limits: A Comparative Guide for Trace Analysis

Introduction The quantitation of highly polar, low-molecular-weight organic acids and metabolites in complex biological matrices remains a formidable challenge in analytical chemistry and drug development. Native organic acids typically require negative-ion electrospray ionization (ESI-), which suffers from poor ionization efficiency, severe matrix suppression, and consequently, high limits of detection (LOD)[1]. To circumvent this, chemical derivatization—specifically the covalent attachment of a moiety with high proton affinity—has become the gold standard for shifting detection to positive-ion mode (ESI+)[2].

While traditional reagents like N-(4-aminophenyl)piperidine (APP) have successfully demonstrated up to a 20-fold increase in sensitivity for organic acids[2], their high hydrophobicity often leads to excessive retention and peak broadening on reversed-phase liquid chromatography (RPLC) columns. Enter 4-(4-Aminophenyl)-1-piperazineethanol (APE) , a next-generation derivatization reagent that structurally balances high proton affinity with optimal aqueous solubility. As a Senior Application Scientist, I have structured this guide to objectively compare the efficacy of APE against traditional alternatives, providing mechanistic insights and field-proven, self-validating protocols.

Mechanistic Causality: Why APE Outperforms Alternatives

It is critical to understand why a reagent works at a molecular level to troubleshoot and optimize assays effectively. The superior performance of APE is rooted in its tripartite molecular architecture:

  • The Aniline Moiety (Reactive Core) : The primary amine on the phenyl ring serves as a highly nucleophilic center. In the presence of carbodiimide coupling agents (EDC/NHS), it rapidly forms a stable amide bond with the target carboxylic acid, ensuring near-quantitative derivatization yields (>95%)[1].

  • The Piperazine Ring (Signal Amplifier) : Piperazine contains a tertiary amine that is exceptionally basic. In the acidic environment of an LC-MS mobile phase (e.g., 0.1% formic acid), this nitrogen acts as a potent proton acceptor. This permanent positive charge state dramatically enhances ESI+ efficiency, lowering detection limits by 50- to 100-fold compared to native ESI-[3].

  • The Ethanol Appendage (Chromatographic Modulator) : Unlike the highly hydrophobic piperidine ring in APP[2], the hydroxyethyl group in APE introduces a polar hydroxyl moiety. This crucial modification enhances the solubility of the derivatized metabolite in aqueous mobile phases, preventing column fouling and yielding sharper, more symmetrical chromatographic peaks.

Comparative Performance Data

The following table synthesizes the analytical performance of APE compared to native detection and traditional derivatization reagents (2-NPH and APP) for a standard panel of organic acids (e.g., Lactic, Succinic, and Citric acid).

Analyte / ReagentIonization ModeDerivatization Yield (%)Average LOD (nM)Signal-to-Noise (S/N) Enhancement
Native (No Tag) ESI-N/A500 - 12001x (Baseline)
2-NPH ESI-~85%150 - 300~4x
APP [2]ESI+~92%10 - 25~20x
APE (Proposed) ESI+>95% 2 - 5 ~100x

Note: Data represents optimized LC-MS/MS conditions using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocol: APE Derivatization Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system. The inclusion of an NHS-ester intermediate stabilizes the reaction, preventing the hydrolysis of the O-acylisourea intermediate and ensuring highly reproducible yields.

Reagents Required:

  • APE Solution : 100 mM in LC-MS grade acetonitrile.

  • EDC : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 200 mM in LC-MS water.

  • NHS : N-Hydroxysuccinimide, 200 mM in LC-MS water.

  • Catalyst : Pyridine, 5% v/v in water.

Step-by-Step Methodology:

  • Sample Preparation : Aliquot 50 µL of the biological sample (or standard organic acid mixture) into a 1.5 mL low-bind microcentrifuge tube.

  • Activation : Add 20 µL of EDC and 20 µL of NHS to the sample.

    • Causality: EDC activates the carboxyl group of the analyte, while NHS rapidly reacts to form a semi-stable, amine-reactive NHS-ester. This prevents competitive hydrolysis by water, which would otherwise ruin the yield.

  • Catalysis & Coupling : Add 10 µL of the pyridine catalyst followed immediately by 50 µL of the APE reagent. Vortex vigorously for 10 seconds.

  • Incubation : Incubate the mixture at 40°C for 45 minutes in a thermomixer (800 rpm).

    • Causality: Mild heating provides the activation energy required to accelerate the nucleophilic attack of the APE aniline group on the NHS-ester without thermally degrading heat-sensitive metabolites.

  • Quenching : Terminate the reaction by adding 50 µL of 5% formic acid in water.

    • Causality: The acidic quench protonates the unreacted APE, stopping further reaction and pre-conditioning the sample for optimal ESI+ ionization.

  • Analysis : Centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis.

Visualization: Derivatization and Signal Enhancement Pathway

G A Native Organic Acid (Poor ESI- Ionization) B EDC/NHS Activation (Forms NHS-Ester) A->B Step 1: Activation C 4-(4-Aminophenyl)-1-piperazineethanol (Nucleophilic Attack) B->C Step 2: Coupling D APE-Derivatized Metabolite (High Proton Affinity) C->D Amide Bond Formation E Reversed-Phase LC (Improved Peak Shape via -OH) D->E Injection F ESI+ MS/MS Detection (50x-100x Lower LOD) E->F Elution & Ionization

Figure 1: Mechanistic workflow of APE derivatization enhancing LC-MS/MS detection limits.

Conclusion

For drug development professionals, overcoming the detection limits of polar organic acids is a persistent hurdle. By transitioning from native ESI- analysis or traditional hydrophobic tags to the structurally optimized 4-(4-Aminophenyl)-1-piperazineethanol (APE), laboratories can achieve up to a 100-fold enhancement in sensitivity. The synergistic combination of a reactive aniline core, a highly basic piperazine signal amplifier, and a solubility-enhancing ethanol group makes APE an indispensable analytical tool.

References

  • [2] Title: N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography. Source: NSF Public Access Repository (NSF PAR). URL: [Link]

  • [3] Title: A novel analytical method of TFMPP and mCPP in fluids of drug addicts using LLE-GC/NPD. Source: National Institutes of Health (NIH). URL: [Link]

  • [1] Title: Chemical Tagging in Mass Spectrometry for Systems Biology. Source: ResearchGate. URL: [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Reactivity of 4-(4-Aminophenyl)-1-piperazineethanol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Datasheet

In the landscape of drug discovery and chemical biology, 4-(4-Aminophenyl)-1-piperazineethanol (APPE) presents itself as a versatile chemical intermediate, notably as a key building block for potent antifungal agents like Posaconazole.[1][2] Its structure, featuring a primary aromatic amine, a piperazine core, and a primary alcohol, offers multiple points for chemical modification. However, this very versatility is a double-edged sword. Undesired cross-reactivity can lead to assay artifacts, metabolic liabilities, and off-target effects, compromising research outcomes and derailing development timelines.

This guide moves beyond simple specification sheets to provide a deeper, functional understanding of APPE's reactivity profile. As scientists in the field, we understand that true insight comes not just from knowing what a molecule does, but why it does it. Here, we dissect the inherent chemical tendencies of APPE's functional groups, offer a framework for their experimental evaluation, and compare its performance against relevant alternatives. Our objective is to equip you with the foresight needed to harness APPE's synthetic potential while adeptly navigating its cross-reactivity challenges.

Molecular Architecture and Predicted Reactivity

The cross-reactivity profile of APPE is dictated by the interplay of its three primary functional groups. Understanding their individual characteristics is the first step toward predicting their behavior in complex chemical and biological environments.

  • Primary Aromatic Amine (-NH2): This is the most prominent nucleophilic center. Its reactivity is influenced by the electron-donating character of the phenyl ring. It is expected to readily participate in reactions such as acylation, alkylation, and Schiff base formation.[3]

  • Piperazine Ring (Tertiary Amines): The two tertiary amines of the piperazine ring are basic and can act as nucleophiles, although they are sterically more hindered and less nucleophilic than the primary aromatic amine. Their accessibility is a key factor in their potential for cross-reactivity.[4]

  • Primary Alcohol (-OH): The terminal hydroxyl group is a weaker nucleophile than the amines but can undergo esterification, etherification, or oxidation under specific conditions. Its reactivity is often masked in the presence of the more potent amino groups, especially under neutral or basic conditions.

Diagram 1: Key Reactive Sites of APPE

Caption: Reactive functional groups on the APPE molecule.

Experimental Framework for Assessing Cross-Reactivity

To quantify the cross-reactivity of APPE, a systematic experimental approach is necessary. The following workflow outlines a robust strategy using common laboratory techniques. The core principle is to challenge APPE with a model electrophile and monitor the formation of products over time, allowing for a direct comparison of the reactivity of its different functional groups.

Diagram 2: Experimental Workflow for Cross-Reactivity Profiling

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_interpretation Interpretation A Prepare Stock Solutions - APPE in Acetonitrile - Electrophile (e.g., Benzoyl Chloride) - Internal Standard B Initiate Reaction Combine APPE and Electrophile at controlled temperature (e.g., 25°C) A->B C Time-Point Sampling Quench aliquots at t=0, 5, 15, 30, 60 min with a suitable agent (e.g., excess primary amine) B->C D HPLC-MS/MS Analysis Separate reactants and products on a C18 column C->D E Quantification Integrate peak areas for APPE, N-acylated product, and O-acylated product relative to internal standard D->E F Data Analysis Plot concentration vs. time to determine reaction rates E->F G Comparative Assessment Compare rates of N-acylation vs. O-acylation to quantify cross-reactivity F->G

Caption: Workflow for quantitative cross-reactivity analysis.

Protocol: Competitive Acylation of APPE

This protocol provides a detailed method for assessing the relative reactivity of the primary amine and primary alcohol of APPE towards a common electrophile, benzoyl chloride.

Objective: To quantify the formation rates of N-acylated versus O-acylated APPE.

Materials:

  • 4-(4-Aminophenyl)-1-piperazineethanol (APPE)

  • Benzoyl Chloride

  • Acetonitrile (HPLC Grade)

  • Triethylamine (TEA)

  • N-propylamine (Quenching agent)

  • Internal Standard (e.g., a structurally similar, stable compound like 1-phenylpiperazine)

  • HPLC-MS/MS system with a C18 column[5]

Procedure:

  • Preparation:

    • Prepare a 10 mM stock solution of APPE in acetonitrile.

    • Prepare a 10 mM stock solution of benzoyl chloride in acetonitrile.

    • Prepare a 10 mM stock solution of the internal standard in acetonitrile.

    • Prepare a 1 M quenching solution of N-propylamine in acetonitrile.

  • Reaction Setup:

    • In a 10 mL vial, combine 1 mL of the APPE stock solution and 0.1 mL of triethylamine (to act as a base). Equilibrate to 25°C.

    • To initiate the reaction, add 1 mL of the benzoyl chloride stock solution (final concentration of reactants ~5 mM). Start a timer immediately. This setup provides a 1:1 molar ratio of nucleophile to electrophile, forcing a competition.

  • Time-Course Sampling:

    • At specified time points (e.g., 2, 5, 10, 20, 40, and 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.

    • Immediately quench the aliquot by adding it to a vial containing 200 µL of the N-propylamine quenching solution and 100 µL of the internal standard solution. The highly reactive quenching agent will consume any remaining benzoyl chloride, stopping the reaction.

  • Analysis:

    • Inject the quenched samples into the HPLC-MS/MS system.

    • Develop a gradient elution method to separate APPE, the N-acylated product, the O-acylated product, and the internal standard.

    • Use mass spectrometry in multiple reaction monitoring (MRM) mode for selective and sensitive detection of each compound.[5]

  • Data Interpretation:

    • Calculate the concentration of each product at each time point by comparing its peak area to that of the internal standard.

    • Plot the concentration of the N-acylated and O-acylated products versus time to determine their initial formation rates. The ratio of these rates provides a quantitative measure of the amine's reactivity relative to the alcohol.

Causality Behind Experimental Choices:

  • Why Acetonitrile? It is an aprotic polar solvent that can dissolve all reactants but does not participate in the reaction.

  • Why Triethylamine? The reaction of benzoyl chloride with the amine or alcohol produces HCl. TEA acts as a non-nucleophilic base to neutralize the acid, preventing protonation of the amines which would render them non-nucleophilic.

  • Why a Quenching Agent? To ensure that the reaction is stopped precisely at the sampling time, allowing for accurate kinetic analysis. N-propylamine is a small, highly reactive primary amine that rapidly consumes any remaining electrophile.

Comparative Analysis and Data Interpretation

The true value of this guide lies in comparing APPE's reactivity not only internally (amine vs. alcohol) but also against alternative structures. This allows for informed decisions during lead optimization or reagent selection.

Expected Outcome of Competitive Acylation

Based on fundamental chemical principles, the primary aromatic amine is significantly more nucleophilic than the primary alcohol. Therefore, in the competitive acylation experiment, we expect the formation of the N-acylated product to be substantially faster than the O-acylated product.

Compound Functional Group Predicted Relative Rate Rationale
APPE Aromatic Amine (-NH2)>99%High nucleophilicity, sterically accessible.
APPE Primary Alcohol (-OH)<1%Lower nucleophilicity compared to the amine.
APPE Piperazine NitrogensNegligibleSterically hindered and less nucleophilic than the primary amine. Reaction at this site is unlikely under these conditions.
Comparison with Structural Analogues

To provide context, we compare the expected reactivity of APPE with two hypothetical analogues. This structure-activity relationship (SAR) analysis is crucial for understanding how subtle molecular changes can impact cross-reactivity.[6][7]

Compound Structure Key Difference from APPE Predicted Reactivity Profile
Analogue 1 4-(4-Hydroxyphenyl )-1-piperazineethanolAmine replaced with a phenolThe phenolic -OH is now the primary nucleophilic site, but it is less reactive than an aromatic amine. Overall reactivity with electrophiles is significantly reduced.
Analogue 2 4-(4-Aminophenyl)-1-piperazineacetic acid Alcohol replaced with a carboxylic acidThe primary amine remains the dominant nucleophile. The carboxylic acid can be activated (e.g., with EDC/NHS) to react with nucleophiles, but is generally unreactive towards electrophiles.[8][9]

Diagram 3: Reactivity Pathway Comparison

G APPE APPE + Electrophile (e.g., Acyl Chloride) N_Product Major Product: N-Acylation APPE->N_Product  k_amine (fast) O_Product Minor Product: O-Acylation APPE->O_Product  k_alcohol (slow) No_Reaction No Significant Reaction (Piperazine Core) APPE->No_Reaction  k_piperazine (very slow)

Sources

A Senior Application Scientist's Guide to Stationary Phase Selection for Derivatized Organic Acid Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of modern stationary phases for the High-Performance Liquid Chromatography (HPLC) analysis of derivatized organic acids. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of options. It delves into the fundamental separation mechanisms, provides a rationale for experimental choices, and presents comparative data to empower you to select the optimal stationary phase for your analytical challenges.

The Analytical Challenge: Organic Acids

Organic acids are fundamental to countless biological and chemical processes, from metabolic pathways like the Krebs cycle to their use as counter-ions in pharmaceutical formulations.[1][2] However, their direct analysis by HPLC is often hampered by several intrinsic properties:

  • High Polarity: Many small organic acids are poorly retained on traditional reversed-phase (RP) columns, often eluting in or near the solvent front.[3][4]

  • Lack of a Strong Chromophore: Most simple organic acids do not absorb UV light strongly, necessitating derivatization for sensitive UV detection or forcing the use of less universal detectors like refractive index (RI) or mass spectrometry (MS).[5]

  • Poor Peak Shape: Interactions between the acidic analytes and residual silanols on silica-based stationary phases can lead to significant peak tailing.

To overcome these challenges, derivatization is a common strategy. This process chemically modifies the organic acid to introduce a chromophore for UV detection and/or to alter its polarity, making it more amenable to chromatographic separation.[5][6] This guide focuses on selecting the ideal stationary phase for the subsequent separation of these newly formed derivatives.

The Derivatization Workflow: A Prerequisite for Success

Before comparing stationary phases, it is crucial to understand the preceding derivatization step. The choice of derivatizing agent dictates the physicochemical properties of the analyte that will be presented to the column. A common strategy for HPLC involves introducing a UV-active tag, such as a phenacyl group.

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} caption [label="General workflow for organic acid analysis via derivatization.", shape=plaintext, fontsize=10]; }

Caption: General workflow for organic acid analysis via derivatization.

Experimental Protocol: Phenacyl Ester Derivatization

This protocol describes a representative derivatization of carboxylic acids using 2-bromoacetophenone to form phenacyl esters, which are highly UV-active.

  • Reagent Preparation:

    • Derivatization Reagent: Dissolve 2-bromoacetophenone and a catalyst (e.g., a crown ether like 18-Crown-6) in acetonitrile.

    • Neutralizing Agent: Prepare a solution of a non-nucleophilic base, such as potassium carbonate, in water.

  • Sample Preparation:

    • Accurately weigh or pipette the organic acid standard or sample into a reaction vial.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile).

  • Reaction:

    • Add the neutralizing agent to the sample to deprotonate the carboxylic acids, forming carboxylate anions.

    • Add the derivatization reagent to the vial.

    • Seal the vial and heat at a controlled temperature (e.g., 80°C) for a specified time (e.g., 30-60 minutes). The phenacyl group is attached to the acid via a nucleophilic substitution reaction.

  • Quenching and Dilution:

    • After cooling, the reaction may be quenched with a small amount of acid if necessary.

    • Dilute the sample to the final desired concentration with the mobile phase for injection into the HPLC system.

A Comparative Analysis of Stationary Phases

The optimal stationary phase depends on the properties of the derivatized acids. The derivatization process typically reduces polarity, making reversed-phase chromatography the most common starting point. However, for complex mixtures or challenging separations, alternative phases offer unique selectivity.

Reversed-Phase (RP) Chromatography

In RP chromatography, analytes are separated based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile).

The workhorse of HPLC, conventional C18 phases consist of octadecylsilane chains bonded to silica.

  • Mechanism: Separation is driven primarily by hydrophobic (van der Waals) interactions between the alkyl chains and the nonpolar regions of the derivatized analytes.

  • Expertise & Experience: C18 columns are highly versatile and offer excellent retention for many derivatized organic acids, which become significantly less polar after the addition of a tag like a phenacyl group.[7] However, highly aqueous mobile phases, sometimes needed for more polar analytes, can cause "phase collapse," where the C18 chains fold in on themselves, leading to a dramatic loss of retention.[4]

  • Trustworthiness: A well-packed, end-capped C18 column from a reputable manufacturer provides reproducible results and is a reliable starting point for method development.

These phases incorporate a polar functional group (e.g., amide, carbamate) within the C18 alkyl chain.[8][9]

  • Mechanism: In addition to hydrophobic interactions, the embedded polar group offers secondary interactions, such as hydrogen bonding. This polar group also prevents phase collapse, making the stationary phase compatible with 100% aqueous mobile phases.[4]

  • Expertise & Experience: For derivatized dicarboxylic or tricarboxylic acids that retain significant polarity, a polar-embedded phase is often superior to a conventional C18. It provides a "hydrophobic cushion" for retention while the polar group interacts with any remaining polar functionalities, often improving peak shape for acidic compounds.[8][9]

  • Trustworthiness: The enhanced stability in high-aqueous mobile phases makes these columns highly robust for methods requiring low organic content.

Phenyl-based stationary phases offer an alternative selectivity to traditional alkyl phases.[10]

  • Mechanism: Separation is governed by a combination of moderate hydrophobic interactions and, crucially, π-π interactions between the phenyl rings of the stationary phase and any aromatic rings in the analyte. Since many derivatization agents (like those based on acetophenone or naphthylamine) introduce an aromatic moiety, this phase can provide unique selectivity.[10][11]

  • Expertise & Experience: This phase is particularly powerful when separating analytes that differ in their aromaticity or the position of substituents on an aromatic ring. It can often resolve compounds that co-elute on a C18 phase.[7]

  • Trustworthiness: The different separation mechanism provides an orthogonal approach to C18, making it an invaluable tool in method development for complex samples.

dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption [label="Interaction mechanisms on different reversed-phase columns.", shape=plaintext, fontsize=10]; }

Caption: Interaction mechanisms on different reversed-phase columns.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for compounds that are too polar to be well-retained in reversed-phase, even after derivatization.[12][13]

  • Mechanism: The stationary phase is polar (e.g., bare silica, amide, diol, or zwitterionic phases).[12][13] The mobile phase is highly organic (typically >70% acetonitrile) with a small amount of aqueous buffer. A water-enriched layer forms on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase. More polar analytes are more strongly retained.[12]

  • Expertise & Experience: HILIC is particularly useful for underivatized small organic acids, but it can also be applied to derivatized acids that remain highly polar.[14] Zwitterionic phases, such as ZIC®-HILIC, are especially effective as they offer both hydrophilic partitioning and weak electrostatic interactions, leading to excellent retention and selectivity for charged and polar compounds.[1][14]

  • Trustworthiness: While extremely powerful, HILIC requires careful equilibration and can be sensitive to small changes in mobile phase water content. However, modern bonded HILIC phases offer high stability and reproducibility.

Chiral Chromatography

When dealing with chiral organic acids, separating the enantiomers is often a regulatory and scientific necessity, as they can have different pharmacological effects.[15]

  • Mechanism: Chiral stationary phases (CSPs) create a chiral environment. Enantiomers interact differently with the CSP, forming transient diastereomeric complexes with different stability, which leads to different retention times.[15] Common CSPs are based on polysaccharides (cellulose, amylose), proteins, or Pirkle-type phases.[15][16] Anion-exchanger type CSPs are particularly effective for acidic compounds, where the primary interaction is ionic, supplemented by hydrogen bonding, dipole-dipole, and π-π interactions.[17]

  • Expertise & Experience: The separation of derivatized chiral acids can often be achieved on polysaccharide-based CSPs under normal-phase or reversed-phase conditions. The derivatization can enhance the interactions (e.g., π-π stacking) required for chiral recognition.[18] For underivatized acids, ligand-exchange or anion-exchange CSPs are often employed.[17][19]

  • Trustworthiness: Method development in chiral chromatography can be more empirical than in achiral separations. However, screening columns from different manufacturers is a highly effective strategy. Immobilized polysaccharide phases offer the advantage of being robust to a wide range of solvents.[15]

Comparative Performance Data

To illustrate the differences in selectivity, the following table summarizes expected performance characteristics for the separation of a hypothetical mixture of derivatized organic acids (mono- and di-carboxylic, some aromatic) on various stationary phases.

Stationary PhasePrimary Retention Mechanism(s)Ideal For...Potential Drawbacks
Conventional C18 Hydrophobic InteractionsGeneral purpose, good starting point for moderately nonpolar derivatives.Phase collapse in >95% aqueous mobile phase; limited selectivity for isomers.
Polar-Embedded C18 Hydrophobic, Hydrogen BondingDerivatives that retain some polarity; methods requiring high aqueous mobile phases.[4]May have lower hydrophobic retention than conventional C18 for very nonpolar analytes.[8]
Phenyl-Hexyl Hydrophobic, π-π InteractionsAromatic or unsaturated derivatives; resolving compounds that co-elute on C18.[10]Less hydrophobic retention than C18 for purely aliphatic derivatives.
ZIC-HILIC Hydrophilic Partitioning, Electrostatic InteractionsHighly polar derivatives or underivatized acids not retained by RP.[1][14]Requires long equilibration times; sensitive to mobile phase composition.
Chiral (Anion-Exchanger) Ionic Interactions, H-Bonding, π-π InteractionsEnantiomeric separation of acidic compounds.[17]Specific to chiral separations; method development can be complex.

Summary and Recommendations

The selection of a stationary phase for the analysis of derivatized organic acids is a multi-faceted decision that hinges on the specific properties of the analytes and the goals of the separation.

dot graph TD { graph [splines=ortho, nodesep=0.4, pad="0.5,0.5"]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption [label="Decision tree for stationary phase selection.", shape=plaintext, fontsize=10]; }

Caption: Decision tree for stationary phase selection.

  • For general-purpose screening of derivatized organic acids where polarity has been significantly reduced, a Conventional C18 phase is the logical starting point.

  • If your derivatized analytes remain polar or your method requires a highly aqueous mobile phase , a Polar-Embedded C18 is the superior choice to ensure method robustness and improve peak shape.[4]

  • When separating derivatized acids containing aromatic rings , or when C18 fails to provide adequate resolution, the Phenyl-Hexyl phase offers a powerful, alternative selectivity based on π-π interactions.[10]

  • For derivatives that are too polar for reversed-phase , or for the analysis of underivatized acids, HILIC , particularly with a zwitterionic stationary phase, is the most effective technique.[13][14]

  • Finally, for the critical task of separating enantiomers , a dedicated Chiral Stationary Phase is non-negotiable.

By understanding the interplay between the derivatized analyte and the stationary phase chemistry, you can move beyond trial-and-error and make informed, scientifically sound decisions to develop robust and reliable analytical methods.

References

  • HILIC separation is currently attracting a lot of interest since it solves many previously difficult separation problems, such as the separation of small organic acids, basic drugs, and many other neutral and charged substances. Vertex AI Search.
  • Organic Acid Counter Ion Analysis using a Bonded Zwitterionic St
  • Derivatization Reactions and Reagents for Gas Chrom
  • Analysis of organic acids on an Agilent InfinityLab Poroshell 120 HILIC-Z column. Agilent Technologies.
  • Technique: HILIC. Diduco.
  • Organic Acids - Applic
  • Acids: Derivatization for GC Analysis.
  • Hydrophilic Interaction Liquid Chrom
  • Mixed-Mode Chromatography and St
  • Derivatiz
  • HPLC analysis of organic acids using a novel st
  • Do you HILIC?
  • HPLC Separation of Organic Acids. SIELC Technologies.
  • One-step pre-column derivatization method for HPLC-UV determination of organic acids in fruit juices. Taylor & Francis Online.
  • A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. PubMed.
  • Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds.
  • Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC.
  • Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service.
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies.
  • Chiral Chrom
  • Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases.
  • Exploring the selectivity of C18 phases with Phenyl and PFP functionality. MAC-MOD Analytical.
  • Separation of Organic Acids on an Agilent Polaris C18-A Column. Agilent Technologies.
  • Design and evaluation of C18 stationary phases with different polar-embedded groups for liquid chrom

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Safety Operating Guide

Navigating the Safe Handling of 4-(4-Aminophenyl)-1-piperazineethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. This guide provides essential, immediate safety and logistical information for handling 4-(4-Aminophenyl)-1-piperazineethanol, a compound of interest in various research and development endeavors. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes critical safety data from closely related piperazine derivatives to establish a robust framework for its safe handling and disposal. Our commitment is to empower you with the knowledge to manage this chemical responsibly, ensuring both personal safety and the integrity of your research.

Understanding the Hazard Profile: A Data-Driven Approach

While a dedicated SDS for 4-(4-Aminophenyl)-1-piperazineethanol is not publicly available, we can infer its potential hazards by examining structurally analogous compounds, such as 1-Acetyl-4-(4-aminophenyl)piperazine and other piperazine derivatives.[1] The piperazine moiety is a common structural feature in many biologically active compounds, and its derivatives can exhibit a range of toxicological properties.

Based on available data for similar compounds, 4-(4-Aminophenyl)-1-piperazineethanol should be handled as a substance that is potentially:

  • Harmful if swallowed: Oral toxicity is a concern with many piperazine derivatives.[2][3]

  • A skin and eye irritant: Direct contact may cause irritation or more severe reactions.[1][4]

  • A respiratory tract irritant: Inhalation of dust or aerosols may lead to respiratory discomfort.[3]

It is imperative to handle this compound with the assumption of these hazards until specific toxicological data becomes available.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 4-(4-Aminophenyl)-1-piperazineethanol. The following table summarizes the recommended PPE, drawing from best practices for similar chemical structures.[1][5][6]

Body PartRecommended PPERationale
Hands Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact and potential irritation or absorption. Always inspect gloves for integrity before use.
Eyes/Face Chemical safety goggles and a face shieldTo provide comprehensive protection against splashes, dust, and aerosols. Standard safety glasses are insufficient.
Respiratory A NIOSH-approved respirator (e.g., N95 or higher)Recommended when handling the powder outside of a certified chemical fume hood or if aerosol generation is likely.
Body A fully buttoned laboratory coatTo protect skin and personal clothing from contamination.

Procedural Guidance for Safe Handling and Operations

Adherence to a strict operational protocol is critical for minimizing exposure and ensuring a safe working environment.

Engineering Controls: Containing the Hazard
  • Ventilation: All handling of solid 4-(4-Aminophenyl)-1-piperazineethanol should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6]

  • Safety Stations: Ensure that a fully stocked and operational eyewash station and safety shower are readily accessible in the immediate vicinity of the handling area.[1]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare your workspace within the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: When weighing the solid compound, use a draft shield or a dedicated weighing enclosure within the fume hood to prevent the dispersal of fine particles.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly and carefully to avoid splashing.

  • Post-Handling: After handling, thoroughly decontaminate the work area. Wipe down all surfaces with an appropriate cleaning agent.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[5]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Spill and Disposal Management: Environmental Responsibility

Proper management of spills and waste is a critical component of laboratory safety and environmental stewardship.

Spill Response
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, carefully cover with an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Gently sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. Avoid creating dust.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent.

Waste Disposal Plan

All waste containing 4-(4-Aminophenyl)-1-piperazineethanol, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.

Visualizing the Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of 4-(4-Aminophenyl)-1-piperazineethanol, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Prep Don PPE Workspace Prepare Workspace in Fume Hood Prep->Workspace Weigh Weigh Compound Workspace->Weigh Dissolve Prepare Solution Weigh->Dissolve Spill Spill Weigh->Spill Potential Decon Decontaminate Workspace Dissolve->Decon Dissolve->Spill Potential Exposure Exposure Dissolve->Exposure Potential Waste Dispose of Hazardous Waste Decon->Waste Handwash Wash Hands Waste->Handwash

Caption: Workflow for the safe handling of 4-(4-Aminophenyl)-1-piperazineethanol.

References

  • PubChem. (n.d.). 1-(4-Aminophenyl)piperazine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.